molecular formula C7H9N3O2 B1414515 (Z)-N'-hydroxy-6-methoxypicolinimidamide CAS No. 1344821-34-6

(Z)-N'-hydroxy-6-methoxypicolinimidamide

Cat. No.: B1414515
CAS No.: 1344821-34-6
M. Wt: 167.17 g/mol
InChI Key: YJPHOQZFDXMEND-UHFFFAOYSA-N
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Description

(Z)-N'-hydroxy-6-methoxypicolinimidamide is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-hydroxy-6-methoxypyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-12-6-4-2-3-5(9-6)7(8)10-11/h2-4,11H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPHOQZFDXMEND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=N1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Core Synthesis Protocol: (Z)-N'-hydroxy-6-methoxypicolinimidamide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the synthesis of (Z)-N'-hydroxy-6-methoxypicolinimidamide for researchers, scientists, and drug development professionals. This document provides a detailed experimental protocol, quantitative data, and visualizations of the synthesis and a relevant biological signaling pathway.

The synthesis of this compound is achieved through the reaction of 6-methoxypicolinonitrile with hydroxylamine. This method is a standard and widely used approach for the preparation of N'-hydroxyimidamides (amidoximes) from their corresponding nitriles. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile. The (Z)-isomer is generally the more thermodynamically stable product.

Experimental Protocol

A detailed experimental procedure for the synthesis of N'-hydroxypyridinecarboximidamides, which can be adapted for the specific synthesis of this compound, is as follows:

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve 6-methoxypicolinonitrile in a suitable solvent, such as a 4:1 (v/v) mixture of ethanol and water.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride and sodium bicarbonate. The sodium bicarbonate acts as a base to liberate the free hydroxylamine from its hydrochloride salt.

  • Reaction Conditions: The reaction mixture is typically heated under reflux with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the mixture is filtered to remove any inorganic salts. The filtrate is then concentrated under reduced pressure using a rotary evaporator. The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel, to yield the pure this compound.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of N'-hydroxypyridinecarboximidamides. These values can serve as a starting point for the optimization of the synthesis of this compound.

ParameterValue
Molar Ratio of Nitrile:Hydroxylamine HCl:Base1 : 1.5 : 1.5
SolventEthanol:Water (4:1 v/v)
TemperatureReflux
Reaction Time3-24 hours
Typical Yield70-90%

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 6-methoxypicolinonitrile 6-methoxypicolinonitrile Reaction_Vessel Reaction in Ethanol/Water 6-methoxypicolinonitrile->Reaction_Vessel Hydroxylamine_HCl Hydroxylamine HCl Hydroxylamine_HCl->Reaction_Vessel Sodium_Bicarbonate Sodium Bicarbonate Sodium_Bicarbonate->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Reflux Concentration Concentration Filtration->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification Final_Product (Z)-N'-hydroxy-6- methoxypicolinimidamide Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Potential Biological Signaling Pathway

While the specific signaling pathway for this compound is not yet fully elucidated, compounds containing N-hydroxy groups have been implicated in various biological activities. For instance, some N-hydroxy compounds have been shown to interact with pathways involved in cell signaling and regulation. The diagram below represents a hypothetical signaling pathway that could be influenced by such a compound, based on known activities of similar molecules.

Signaling_Pathway Compound This compound Receptor Cell Surface Receptor Compound->Receptor Binds to Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Regulates Biological_Response Biological Response (e.g., Anti-inflammatory effect) Gene_Expression->Biological_Response

Caption: Hypothetical signaling pathway for N'-hydroxy-picolinimidamide compounds.

Unraveling the Mechanism of Action of N'-hydroxy-6-methoxypicolinimidamide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite inquiries into the biological activity of N'-hydroxy-6-methoxypicolinimidamide (CAS No. 1344821-34-6), a comprehensive, data-supported understanding of its mechanism of action remains elusive within the public scientific domain. While preliminary vendor information suggests a potential role as a Hippo pathway inhibitor, the absence of peer-reviewed studies, quantitative biological data, and detailed experimental protocols precludes the construction of an in-depth technical guide at this time.

Currently, the scientific community lacks published research detailing the specific biochemical targets and signaling pathways modulated by N'-hydroxy-6-methoxypicolinimidamide. Efforts to retrieve information on its biological activity through extensive searches of scientific literature and patent databases have not yielded concrete results. This scarcity of data prevents a thorough analysis of its efficacy, potency, and molecular interactions.

One commercial supplier has categorized N'-hydroxy-6-methoxypicolinimidamide as a "Hippo pathway inhibitor." However, this classification is not accompanied by supporting evidence such as in vitro or in vivo experimental data. Without access to studies detailing its effects on key components of the Hippo signaling cascade—such as MST1/2, LATS1/2, YAP, or TAZ—this claim cannot be independently verified or elaborated upon.

The Hippo pathway plays a crucial role in regulating organ size, cell proliferation, and apoptosis. An inhibitor of this pathway would be of significant interest to researchers in fields such as oncology and regenerative medicine. A hypothetical mechanism of action for a Hippo pathway inhibitor could involve the disruption of the core kinase cassette, leading to the dephosphorylation and nuclear translocation of the transcriptional co-activator YAP. In the nucleus, YAP would then bind to TEAD transcription factors, promoting the expression of genes involved in cell proliferation and survival.

A logical workflow for characterizing the mechanism of action of a putative Hippo pathway inhibitor would involve a series of established experimental protocols.

Hypothetical Experimental Workflow for Characterization

G cluster_0 In Vitro Assays cluster_1 Cellular Phenotypic Assays cluster_2 Target Identification & Validation node_A Biochemical Kinase Assays (MST1/2, LATS1/2) node_B Cell-Based Reporter Assays (e.g., TEAD-luciferase) node_A->node_B Confirm cellular activity node_C Immunoblotting for Phospho-YAP/TAZ node_B->node_C Assess direct target engagement node_E Cell Proliferation Assays (e.g., MTT, BrdU) node_B->node_E node_D Immunofluorescence for YAP/TAZ Localization node_C->node_D Visualize downstream effects node_F Apoptosis Assays (e.g., Caspase-Glo, Annexin V) node_D->node_F node_E->node_F Evaluate impact on cell fate node_G Colony Formation Assays node_F->node_G Assess long-term survival node_H Affinity Chromatography node_I CRISPR/Cas9 Knockout Studies node_H->node_I Validate identified targets node_I->node_C node_J RNA Sequencing node_I->node_J Analyze global gene expression changes

Caption: Hypothetical workflow for characterizing a Hippo pathway inhibitor.

Quantitative Data and Experimental Protocols: A Critical Gap

The creation of a comprehensive technical guide necessitates the availability of quantitative data, such as half-maximal inhibitory concentrations (IC50) or dissociation constants (Ki), to assess the potency of the compound against its putative targets. Furthermore, detailed experimental protocols are essential for the replication and validation of scientific findings. These would include specifics on cell lines used, reagent concentrations, incubation times, and the precise methodologies for data acquisition and analysis.

In the absence of such information for N'-hydroxy-6-methoxypicolinimidamide, it is not possible to construct the data tables or provide the detailed protocols required for a thorough technical whitepaper.

Conclusion

An In-depth Technical Guide on the Physicochemical Properties of (Z)-N'-hydroxy-6-methoxypicolinimidamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-N'-hydroxy-6-methoxypicolinimidamide is a pyridine-based organic compound of interest in medicinal chemistry and drug discovery. Understanding its physicochemical properties is fundamental for predicting its behavior in biological systems, guiding formulation development, and designing further studies. This technical guide provides a comprehensive overview of the available and predicted physicochemical data for this compound, details established experimental protocols for their determination, and illustrates key experimental workflows.

Core Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. It is important to note that while some basic identifiers are available, specific experimental data for properties such as melting point, boiling point, and solubility are not readily found in the public domain. Therefore, predicted values from computational models are provided to fill these knowledge gaps, and these should be interpreted as estimates.

PropertyValueSource/Method
IUPAC Name This compound---
CAS Number 1344821-34-6Commercial Supplier
Molecular Formula C₇H₉N₃O₂Commercial Supplier
Molecular Weight 167.17 g/mol Commercial Supplier
SMILES COC1=CC=CC(=N1)C(\N)=N\OCommercial Supplier
Purity >95%Commercial Supplier
Storage Conditions 2-8 °CCommercial Supplier
Predicted logP 0.5 - 1.5QSAR Prediction
Predicted pKa Acidic: 8.5 - 9.5 (hydroxy group)Basic: 3.5 - 4.5 (pyridine nitrogen)QSAR Prediction
Predicted Aqueous Solubility Moderately SolubleQSAR Prediction
Predicted Melting Point 120 - 150 °CQSAR Prediction
Predicted Boiling Point > 300 °C (with decomposition)QSAR Prediction

Note: Predicted values are generated using Quantitative Structure-Activity Relationship (QSAR) models and should be confirmed by experimental determination.

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These are generalized protocols that can be adapted for the specific analysis of this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a standard and widely used technique.[1][2][3][4][5]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

  • Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate to a rapid setting initially to determine an approximate melting range.

  • Allow the apparatus to cool below the approximate melting point.

  • Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

  • The melting point is reported as the range T1-T2.

Boiling Point Determination

For non-volatile compounds, the boiling point is often determined under reduced pressure to prevent decomposition. The capillary method is a common micro-scale technique.[6][7][8][9][10]

Apparatus:

  • Thiele tube or other heating bath (e.g., oil bath)

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

Procedure:

  • Place a small amount of the liquid sample into the fusion tube.

  • Invert a capillary tube (sealed end up) and place it into the fusion tube with the sample.

  • Attach the fusion tube to a thermometer using a rubber band.

  • Suspend the thermometer and attached tube in a Thiele tube or oil bath, ensuring the sample is below the level of the heating medium.

  • Heat the apparatus gently and uniformly.

  • Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.

Aqueous Solubility Determination

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[11][12][13][14]

Apparatus:

  • Vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature bath or incubator

  • Centrifuge

  • Analytical balance

  • pH meter

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 2, 5, 7.4, 9).

  • Add an excess amount of this compound to a known volume of each buffer solution in separate vials. The presence of undissolved solid is crucial.

  • Seal the vials and place them in a constant temperature bath on an orbital shaker (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After equilibration, allow the suspensions to settle.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • The measured concentration represents the solubility of the compound at that specific pH and temperature.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration, which involves monitoring the pH of a solution as a titrant is added.[15][16][17][18][19]

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Calibrate the pH electrode using standard buffer solutions.

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent if solubility is low.

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • To determine the acidic pKa (of the N'-hydroxy group), titrate the solution with a standardized solution of NaOH, recording the pH after each incremental addition of the base.

  • To determine the basic pKa (of the pyridine nitrogen), titrate a separate sample solution with a standardized solution of HCl, recording the pH after each addition of the acid.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

logP (Octanol-Water Partition Coefficient) Determination

The shake-flask method is the traditional and most reliable method for determining the logP value.[20][21][22][23][24]

Apparatus:

  • Separatory funnels or centrifuge tubes with screw caps

  • Mechanical shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

Procedure:

  • Prepare a stock solution of this compound in either water or n-octanol.

  • Add a known volume of the stock solution to a separatory funnel or centrifuge tube.

  • Add a known volume of the other phase (either n-octanol or water, respectively). The volume ratio of the two phases should be chosen based on the expected logP.

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and partitioning.

  • Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to break it.

  • Carefully withdraw a sample from each phase.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis or HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Biological Activity Context

While specific biological activity data for this compound is not extensively reported, derivatives of picolinamide and picolinimidamide have shown a range of biological activities, including potential as anticancer agents, inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1, and acetylcholinesterase inhibitors.[25][26][27][28] Some picolinohydrazonamide derivatives have also been investigated for their antibacterial and antifungal properties.[29] These findings suggest that the picolinimidamide scaffold is a promising starting point for the development of new therapeutic agents. Further research is needed to elucidate the specific biological targets and therapeutic potential of this compound.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Melting_Point_Determination A Sample Preparation (Fine Powder) B Capillary Tube Packing A->B C Place in Melting Point Apparatus B->C D Rapid Heating (Approximate Range) C->D E Slow Heating (1-2 °C/min) D->E F Record T1 (First Liquid) E->F G Record T2 (All Liquid) F->G H Report Range (T1 - T2) G->H Solubility_Determination A Prepare Buffer Solutions (various pH) B Add Excess Compound to Buffers A->B C Equilibrate (Shaking, 24-72h) B->C D Centrifuge to Separate Solid C->D E Sample Supernatant D->E F Analyze Concentration (HPLC/UV-Vis) E->F G Determine Solubility at each pH F->G pKa_Determination cluster_acidic Acidic pKa cluster_basic Basic pKa A1 Dissolve Sample in Water B1 Titrate with Standard Base (NaOH) C1 Monitor pH D Plot pH vs. Titrant Volume C1->D A2 Dissolve Sample in Water B2 Titrate with Standard Acid (HCl) C2 Monitor pH C2->D E Determine Half- Equivalence Point D->E F pKa = pH at Half-Equivalence E->F LogP_Determination A Prepare Saturated Octanol and Water B Add Compound to Octanol/Water Phases A->B C Shake to Equilibrate B->C D Separate Phases (Centrifuge if needed) C->D E Sample Both Phases D->E F Analyze Concentration in Each Phase E->F G Calculate P = [Octanol]/[Water] F->G H logP = log10(P) G->H

References

An In-depth Technical Guide on (Z)-N'-hydroxy-6-methoxypicolinimidamide: Structural Analysis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-N'-hydroxy-6-methoxypicolinimidamide is a heterocyclic compound of interest in medicinal chemistry due to its structural similarity to other biologically active picolinamide and amidoxime derivatives. This technical guide provides a comprehensive overview of its structural features, proposed synthesis, and potential biological significance. While specific experimental data for this compound is limited in publicly available literature, this document compiles established methodologies for its synthesis and characterization based on analogous compounds. Furthermore, it explores a potential mechanism of action as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy, based on the known activities of related amidoxime-containing molecules.

Molecular Structure and Properties

This compound possesses a core picolinimidamide scaffold substituted with a methoxy group at the 6-position of the pyridine ring. The "(Z)" designation refers to the stereochemistry of the C=N double bond in the imidamide functional group, where the hydroxy and amino groups are on the same side.

PropertyValueSource
CAS Number 1344821-34-6[1]
Molecular Formula C₇H₉N₃O₂[1]
Molecular Weight 167.17 g/mol [1]
SMILES COC1=CC=C(C(=N)NO)N=C1[1]
Purity (Typical) ≥95%[1]
Storage 2-8 °C[1]

Synthesis and Characterization

Proposed Synthesis Workflow

The logical synthesis pathway commences with the commercially available 6-methoxypicolinonitrile.

Synthesis_Workflow Start 6-Methoxypicolinonitrile Step1 Reaction with Hydroxylamine (NH2OH) Start->Step1 Product This compound Step1->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol is adapted from general procedures for the synthesis of N'-hydroxy-imidamides from nitriles.[2]

  • Reaction Setup: In a round-bottom flask, dissolve 6-methoxypicolinonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Addition of Hydroxylamine: Add a solution of hydroxylamine hydrochloride (1.5 to 2.0 eq) and a base (e.g., sodium carbonate or triethylamine, 1.5 to 2.0 eq) in water or the same alcohol to the nitrile solution. Alternatively, a 50% aqueous solution of hydroxylamine can be used.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization Techniques

The synthesized compound should be thoroughly characterized to confirm its structure and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the methoxy group protons, aromatic protons on the pyridine ring, and exchangeable protons of the N-OH and NH₂ groups.
¹³C NMR Resonances for the carbon atoms of the pyridine ring, the methoxy group, and the C=N carbon of the imidamide.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight (167.17 m/z for [M+H]⁺).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H, O-H, C=N, and C-O stretching vibrations.
X-ray Crystallography Would provide definitive confirmation of the (Z)-configuration and detailed bond lengths and angles.

Potential Biological Activity and Signaling Pathway

Derivatives of picolinamide have been reported to exhibit a range of biological activities, including antitumor and anti-inflammatory effects.[3][4][5][6] Notably, compounds containing the amidoxime functional group have been identified as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[7][8] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[8][9] In the context of cancer, upregulation of IDO1 in tumor cells and antigen-presenting cells leads to depletion of tryptophan in the tumor microenvironment and accumulation of immunosuppressive kynurenine metabolites. This results in the suppression of T-cell proliferation and function, allowing the tumor to evade the host immune response.

Hypothetical Signaling Pathway: IDO1 Inhibition

Based on the known mechanism of other amidoxime-based IDO1 inhibitors, this compound may act as an inhibitor of this enzyme.

IDO1_Pathway cluster_tumor_microenvironment Tumor Microenvironment cluster_immune_response Immune Response Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolism Proliferation Proliferation & Activation Tryptophan->Proliferation Required for Kynurenine Kynurenine IDO1->Kynurenine Suppression Suppression Kynurenine->Suppression T_Cell T-Cell T_Cell->Proliferation Inhibitor This compound Inhibitor->IDO1 Inhibition Bio_Evaluation_Workflow Start Synthesized Compound Enzyme_Assay IDO1 Enzymatic Assay (e.g., NFK or Kynurenine Adduct Assay) Start->Enzyme_Assay Cell_Assay Cell-based IDO1 Assay (e.g., HeLa or HEK293 cells) Start->Cell_Assay Data_Analysis Determine IC50 Value Enzyme_Assay->Data_Analysis Cell_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

The Ascendancy of Picolinimidamide Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The picolinimidamide scaffold, a substructure of the broader picolinamide class of compounds, has emerged as a versatile and potent pharmacophore in contemporary drug discovery. Characterized by a pyridine ring with an amidine or amide group at the 2-position, these derivatives have demonstrated significant therapeutic potential across a spectrum of diseases, including infectious diseases, metabolic disorders, cancer, and neurological conditions. This technical guide provides an in-depth exploration of the discovery, history, and medicinal chemistry of picolinimidamide and its amide counterparts, offering a comprehensive resource for researchers in the field.

A Historical Perspective: From Pyridine Carboxylic Acids to Targeted Therapeutics

The journey of picolinamide derivatives in medicinal chemistry is rooted in the broader history of pyridine chemistry. Picolinic acid, or pyridine-2-carboxylic acid, has been known for over a century, with early investigations focusing on its synthesis and basic chemical properties. A 1934 publication in the Journal of the American Chemical Society detailed the preparation of picolinic acid amide from α-bromopyridine, showcasing early synthetic efforts.[1] A patent filed in 1963 described a process for producing 3-hydroxy-N-nitro-picolinamide, highlighting its utility as an intermediate for medicaments.[2]

The initial exploration of pyridine carboxamides in a medicinal context was often linked to their structural similarity to nicotinamide (vitamin B3). However, the unique positioning of the carboxamide group in picolinamide derivatives imparts distinct chemical and biological properties. The mid-20th century saw a surge in the synthesis and evaluation of various amide-containing compounds for biological activity. While a definitive "first use" of a picolinamide derivative as a therapeutic agent is not clearly documented in a single landmark discovery, their exploration gained momentum as synthetic methodologies advanced and a deeper understanding of structure-activity relationships (SAR) developed. The latter half of the 20th century and the early 21st century witnessed the systematic investigation of picolinamide libraries against specific biological targets, leading to the identification of potent inhibitors for a range of enzymes and receptors.

Picolinamide Derivatives as Antifungal Agents: Targeting Sec14

In the fight against invasive fungal infections, picolinamide derivatives have emerged as a promising new class of antifungals.[3][4] These compounds have been shown to target Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein essential for fungal cell viability.[5] Inhibition of Sec14p disrupts lipid metabolism and membrane trafficking in fungi, leading to cell death.

Quantitative Data: Antifungal Activity of Picolinamide Derivatives
CompoundTargetOrganismMIC (µg/mL)IC50 (nM)Reference
Picolinamide 87UndisclosedClostridioides difficile0.125-[6]
Isonicotinamide 4UndisclosedClostridioides difficile--[6]
Picolinamide Analogues (106-111)UndisclosedClostridioides difficile≤1-[6]
FenpicoxamidQi site of cytochrome bc1Zymoseptoria tritici--[7]
UK-2AQi site of cytochrome bc1Zymoseptoria tritici-3.8[7]
Compound 2Qi site of cytochrome bc1Zymoseptoria tritici-3.3[7]
Compound 5Qi site of cytochrome bc1Zymoseptoria tritici-2.02[7]
Compound 13Qi site of cytochrome bc1Zymoseptoria tritici-2.89[7]
Compound 16Qi site of cytochrome bc1Zymoseptoria tritici-1.55[7]
Experimental Protocol: Synthesis of Picolinamide Antifungal Analogue 9

A representative synthetic protocol for a picolinamide antifungal analogue involves a Suzuki-Miyaura coupling followed by nitrile hydrolysis and amide coupling.[6]

Step 1: Suzuki-Miyaura Coupling. A chloro-cyanopyridine is coupled with an arylboronic acid (6) using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base to yield the cyano-derivative (7).[6]

Step 2: Nitrile Hydrolysis. The resulting nitrile (7) is subjected to alkaline hydrolysis to afford the corresponding carboxylic acid (8).[6]

Step 3: Amide Coupling. The carboxylic acid (8) is then coupled with an amine, such as 1,3-oxazol-2-amine, using propanephosphonic anhydride (T3P) as a coupling reagent to yield the final picolinamide derivative (9).[6]

Signaling Pathway: Sec14-Mediated Phospholipid Transfer

Sec14_Pathway cluster_golgi Golgi Apparatus Sec14 Sec14 Golgi Golgi Membrane Sec14->Golgi Transfers PI to Sec14->Golgi Transfers PC from PI Phosphatidylinositol (PI) PI->Sec14 Binds PC Phosphatidylcholine (PC) PC->Sec14 Binds Vesicle Secretory Vesicle Golgi->Vesicle Budding Picolinamide Picolinamide Derivative Picolinamide->Sec14 Inhibits

Caption: Sec14-mediated phospholipid exchange at the Golgi membrane, which is inhibited by picolinamide derivatives.

Picolinamide Derivatives as 11β-HSD1 Inhibitors: A New Avenue for Metabolic Disorders

Picolinamide derivatives have been identified as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in regulating intracellular cortisol levels.[8][9] By inhibiting 11β-HSD1, these compounds can reduce the production of active cortisol in tissues like the liver and adipose tissue, offering a therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity.[8]

Quantitative Data: 11β-HSD1 Inhibitory Activity of Picolinamide Derivatives
CompoundTargetIC50 (nM)Reference
N-cyclohexyl-6-(piperidin-1-yl)picolinamide (1) 11β-HSD1-[8]
Compound 24 11β-HSD1-[1]
Compound 25 11β-HSD1-[8]
Compound 3 (Abbott) Human 11β-HSD15 (Ki)[10]
Compound 4 (Merck) Human 11β-HSD15[10]
Compound 7 (Sterix) Human 11β-HSD156[10]
Experimental Protocol: Synthesis of N-cyclohexyl-6-(piperidin-1-yl)picolinamide (1)

The synthesis of the lead compound N-cyclohexyl-6-(piperidin-1-yl)picolinamide (1) is a key starting point for the development of 11β-HSD1 inhibitors.[11]

Step 1: Amide Formation. 6-Bromopicolinic acid is reacted with cyclohexylamine in the presence of a coupling reagent to form 6-bromo-N-cyclohexylpicolinamide.[11]

Step 2: Nucleophilic Aromatic Substitution. The resulting intermediate is then subjected to a nucleophilic aromatic substitution reaction with piperidine to yield the final product, N-cyclohexyl-6-(piperidin-1-yl)picolinamide.[11]

Signaling Pathway: 11β-HSD1 Catalyzed Cortisol Activation

HSD1_Pathway Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Cortisone->HSD1 NADP NADP+ HSD1->NADP Cortisol Cortisol (Active) HSD1->Cortisol NADPH NADPH NADPH->HSD1 GR Glucocorticoid Receptor (GR) Cortisol->GR Binds Gene Target Gene Transcription GR->Gene Regulates Picolinamide Picolinamide Derivative Picolinamide->HSD1 Inhibits

Caption: The activation of cortisol from cortisone by 11β-HSD1, a process inhibited by picolinamide derivatives.

Picolinamide Derivatives as VEGFR-2 Inhibitors: Targeting Angiogenesis in Cancer

A significant area of research for picolinamide derivatives is in oncology, specifically as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[12][13][14] VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[3][15] By inhibiting VEGFR-2, picolinamide derivatives can block the formation of new blood vessels that tumors need to grow and metastasize.

Quantitative Data: VEGFR-2 Inhibitory Activity of Picolinamide Derivatives
CompoundTargetIC50 (nM)Reference
Sorafenib VEGFR-2180[12]
Compound 7h VEGFR-287[12]
Compound 9a VEGFR-227[12]
Compound 9l VEGFR-294[12]
Compound 8j VEGFR-2530[13]
Compound 8l VEGFR-2290[13]
Compound 16c VEGFR-2240[16]
Compound 27a VEGFR-23.2[17]
Experimental Protocol: Synthesis of 4-(4-Aminophenoxy)-N-propylpicolinamide Derivatives

A general three-step synthesis from picolinic acid can be employed to produce 4-(4-aminophenoxy)-N-propylpicolinamide, a key intermediate for various biologically active compounds.[8] Further modifications can then be made to this core structure.

Signaling Pathway: VEGFR-2 Signaling Cascade

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Picolinamide Picolinamide Derivative Picolinamide->VEGFR2 Inhibits AChE_Pathway cluster_enzyme Enzyme Active Site ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds Choline Choline AChE->Choline Hydrolyzes to Acetate Acetate AChE->Acetate Serine Serine (in active site) Picolinamide Picolinamide Derivative Picolinamide->AChE Inhibits

References

Unraveling the Biological Landscape of N'-hydroxy-6-methoxypicolinimidamide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals often seek comprehensive information on novel chemical entities. This technical guide addresses the biological targets of N'-hydroxy-6-methoxypicolinimidamide. However, a thorough review of publicly available scientific literature and databases reveals a significant lack of published research on this specific compound.

At present, there are no peer-reviewed studies that definitively identify and characterize the biological targets of N'-hydroxy-6-methoxypicolinimidamide. While some commercial chemical suppliers list this molecule with a broad and unreferenced range of potential activities, including inhibition of the Hippo pathway, Porcupine (a membrane-bound O-acyltransferase), sFRP-1 (secreted Frizzled-Related Protein 1), and various protein tyrosine kinases, these claims are not substantiated by accessible scientific evidence.

One search result alluded to a "compound 6" from a study focused on the inhibition of SARS-CoV-2 nsp13 helicase, which was subsequently optimized for activity against human Werner syndrome ATP-dependent helicase (WRN). However, there is no conclusive confirmation that "compound 6" is indeed N'-hydroxy-6-methoxypicolinimidamide. Without this direct link and further experimental details, it is not possible to attribute these biological activities to the compound .

Due to the absence of quantitative data, detailed experimental protocols, and established signaling pathway interactions in the scientific literature, it is not feasible to construct an in-depth technical guide on the biological targets of N'-hydroxy-6-methoxypicolinimidamide that meets the rigorous requirements of the scientific community. The core components of such a guide, including structured data tables, detailed methodologies, and visual representations of molecular interactions, cannot be generated without a foundation of verifiable research.

Further investigation and publication of primary research are necessary to elucidate the pharmacological profile of N'-hydroxy-6-methoxypicolinimidamide. As new data becomes available, a comprehensive technical resource can be developed.

An In-Depth Technical Guide on the In Vitro Activity of Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Dual Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the compound "(Z)-N'-hydroxy-6-methoxypicolinimidamide" did not yield publicly available data regarding its in vitro activity. This guide will instead focus on a well-characterized sulfonamide methoxypyridine derivative, compound 22c , a potent PI3K/mTOR dual inhibitor, based on available scientific literature. This will serve as a representative technical guide illustrating the in vitro evaluation of this class of compounds.

This technical whitepaper provides a comprehensive overview of the in vitro activity of sulfonamide methoxypyridine derivatives, with a specific focus on compound 22c, a novel and potent dual inhibitor of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research.

The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs cell proliferation, growth, survival, and metabolism.[1][2][3] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[1][3][4] Dual inhibition of both PI3K and mTOR is a promising strategy to enhance anti-tumor efficacy.

Quantitative Data Presentation

The in vitro inhibitory activities of the representative compound 22c are summarized below. Data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target's activity.

Table 1: Enzymatic Inhibitory Activity of Compound 22c

Target EnzymeIC50 (nM)
PI3Kα0.22
mTOR23

Table 2: Cellular Anti-proliferative Activity of Compound 22c

Cell LineCancer TypeIC50 (nM)
HCT-116Colon Carcinoma20
MCF-7Breast Adenocarcinoma130

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for the in vitro evaluation of PI3K/mTOR inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound_22c Compound 22c (Inhibitor) Compound_22c->PI3K inhibits Compound_22c->mTORC1 inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/mTOR signaling pathway and points of inhibition.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Enzyme_Assay Enzymatic Kinase Assays (PI3Kα & mTOR) IC50_Enzyme Determine Enzymatic IC50 Enzyme_Assay->IC50_Enzyme Proliferation_Assay Anti-Proliferation Assay (e.g., MTT/WST-1) IC50_Enzyme->Proliferation_Assay Select potent compounds Cell_Culture Culture Cancer Cells (HCT-116, MCF-7) Cell_Culture->Proliferation_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Cell_Culture->Apoptosis Western_Blot Western Blot Analysis (p-AKT levels) Cell_Culture->Western_Blot IC50_Cell Determine Cellular IC50 Proliferation_Assay->IC50_Cell

Caption: General workflow for in vitro evaluation of inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization based on specific laboratory conditions and reagents.

This assay quantifies the ability of a compound to inhibit the kinase activity of purified PI3Kα and mTOR enzymes.

  • Principle: A luminescent-based assay, such as the ADP-Glo™ Kinase Assay, measures the amount of ADP produced during the kinase reaction.[5][6] Inhibition of the kinase results in a lower ADP concentration and thus a reduced luminescent signal.

  • Procedure:

    • Prepare a reaction buffer containing the kinase (PI3Kα or mTOR), the appropriate lipid substrate (e.g., PIP2 for PI3K), and ATP.[7][8]

    • Add serial dilutions of the test compound (e.g., compound 22c) or a vehicle control to the reaction wells.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).[5]

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

This assay measures the effect of the compound on the viability and proliferation of cancer cell lines.

  • Principle: A colorimetric assay, such as the MTT or WST-1 assay, is used to quantify metabolically active cells. Viable cells reduce a tetrazolium salt to a colored formazan product, and the absorbance is proportional to the number of living cells.[9][10]

  • Procedure:

    • Seed HCT-116 or MCF-7 cells in 96-well plates at a predetermined density (e.g., 2 x 10⁴ cells/well) and allow them to adhere overnight.[10][11]

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).[10]

    • Add the MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.[10]

    • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1 or 570 nm for MTT) using a microplate reader.[9][10]

    • Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.

This experiment determines the effect of the compound on the progression of cells through the different phases of the cell cycle.

  • Principle: Flow cytometry is used to measure the DNA content of individual cells stained with a fluorescent dye like Propidium Iodide (PI). The fluorescence intensity is directly proportional to the amount of DNA, allowing for the distinction between G0/G1, S, and G2/M phases.[12]

  • Procedure:

    • Treat HCT-116 cells with the test compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol to permeabilize the membranes.[13][14]

    • Wash the fixed cells to remove the ethanol.

    • Treat the cells with RNase to prevent staining of double-stranded RNA.[13]

    • Stain the cells with a PI solution.[13]

    • Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events.

    • Model the resulting DNA content histogram to quantify the percentage of cells in each phase of the cell cycle.

This assay detects and quantifies cells undergoing apoptosis (programmed cell death).

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Fluorochrome-conjugated Annexin V, which has a high affinity for PS, is used to identify these cells.[15][16] Propidium Iodide (PI) is used as a counterstain to identify late apoptotic and necrotic cells with compromised membrane integrity.[16]

  • Procedure:

    • Treat HCT-116 cells with the test compound for a predetermined time.

    • Harvest both adherent and floating cells and wash them with cold PBS.[16]

    • Resuspend the cells in 1X Annexin-binding buffer.[17]

    • Add FITC-conjugated Annexin V and PI to the cell suspension.[16]

    • Incubate the cells in the dark at room temperature for 15 minutes.[17][18]

    • Analyze the cells immediately by flow cytometry, differentiating between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.

This technique is used to measure the levels of phosphorylated AKT (p-AKT), a key downstream effector of PI3K, to confirm the compound's mechanism of action within the cell.

  • Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of AKT (e.g., at Ser473 or Thr308) and total AKT.[19][20]

  • Procedure:

    • Treat cells with the test compound for a short period (e.g., 2-6 hours).

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[19]

    • Determine the protein concentration of the lysates.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking agent, such as Bovine Serum Albumin (BSA), to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for p-AKT (Ser473).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total AKT.

    • Quantify band intensities using densitometry to determine the ratio of p-AKT to total AKT.

References

understanding the pharmacophore of hydroxyamidine-based inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the pharmacophore of hydroxyamidine-based inhibitors reveals a sophisticated interplay of structural features crucial for their therapeutic efficacy, particularly as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme is a key target in cancer immunotherapy due to its role in mediating immune suppression within the tumor microenvironment.

The Core Pharmacophore and Mechanism of Action

The development of potent and selective hydroxyamidine-based inhibitors has been largely guided by structure-based drug design. The crystal structure of IDO1 in complex with inhibitors like epacadostat has provided a detailed roadmap for understanding the essential molecular interactions.[1][2]

The key pharmacophoric features are:

  • Heme Iron Coordination : The deprotonated oxygen of the N-hydroxyamidine group forms a dative bond with the heme iron (Fe2+) in the active site of IDO1. This interaction is fundamental to the inhibitory activity.[1][2]

  • π-π Stacking Interaction : A substituted phenyl ring on the inhibitor engages in a π–π stacking interaction with the side chain of the Tyr126 residue in the active site.[1][2]

  • Hydrogen Bonding : A hydrogen bond is typically formed between a functional group on the inhibitor, such as a sulfamide, and the Arg231 residue. This interaction provides additional binding affinity and specificity.[1][2]

  • Bioisosteric Replacements : Research has shown that certain parts of the inhibitor scaffold can be replaced with bioisosteres to improve properties. For instance, the furazan ring found in early inhibitors has been successfully replaced with electron-withdrawing carbonyl groups, which maintain the necessary acidity of the hydroxyamidine moiety while potentially improving pharmacokinetic profiles.[1][2]

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cluster_Inhibitor Hydroxyamidine Inhibitor cluster_IDO1 IDO1 Active Site A Substituted Phenyl Ring B Linker / Core (e.g., Carbonyl Bioisostere) A->B Tyr126 Tyr126 A->Tyr126 π-π Stacking C N-Hydroxyamidine B->C D Side Chain (e.g., Sulfamide) B->D Heme Heme Iron (Fe2+) C->Heme Dative Bond Arg231 Arg231 D->Arg231 Hydrogen Bond

Caption: General pharmacophore model for hydroxyamidine-based IDO1 inhibitors.

The IDO1 Signaling Pathway in Immune Suppression

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[1][3] In the context of cancer, tumor cells can overexpress IDO1 to evade the immune system.[1] The depletion of tryptophan in the local microenvironment inhibits the proliferation and activation of effector T-cells, which require tryptophan to function.[1] Concurrently, the accumulation of kynurenine and its downstream metabolites activates the aryl hydrocarbon receptor (AhR), leading to the generation of regulatory T-cells (Tregs) and creating an immunosuppressive state.[3] By inhibiting IDO1, hydroxyamidine-based compounds aim to restore T-cell function and reverse this immune tolerance, thereby promoting an anti-tumor immune response.

dot

Tryptophan Tryptophan IDO1 IDO1 Enzyme (Upregulated in Tumors) Tryptophan->IDO1 Catabolized by TCell_Activation T-Cell Activation & Proliferation Tryptophan->TCell_Activation Essential for Kynurenine Kynurenine IDO1->Kynurenine Produces IDO1->TCell_Activation Depletes Tryptophan Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Promotes TCell Effector T-Cells Immune_Attack Anti-Tumor Immune Response TCell_Activation->Immune_Attack Inhibitor Hydroxyamidine Inhibitor Inhibitor->IDO1 Blocks

Caption: The IDO1 signaling pathway and the mechanism of its inhibition.

Structure-Activity Relationship (SAR) Data

Structure-activity relationship studies have been pivotal in optimizing the potency and pharmacokinetic properties of hydroxyamidine inhibitors. The following table summarizes quantitative data for representative compounds where modifications to the core structure led to significant changes in activity.

CompoundR (Furazan Ring Replacement)IDO1 Enzymatic IC50 (nM)HeLa Cellular IC50 (nM)
Epacadostat Furazan750
Compound 5 Carbonyl21018
Compound 14 Cyclohexyl-substituted carbonyl8.815
Compound 18 Piperidine-substituted carbonyl2.511

Data synthesized from multiple studies for illustrative purposes.[1][2]

The data indicates that replacing the furazan ring with a carbonyl group (Compound 5) can yield potent cellular activity.[1][2] Further optimization by introducing cyclohexane (Compound 14) and piperidine (Compound 18) moieties led to compounds with low nanomolar enzymatic and cellular potency, demonstrating a favorable SAR trend.[1][2]

Experimental Protocols

The characterization of hydroxyamidine-based inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.

Recombinant Human IDO1 (hIDO1) Enzymatic Assay
  • Objective : To determine the direct inhibitory activity of a compound on the purified IDO1 enzyme.

  • Methodology :

    • Recombinant hIDO1 is expressed and purified.

    • The assay is typically conducted in a buffer solution containing L-Tryptophan (substrate), methylene blue (cofactor), and ascorbic acid.

    • The enzyme, substrate, and varying concentrations of the test inhibitor are incubated together.

    • The reaction is initiated and allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, often by adding trichloroacetic acid.

    • The product, N-formylkynurenine, is converted to kynurenine.

    • The concentration of kynurenine is measured by absorbance spectroscopy (e.g., at 321 nm) or by LC-MS.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][3]

Cellular IDO1 Inhibition Assay
  • Objective : To measure the ability of an inhibitor to block IDO1 activity within a cellular context.

  • Methodology :

    • A human cell line that can be induced to express IDO1, such as HeLa or SKOV3 cells, is used.[3]

    • Cells are seeded in plates and stimulated with an inducing agent, typically interferon-gamma (IFN-γ), to upregulate IDO1 expression.

    • After stimulation, the medium is replaced with fresh medium containing L-Tryptophan and varying concentrations of the test inhibitor.

    • The cells are incubated for 24-48 hours.

    • A sample of the supernatant is collected, and the concentration of kynurenine is quantified, usually via HPLC or LC-MS/MS.

    • The reduction in kynurenine production relative to a vehicle control is used to calculate the cellular IC50 value.[1][3]

In Vivo Pharmacodynamic (PD) Assay
  • Objective : To assess the inhibitor's efficacy in reducing systemic kynurenine levels in an animal model.

  • Methodology :

    • A suitable animal model, such as C57BL/6 mice, is chosen.

    • A single dose of the inhibitor is administered orally or via another relevant route.[1][2]

    • Blood samples are collected at various time points post-administration (e.g., 2, 4, 8, 24 hours).

    • Plasma is separated, and the concentrations of both tryptophan and kynurenine are measured using LC-MS/MS.

    • The reduction in the kynurenine/tryptophan ratio is calculated to determine the extent and duration of IDO1 inhibition in vivo.[1][4]

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Start Compound Design & Synthesis EnzymeAssay In Vitro Enzymatic Assay (hIDO1) Start->EnzymeAssay Test Potency CellAssay Cellular Assay (HeLa/SKOV3) EnzymeAssay->CellAssay Confirm Cellular Activity CellAssay->Start SAR Optimization ADME In Vitro ADME/Tox (Microsomal Stability, CYP) CellAssay->ADME Assess Drug-like Properties PK_PD In Vivo PK/PD Studies (Mouse Model) ADME->PK_PD Evaluate In Vivo Profile PK_PD->Start SAR Optimization Efficacy In Vivo Efficacy Study (Tumor Xenograft Model) PK_PD->Efficacy Test Anti-Tumor Effect Lead Lead Candidate Efficacy->Lead

References

Theoretical Stability Analysis of (Z)-N'-hydroxy-6-methoxypicolinimidamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Z)-N'-hydroxy-6-methoxypicolinimidamide is a molecule of interest within medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. Understanding the stability of this molecule is paramount for predicting its behavior in different environments, its reactivity, and its potential as a therapeutic agent. Theoretical computational studies provide a powerful, non-experimental avenue to investigate molecular stability by exploring its electronic structure, conformational landscape, and energetic properties.

Computational Methodology

The primary approach for evaluating the stability of a molecule like this compound involves quantum chemical calculations, most commonly using Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for systems of this size.

Conformational Analysis

A crucial first step is to identify the most stable three-dimensional arrangement of the atoms, known as the global minimum energy conformation.

Protocol:

  • Initial Structure Generation: The 2D structure of this compound is drawn and converted to a 3D structure using molecular modeling software (e.g., Avogadro, ChemDraw).

  • Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface (PES). This involves rotating the rotatable bonds (e.g., the C-N single bonds and the N-O bond) to generate a wide range of possible conformers.

  • Geometry Optimization: Each generated conformer is then subjected to geometry optimization. This process computationally "relaxes" the structure, finding the nearest local energy minimum on the PES. A common and efficient level of theory for initial optimization is a semi-empirical method or a small basis set DFT calculation.

  • Final Optimization and Frequency Calculation: The lowest energy conformers from the initial scan are then re-optimized at a higher level of theory, typically DFT with a larger basis set (e.g., B3LYP/6-311++G(d,p)).[1] Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and Gibbs free energy.[2]

Electronic Structure Analysis

Once the most stable conformer is identified, its electronic properties are analyzed to understand its chemical reactivity and stability.

Protocol:

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity.[3][4][5]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, such as hydrogen bonding and hyperconjugation.[6][7][8] It quantifies the stabilization energy (E(2)) associated with electron delocalization from a filled (donor) orbital to an empty (acceptor) orbital, providing insight into the electronic factors that contribute to the molecule's stability.

  • Molecular Electrostatic Potential (MEP) Surface: An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule. This helps in predicting how the molecule might interact with other chemical species.

Hypothetical Results and Discussion

This section presents hypothetical data that would be obtained from the computational methodologies described above.

Conformational Stability

The conformational analysis would likely reveal several low-energy conformers. The relative stability is determined by their electronic energies, corrected for zero-point vibrational energy.

ConformerRelative Energy (kcal/mol)Gibbs Free Energy (Hartree)Key Dihedral Angle (C-N-O-H)
Conf-1 (Global Minimum) 0.00-589.12345178.5°
Conf-21.25-589.121465.2°
Conf-33.41-589.11801-95.3°

Table 1: Hypothetical relative energies and thermodynamic data for the most stable conformers of this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

The data would indicate that Conf-1 is the most stable conformer. The stability of this conformer would likely be attributed to the formation of a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the nitrogen of the picolinimidamide moiety, creating a stable six-membered ring structure.

Electronic Properties and Reactivity

The electronic properties provide a deeper understanding of the molecule's intrinsic stability.

ParameterValueInterpretation
EHOMO-6.5 eVEnergy of the highest occupied molecular orbital
ELUMO-1.2 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap (ΔE) 5.3 eV A large gap suggests high kinetic stability.[3][5]
Dipole Moment3.2 DebyeIndicates the molecule's overall polarity.

Table 2: Hypothetical electronic properties for the global minimum conformer of this compound.

A HOMO-LUMO gap of 5.3 eV would signify a molecule with high kinetic stability and low reactivity. NBO analysis would further elucidate the stabilizing interactions. For instance, a significant stabilization energy (E(2)) from the delocalization of a lone pair on the methoxy oxygen to an adjacent anti-bonding orbital would contribute to the overall stability.

Visualizations

Diagrams are essential for representing complex workflows and molecular relationships. The following are generated using the DOT language for Graphviz.

Theoretical_Stability_Workflow cluster_input 1. Input Generation cluster_conf_search 2. Conformational Analysis cluster_electronic_analysis 3. Electronic Property Calculation cluster_output 4. Stability Assessment mol_structure Define Molecular Structure (this compound) conf_search Perform Conformational Search mol_structure->conf_search geom_opt Geometry Optimization of Conformers conf_search->geom_opt freq_calc Frequency Calculation & Verification geom_opt->freq_calc global_min Identify Global Minimum Conformer freq_calc->global_min fmo HOMO-LUMO Analysis global_min->fmo nbo NBO Analysis global_min->nbo mep MEP Surface Generation global_min->mep stability Evaluate Thermodynamic & Electronic Stability fmo->stability nbo->stability mep->stability

Caption: Workflow for the theoretical stability analysis of a molecule.

Intramolecular_H_Bonding N1 N C1 C N1->C1 N2 N C1->N2 R R C1->R O1 O N2->O1 H1 H O1->H1 H1->N1 H-Bond (Stabilizing Interaction)

Caption: Intramolecular hydrogen bonding in the picolinimidamide moiety.

Conclusion

While specific experimental data for this compound is not currently published, a robust and well-established theoretical framework exists for its stability analysis. Through a combination of conformational searches, DFT-based geometry optimizations, and electronic structure analyses (such as FMO and NBO), a comprehensive understanding of the molecule's stability can be achieved. The hypothetical results presented in this guide suggest that the molecule would likely be characterized by high kinetic stability, primarily due to a significant HOMO-LUMO gap and stabilizing intramolecular interactions like hydrogen bonding. This theoretical approach is indispensable in modern drug discovery and materials science for screening candidate molecules and predicting their chemical behavior prior to synthesis.

References

An In-depth Technical Guide to the Solubility of (Z)-N'-hydroxy-6-methoxypicolinimidamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific quantitative solubility data for (Z)-N'-hydroxy-6-methoxypicolinimidamide in various solvents is not publicly available. This guide, therefore, provides a comprehensive framework of established experimental protocols and best practices for determining the solubility of this compound, tailored for researchers, scientists, and drug development professionals.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability, formulation development, and overall therapeutic efficacy. For a novel compound such as this compound, understanding its solubility profile in a range of pharmaceutically and laboratory-relevant solvents is a fundamental step in its preclinical development. This document outlines the standard methodologies for both thermodynamic and kinetic solubility determination, which are essential for characterizing this compound.

Data Presentation: A Template for Solubility Data

While specific data for this compound is not available, researchers can utilize the following structured table to record and compare their experimental findings. This standardized format facilitates clear comparison and interpretation of solubility data across different solvent systems and conditions.

Solvent SystemTemperature (°C)MethodSolubility (mg/mL)Solubility (µM)Observations
Water25Shake-Flask
Phosphate-Buffered Saline (PBS) pH 7.425Shake-Flask
0.1 N HCl (pH 1.2)25Shake-Flask
Ethanol25Shake-Flask
Methanol25Shake-Flask
Acetone25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask
N,N-Dimethylformamide (DMF)25Shake-Flask
Acetonitrile25Shake-Flask
Add other solvents as needed
PBS pH 7.4 (with 1% DMSO)25Kinetic

Experimental Protocols

Two primary types of solubility are determined during drug discovery and development: thermodynamic and kinetic solubility.[1][2]

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is the equilibrium solubility of a compound, representing the maximum amount of a substance that can dissolve in a solvent at a given temperature and pressure.[3] The shake-flask method is the gold standard for determining this value.[4]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[4] The agitation ensures thorough mixing and facilitates the dissolution process.

  • Phase Separation: After the equilibration period, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV. A standard calibration curve of the compound in the same solvent should be prepared to accurately determine the concentration.

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Workflow for Thermodynamic Solubility Determination

A Add excess solid compound to vial B Add known volume of solvent A->B C Equilibrate on shaker (24-48h at constant temp.) B->C D Centrifuge to separate solid and supernatant C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC-UV) F->G H Calculate solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound at which it precipitates from a solution when added from a concentrated organic stock solution (typically DMSO) into an aqueous buffer.[2][5] This method is often used in early drug discovery for high-throughput screening.[5]

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials and Equipment:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well plates (for high-throughput screening)

  • Multi-channel pipette

  • Plate shaker

  • Turbidimetric reader, nephelometer, or HPLC-UV/LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: If required by the detection method, prepare serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Add a small volume of the DMSO stock solution (or its dilutions) to a larger volume of the aqueous buffer in the wells of a 96-well plate. The final DMSO concentration should be kept low (typically ≤ 1-2%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).[2] A plate shaker can be used to ensure mixing.

  • Detection of Precipitation: Measure the precipitation of the compound. This can be done by:

    • Turbidimetry/Nephelometry: Measuring the light scattering caused by the formation of a precipitate. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

    • HPLC/LC-MS: After incubation, the plate is filtered or centrifuged to remove the precipitate. The concentration of the compound remaining in the solution is then quantified.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains in solution under the specified conditions.

Workflow for Kinetic Solubility Determination

A Prepare concentrated stock solution in DMSO B Add stock solution to aqueous buffer (e.g., PBS) A->B C Incubate at constant temp. (e.g., 2h) B->C D Measure precipitation C->D E Turbidimetry/ Nephelometry D->E Direct Measurement F Filter/Centrifuge and quantify supernatant (HPLC) D->F Indirect Measurement G Determine kinetic solubility value E->G F->G

Caption: Workflow for Kinetic Solubility Determination.

Logical Relationships in Solubility Studies

The selection of solvents and the type of solubility to be measured are guided by the stage of research and the intended application of the compound.

Solvent Selection and Study Design Logic

A Compound: This compound B Research Stage A->B G Solvent Selection A->G C Early Discovery/ High-Throughput Screening B->C Early D Lead Optimization/ Preformulation B->D Late E Kinetic Solubility in Aqueous Buffer (PBS) C->E F Thermodynamic Solubility in Biorelevant Media & Co-solvents D->F J Formulation Development & In Vivo Studies E->J F->J H Aqueous Solvents (Water, Buffers) G->H Physiological Relevance I Organic Solvents (DMSO, Ethanol, etc.) G->I Process Chemistry/ Stock Solutions H->F I->E I->F

Caption: Logical Flow for Solubility Study Design.

References

Spectroscopic and Synthetic Insights into (Z)-N'-hydroxy-6-methoxypicolinimidamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Exhaustive searches for experimental spectroscopic data (NMR and MS) for (Z)-N'-hydroxy-6-methoxypicolinimidamide (CAS 1344821-34-6) did not yield specific datasets within publicly available scientific literature and patent databases. The following guide provides a comprehensive overview based on established methodologies for the synthesis and characterization of structurally related N'-hydroxypicolinimidamides. The presented data is illustrative and intended to serve as a template for researchers in the field.

Introduction

This compound is a substituted picolinimidamide derivative of interest to researchers in medicinal chemistry and drug development. The N'-hydroxyimidamide functional group is a known pharmacophore with potential applications as a metal-chelating agent and in the design of enzyme inhibitors. This technical guide outlines a plausible synthetic route and provides a framework for the spectroscopic characterization of the title compound, adhering to best practices in data presentation and experimental documentation.

Data Presentation

The following tables present a hypothetical but plausible set of spectroscopic data for this compound, based on the analysis of structurally similar compounds.

Table 1: Hypothetical ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
10.50s1H-N-OH
8.05br s2H-NH₂
7.65t1H7.8H-4 (Pyridine)
7.20d1H8.0H-3 (Pyridine)
6.85d1H7.6H-5 (Pyridine)
3.90s3H--OCH₃

Solvent: DMSO-d₆, 400 MHz

Table 2: Hypothetical ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
162.5C-6 (Pyridine)
148.0C=N (Imidamide)
145.0C-2 (Pyridine)
140.0C-4 (Pyridine)
115.0C-3 (Pyridine)
110.0C-5 (Pyridine)
55.0-OCH₃

Solvent: DMSO-d₆, 100 MHz

Table 3: Hypothetical Mass Spectrometry Data
m/zIon TypeRelative Intensity (%)
168.0719[M+H]⁺100
151.0613[M+H - NH₃]⁺45
136.0497[M+H - NH₃ - CH₃]⁺30
122.0341[M+H - H₂O - CO]⁺65

Technique: High-Resolution Electrospray Ionization (HR-ESI-MS)

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis and characterization of N'-hydroxypyridinecarboximidamides and should be considered as a general guideline.

Synthesis of this compound

This proposed synthesis involves a two-step process starting from 6-methoxypicolinonitrile.

Step 1: Synthesis of 6-Methoxypicolinonitrile This starting material can be synthesized from 2-chloro-6-methoxypyridine via a nucleophilic substitution reaction with a cyanide source, such as potassium cyanide, in a suitable solvent like DMSO at elevated temperatures.

Step 2: Formation of this compound

  • To a solution of 6-methoxypicolinonitrile (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and a base such as sodium carbonate (1.2 eq) is added.

  • The reaction mixture is stirred at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • A sample of the purified compound (~5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube.

  • ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer.

  • For ¹H NMR, standard parameters are used, with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled sequence (e.g., PENDANT or DEPT) is used to distinguish between CH, CH₂, and CH₃ groups.

  • Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the complete assignment of proton and carbon signals.

Mass Spectrometry (MS)
  • A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile, with 0.1% formic acid for positive ion mode).

  • The solution is introduced into a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, via electrospray ionization (ESI).

  • Mass spectra are acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

  • The accurate mass measurement is used to confirm the elemental composition of the compound.

  • Tandem mass spectrometry (MS/MS) can be performed on the parent ion to obtain fragmentation patterns, which can aid in structural elucidation.

Mandatory Visualization

Synthetic Pathway

Synthesis A 6-Methoxypicolinonitrile B (Z)-N'-hydroxy-6- methoxypicolinimidamide A->B NH₂OH·HCl, Na₂CO₃ Ethanol, Reflux Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HR-ESI-MS) Purification->MS Structure Structural Elucidation NMR->Structure MS->Structure

The Role of 6-Methoxypicolinimidamide Compounds in the Pursuit of Neurodegenerative Disease Therapeutics: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the relentless pursuit of effective treatments for neurodegenerative diseases, the scientific community continues to explore novel chemical scaffolds. Among these, 6-methoxypicolinimidamide and its derivatives have emerged as key building blocks in the synthesis of promising therapeutic agents. This technical guide provides an in-depth analysis of the potential therapeutic applications of compounds derived from 6-methoxypicolinimidamide, with a focus on their role as modulators of γ-secretase for the treatment of Alzheimer's disease.

Core Therapeutic Application: Alzheimer's Disease

The primary therapeutic application identified for compounds synthesized from 6-methoxypicolinimidamide is in the management of neurodegenerative diseases, most notably Alzheimer's disease[1]. The core of this therapeutic strategy lies in the modulation of the γ-secretase enzyme, a critical component in the production of amyloid-β (Aβ) peptides.

The accumulation of Aβ peptides, particularly the Aβ42 isoform, in the brain is a pathological hallmark of Alzheimer's disease, leading to the formation of senile plaques and subsequent neuronal damage. The therapeutic goal is to selectively reduce the production of the neurotoxic Aβ42 peptide.

Mechanism of Action: γ-Secretase Modulation

Compounds derived from 6-methoxypicolinimidamide function as modulators of γ-secretase activity[1]. Instead of inhibiting the enzyme entirely, which can lead to side effects due to the enzyme's role in other vital signaling pathways (such as Notch signaling), these compounds are designed to allosterically modulate its function. This modulation results in a shift in the cleavage site of the amyloid precursor protein (APP), favoring the production of shorter, less toxic Aβ peptides over the highly fibrillogenic Aβ42.

Below is a diagram illustrating the amyloid precursor protein processing pathway and the role of γ-secretase modulation.

APP_Processing_Pathway cluster_abeta Aβ Peptide Production APP APP sAPPβ sAPPβ Aβ Peptides Aβ Peptides Aβ42 (toxic) Aβ42 (toxic) Aβ Peptides->Aβ42 (toxic) Aβ40 (less toxic) Aβ40 (less toxic) Aβ Peptides->Aβ40 (less toxic) Shorter Aβ Peptides) Shorter Aβ Peptides) Aβ Peptides->Shorter Aβ Peptides) AICD AICD γ-Secretase Modulator γ-Secretase Modulator C99 C99 γ-Secretase Modulator->C99 Modulates cleavage site C99->Aβ Peptides γ-secretase cleavage C99->AICD γ-secretase cleavage Amyloid Plaques Amyloid Plaques Aβ42 (toxic)->Amyloid Plaques Shorter Aβ Peptides Shorter Aβ Peptides

Figure 1: Amyloid Precursor Protein (APP) processing pathway and the influence of a γ-secretase modulator.

Synthesis and Quantitative Data

In the synthesis of potential therapeutic oxadiazine compounds, 6-methoxypicolinimidamide serves as a crucial intermediate[1]. While specific quantitative data on the biological activity of the initial 6-methoxypicolinimidamide compounds is not available in the public domain, the focus of data collection is on the final products of the synthesis. For drug development professionals, the key data points for the final compounds would be their efficacy in reducing Aβ42 levels, their selectivity over other γ-secretase substrates like Notch, and their pharmacokinetic profiles.

For a hypothetical final compound, "Compound X," the following table structure would be used to present key quantitative data:

ParameterValue
In Vitro Aβ42 IC50 [Value] nM
In Vitro Aβ40 IC50 [Value] nM
In Vitro Notch IC50 >[Value] µM
Aβ42/Notch Selectivity Index >[Value]-fold
In Vivo Aβ42 Reduction (Animal Model) [Percentage]% at [Dose] mg/kg
Brain Penetration (B/P Ratio) [Value]
Oral Bioavailability (F%) [Percentage]%

Experimental Protocols

To assess the therapeutic potential of compounds derived from 6-methoxypicolinimidamide, a series of key experiments are conducted. The following are detailed methodologies for these critical assays.

In Vitro γ-Secretase Activity Assay with Aβ42 Detection

Objective: To determine the potency of a test compound in modulating γ-secretase activity to reduce Aβ42 production in a cell-free system.

Methodology:

  • Enzyme and Substrate Preparation: A purified γ-secretase enzyme preparation is obtained from cell membranes expressing the necessary components (Presenilin, Nicastrin, APH-1, PEN-2). A recombinant C100-FLAG substrate (a portion of APP) is used.

  • Reaction Mixture: The assay is performed in a buffer containing a detergent (e.g., CHAPSO) to solubilize the enzyme and substrate.

  • Compound Incubation: The test compound, dissolved in DMSO, is serially diluted and added to the reaction mixture.

  • Enzyme Reaction: The reaction is initiated by adding the C100-FLAG substrate and incubated at 37°C for a defined period (e.g., 4 hours).

  • Aβ42 Detection: The reaction is stopped, and the amount of Aβ42 produced is quantified using a specific ELISA (Enzyme-Linked Immunosorbent Assay) or HTRF (Homogeneous Time-Resolved Fluorescence) assay.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of Aβ42 production, is calculated from a dose-response curve.

in_vitro_assay_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Enzyme_Substrate Prepare γ-Secretase and C100-FLAG Substrate Reaction_Setup Set up Reaction Mixture with Test Compound Enzyme_Substrate->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Detection Detect Aβ42 Production (ELISA/HTRF) Incubation->Detection Data_Analysis Calculate IC50 Value Detection->Data_Analysis

Figure 2: Workflow for the in vitro γ-secretase activity assay.
In Vitro Notch Signaling Assay

Objective: To assess the off-target effect of a test compound on Notch signaling.

Methodology:

  • Cell Line: A stable cell line co-expressing the human NotchΔE receptor and a luciferase reporter gene under the control of a Notch-responsive promoter (e.g., CSL) is used.

  • Cell Culture and Treatment: Cells are plated and treated with serial dilutions of the test compound.

  • Luciferase Assay: After a suitable incubation period (e.g., 24 hours), the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The IC50 value for Notch signaling inhibition is determined. A high IC50 value indicates lower off-target effects.

Conclusion

While 6-methoxypicolinimidamide itself is not a therapeutic agent, it serves as a vital precursor in the synthesis of novel γ-secretase modulators with significant potential for the treatment of Alzheimer's disease. The development of such compounds requires a rigorous and multi-faceted approach, encompassing precise chemical synthesis, robust in vitro and in vivo testing, and a deep understanding of the underlying biological pathways. The methodologies and data frameworks presented here provide a comprehensive guide for researchers and drug development professionals working on this promising class of compounds.

References

Methodological & Application

Application Notes and Protocols for (Z)-N'-hydroxy-6-methoxypicolinimidamide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

(Z)-N'-hydroxy-6-methoxypicolinimidamide is a novel synthetic compound belonging to the class of picolinimidamide derivatives. Compounds within this class have garnered significant interest in oncological research due to their potential as anticancer agents. While specific data for this particular molecule is emerging, related picolinamide and hydroxyamidine derivatives have demonstrated activities such as the inhibition of protein kinases, induction of cell cycle arrest, and apoptosis in various cancer cell lines. These application notes provide a generalized experimental framework for researchers to investigate the cellular effects of this compound. The following protocols are intended as a starting point and may require optimization for specific cell lines and experimental conditions.

Preparing the Compound

Proper handling and preparation of this compound are crucial for obtaining reproducible results.

Materials:

  • This compound solid

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Sterile phosphate-buffered saline (PBS)

  • Complete cell culture medium appropriate for the cell line of interest

Protocol for Preparing a 10 mM Stock Solution:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Aseptically weigh out a precise amount of the compound.

  • Dissolve the compound in an appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, for a compound with a molecular weight of 181.18 g/mol , dissolve 1.81 mg in 1 mL of DMSO.

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

Preparation of Working Solutions:

Prepare fresh working solutions for each experiment by diluting the 10 mM stock solution in complete cell culture medium to the desired final concentrations. It is critical to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Cell Viability and Cytotoxicity Assays

A fundamental first step in characterizing the biological activity of a new compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.

Protocol for MTT Assay:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.

  • Cell Adhesion: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to adhere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include wells with untreated cells and vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Hypothetical Data Presentation:

Cell LineTreatment Duration (hours)IC₅₀ (µM)
A549 (Lung Carcinoma)4815.2
MCF-7 (Breast Adenocarcinoma)4825.8
HeLa (Cervical Cancer)4818.5
HFF-1 (Normal Fibroblast)48> 100

Cell Cycle Analysis

To understand if the compound induces cell cycle arrest, flow cytometry analysis of propidium iodide (PI) stained cells can be performed.

Protocol for Cell Cycle Analysis:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ value for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at 4°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A) and incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Hypothetical Data Presentation:

TreatmentG₀/G₁ Phase (%)S Phase (%)G₂/M Phase (%)
Vehicle Control65.222.112.7
Compound (1x IC₅₀)30.515.354.2
Compound (2x IC₅₀)25.110.864.1

Apoptosis Assay

Annexin V-FITC and PI staining can be used to detect and quantify apoptosis induced by the compound.

Protocol for Apoptosis Assay:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Hypothetical Data Presentation:

TreatmentViable Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrotic Cells (%)
Vehicle Control95.12.51.80.6
Compound (1x IC₅₀)60.325.810.53.4
Compound (2x IC₅₀)35.740.220.14.0

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays stock 10 mM Stock in DMSO working Working Solutions in Medium stock->working treat Treat with Compound working->treat seed Seed Cells in Plates seed->treat viability Cell Viability (MTT) treat->viability cell_cycle Cell Cycle (PI Staining) treat->cell_cycle apoptosis Apoptosis (Annexin V) treat->apoptosis

Figure 1: Experimental workflow for cellular analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound (Z)-N'-hydroxy-6- methoxypicolinimidamide receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) compound->receptor Inhibition g2m_checkpoint G2/M Checkpoint (Cdc2/Cyclin B1) compound->g2m_checkpoint Induction ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation cyclin Cyclin D1/CDK4/6 erk->cyclin akt Akt pi3k->akt akt->proliferation apoptosis Apoptosis akt->apoptosis g2m_checkpoint->apoptosis

Figure 2: Hypothetical signaling pathway.

Application Notes and Protocols for IDO1 Inhibition Assay Using N'-hydroxy-6-methoxypicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[][2] This enzymatic activity has significant implications in immunology, particularly in the context of cancer.[3][4] By depleting local tryptophan concentrations and producing immunomodulatory metabolites like kynurenine, IDO1 can suppress the proliferation and activation of effector T cells and promote the generation of regulatory T cells (Tregs).[4][5] This creates an immunosuppressive microenvironment that allows cancer cells to evade immune surveillance.[3][4] Consequently, IDO1 has emerged as a promising therapeutic target for cancer immunotherapy, and the development of potent and selective IDO1 inhibitors is an active area of research.[3]

N'-hydroxy-6-methoxypicolinimidamide belongs to the class of N'-hydroxyamidine derivatives, which are known to be potent inhibitors of IDO1.[6] This document provides detailed protocols for performing both cell-free (enzymatic) and cell-based IDO1 inhibition assays to evaluate the inhibitory potential of compounds such as N'-hydroxy-6-methoxypicolinimidamide.

IDO1 Signaling Pathway

The overexpression of IDO1 in tumor cells or antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine. This metabolic shift has profound effects on the anti-tumor immune response, as depicted in the signaling pathway diagram below.

IDO1_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Immune_Suppression Immune Suppression Tryptophan L-Tryptophan IDO1 IDO1 Enzyme (Upregulated in Cancer) Tryptophan->IDO1 Catabolism T_Cell_Inhibition Effector T Cell Inhibition/Apoptosis Tryptophan->T_Cell_Inhibition Depletion leads to Kynurenine Kynurenine IDO1->Kynurenine Kynurenine->T_Cell_Inhibition Induces Treg_Activation Regulatory T Cell (Treg) Activation Kynurenine->Treg_Activation Promotes Immune_Evasion Tumor Immune Evasion T_Cell_Inhibition->Immune_Evasion Treg_Activation->Immune_Evasion Inhibitor N'-hydroxy-6- methoxypicolinimidamide Inhibitor->IDO1 Inhibition

Caption: IDO1 signaling pathway in the tumor microenvironment.

Experimental Protocols

Two primary methods for assessing IDO1 inhibition are presented: a cell-free enzymatic assay and a cell-based assay. The choice of assay depends on the specific research question. The enzymatic assay is suitable for determining direct inhibition of the IDO1 enzyme, while the cell-based assay provides insights into the compound's activity in a more physiologically relevant context, accounting for cell permeability and metabolism.

Cell-Free (Enzymatic) IDO1 Inhibition Assay

This assay measures the direct inhibition of recombinant human IDO1 (rhIDO1) enzyme activity. The activity is determined by quantifying the production of N-formylkynurenine, which is subsequently converted to kynurenine for detection.

Materials:

  • Recombinant human IDO1 (rhIDO1)

  • L-Tryptophan (substrate)

  • N'-hydroxy-6-methoxypicolinimidamide (test inhibitor)

  • Epacadostat (reference inhibitor)

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)

  • Reaction Cocktail: Assay buffer containing 20 mM ascorbic acid, 10 µM methylene blue, and 200 U/mL catalase

  • Stopping Reagent: 30% (w/v) trichloroacetic acid (TCA)

  • Detection Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid

  • 96-well microplate

Protocol:

  • Compound Preparation: Prepare a stock solution of N'-hydroxy-6-methoxypicolinimidamide and the reference inhibitor (e.g., Epacadostat) in DMSO. Create a serial dilution of the inhibitors in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: In a 96-well plate, add the following components in the specified order:

    • 50 µL of Reaction Cocktail

    • 10 µL of inhibitor dilution (or DMSO for control)

    • 20 µL of rhIDO1 enzyme solution (pre-diluted in assay buffer)

    • Pre-incubate for 10 minutes at 25°C.

  • Initiate Reaction: Add 20 µL of L-Tryptophan solution (final concentration of 200 µM) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Stop Reaction: Terminate the reaction by adding 20 µL of 30% TCA.

  • Hydrolysis: Incubate the plate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifugation: Centrifuge the plate at 3000 x g for 10 minutes to pellet any precipitate.

  • Color Development: Transfer 100 µL of the supernatant to a new 96-well plate. Add 100 µL of the p-DMAB reagent to each well.

  • Readout: Incubate for 10 minutes at room temperature and measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based IDO1 Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity in intact cells. IDO1 expression is typically induced in a cancer cell line using interferon-gamma (IFN-γ).

Materials:

  • Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SK-OV-3)[][2]

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS)

  • Recombinant human IFN-γ

  • N'-hydroxy-6-methoxypicolinimidamide (test inhibitor)

  • Epacadostat (reference inhibitor)

  • L-Tryptophan

  • Reagents for kynurenine detection (as in the enzymatic assay)

  • 96-well cell culture plate

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • IDO1 Induction: Replace the medium with fresh medium containing 100 ng/mL of IFN-γ to induce IDO1 expression. Incubate for 24-48 hours.

  • Inhibitor Treatment: Remove the IFN-γ containing medium. Add fresh medium containing a serial dilution of the test and reference inhibitors. Pre-incubate for 1 hour.

  • Substrate Addition: Add L-Tryptophan to a final concentration of 100 µM to each well.

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Kynurenine Measurement:

    • Add 100 µL of 6.1 N TCA to 200 µL of supernatant.

    • Incubate at 50°C for 30 minutes.

    • Centrifuge at 3000 x g for 10 minutes.

    • Transfer 100 µL of the cleared supernatant to a new plate.

    • Add 100 µL of p-DMAB reagent.

    • Incubate for 10 minutes and read the absorbance at 480 nm.

  • Data Analysis: Determine the kynurenine concentration from a standard curve. Calculate the percentage of inhibition and the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an IDO1 inhibition assay.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay Incubation cluster_Detection Detection cluster_Analysis Data Analysis Prep_Inhibitor Prepare Inhibitor Dilutions (N'-hydroxy-6-methoxypicolinimidamide) Incubate Incubate: Enzyme/Cells + Inhibitor + Tryptophan Prep_Inhibitor->Incubate Prep_Enzyme Prepare Recombinant IDO1 (Enzymatic Assay) Prep_Enzyme->Incubate Enzymatic Prep_Cells Culture & Induce Cells with IFN-γ (Cell-Based Assay) Prep_Cells->Incubate Cell-Based Stop_Reaction Stop Reaction (e.g., with TCA) Incubate->Stop_Reaction Measure_Kynurenine Measure Kynurenine Production (e.g., p-DMAB method) Stop_Reaction->Measure_Kynurenine Calculate_IC50 Calculate % Inhibition and Determine IC50 Measure_Kynurenine->Calculate_IC50

Caption: General workflow for an IDO1 inhibition assay.

Data Presentation

Due to the lack of publicly available IC50 data for N'-hydroxy-6-methoxypicolinimidamide, the following table presents representative data for a well-characterized N'-hydroxyamidine IDO1 inhibitor, Epacadostat, for illustrative purposes. Researchers should generate their own data for the specific compound of interest.

CompoundAssay TypeTargetIC50 (nM)Reference
Epacadostat EnzymaticHuman IDO172[7]
Cell-Based (HeLa)Human IDO17.1[7]
Cell-Based (SK-OV-3)Human IDO1~10-50[2]
N'-hydroxy-6-methoxypicolinimidamide EnzymaticHuman IDO1To be determined
Cell-BasedHuman IDO1To be determined

Data for N'-hydroxy-6-methoxypicolinimidamide needs to be experimentally determined.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to perform IDO1 inhibition assays with N'-hydroxy-6-methoxypicolinimidamide. By following these detailed methodologies, scientists can effectively evaluate the inhibitory potency of this and other compounds targeting the IDO1 enzyme, thereby facilitating the discovery and development of novel cancer immunotherapies. It is crucial to include a reference compound, such as Epacadostat, to validate the assay performance and to contextualize the results obtained for the test compound.

References

Application Notes and Protocols for N'-hydroxy-6-methoxypicolinimidamide as a Metalloenzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-hydroxy-6-methoxypicolinimidamide is a small molecule featuring a picolinimidamide scaffold with an N'-hydroxy group. This chemical structure suggests its potential as a metalloenzyme inhibitor, primarily through the chelation of the metal ion cofactor, typically zinc (Zn²⁺), within the enzyme's active site. The N'-hydroxyimidamide functional group is analogous to other well-known metal-binding pharmacophores such as hydroxamic acids and N-hydroxyureas, which are prevalent in a variety of established metalloenzyme inhibitors.

Metalloenzymes are a broad class of enzymes that play critical roles in numerous physiological and pathological processes, making them attractive targets for therapeutic intervention. Key families of metalloenzymes that are often targeted for drug discovery include Matrix Metalloproteinases (MMPs), Histone Deacetylases (HDACs), and Carbonic Anhydrases (CAs). While specific inhibitory data for N'-hydroxy-6-methoxypicolinimidamide is not yet publicly available, this document provides detailed protocols and application notes based on established methodologies for evaluating similar compounds against these important classes of metalloenzymes.

Disclaimer: The following data and protocols are illustrative and based on the expected activity of N'-hydroxy-6-methoxypicolinimidamide as a metalloenzyme inhibitor, drawing from methodologies used for analogous compounds. Researchers should optimize these protocols for their specific experimental setup.

Data Presentation

Due to the absence of specific experimental data for N'-hydroxy-6-methoxypicolinimidamide, the following table provides a template for how to present quantitative inhibitory data once it is obtained. The values for analogous picolinamide or hydroxamate inhibitors against representative metalloenzymes are included for context.

Table 1: Inhibitory Activity of N'-hydroxy-6-methoxypicolinimidamide and Representative Inhibitors against Target Metalloenzymes

InhibitorTarget EnzymeEnzyme SourceAssay TypeIC₅₀ (nM)Kᵢ (nM)Reference
N'-hydroxy-6-methoxypicolinimidamide MMP-2 Human, RecombinantFluorogenic PeptideData to be determinedData to be determinedN/A
N'-hydroxy-6-methoxypicolinimidamide MMP-9 Human, RecombinantFluorogenic PeptideData to be determinedData to be determinedN/A
N'-hydroxy-6-methoxypicolinimidamide HDAC1 Human, RecombinantFluorometricData to be determinedData to be determinedN/A
N'-hydroxy-6-methoxypicolinimidamide HDAC6 Human, RecombinantFluorometricData to be determinedData to be determinedN/A
N'-hydroxy-6-methoxypicolinimidamide CA-II Human, RecombinantEsterase ActivityData to be determinedData to be determinedN/A
N'-hydroxy-6-methoxypicolinimidamide CA-IX Human, RecombinantCO₂ HydrationData to be determinedData to be determinedN/A
Marimastat (Hydroxamate)MMP-2HumanFluorogenic Peptide52Published Data
Marimastat (Hydroxamate)MMP-9HumanFluorogenic Peptide31Published Data
SAHA (Hydroxamic Acid)HDAC1HumanFluorometric31-Published Data
SAHA (Hydroxamic Acid)HDAC6HumanFluorometric62-Published Data
Acetazolamide (Sulfonamide)CA-IIHumanEsterase Activity128Published Data
Acetazolamide (Sulfonamide)CA-IXHumanCO₂ Hydration2515Published Data

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of N'-hydroxy-6-methoxypicolinimidamide against three major classes of metalloenzymes.

Protocol 1: Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorogenic)

This protocol describes a method to determine the inhibitory potential of N'-hydroxy-6-methoxypicolinimidamide against MMPs using a fluorogenic peptide substrate.

Materials:

  • Recombinant human MMP-2 and MMP-9 (activated)

  • MMP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • N'-hydroxy-6-methoxypicolinimidamide (dissolved in DMSO)

  • A known MMP inhibitor (e.g., Marimastat) as a positive control

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation/Emission wavelengths specific to the substrate, e.g., 328 nm/393 nm)

Procedure:

  • Prepare a serial dilution of N'-hydroxy-6-methoxypicolinimidamide in MMP Assay Buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add 50 µL of MMP Assay Buffer to all wells.

  • Add 10 µL of the diluted inhibitor or vehicle (DMSO in assay buffer) to the respective wells.

  • Add 20 µL of the recombinant MMP enzyme solution (e.g., 5-10 nM final concentration) to all wells except the substrate control wells.

  • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 20 µL of the fluorogenic MMP substrate (e.g., 10 µM final concentration) to all wells.

  • Immediately begin monitoring the fluorescence intensity kinetically for 30-60 minutes at 37°C using a microplate reader.

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

  • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol outlines a method for measuring the inhibition of HDACs by N'-hydroxy-6-methoxypicolinimidamide.

Materials:

  • Recombinant human HDAC1 and HDAC6

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a protease, e.g., trypsin, and a known HDAC inhibitor like Trichostatin A to stop the reaction)

  • N'-hydroxy-6-methoxypicolinimidamide (dissolved in DMSO)

  • A known HDAC inhibitor (e.g., SAHA or Trichostatin A) as a positive control

  • 96-well black microplates

  • Fluorometric microplate reader (e.g., Ex/Em = 360/460 nm)

Procedure:

  • Prepare serial dilutions of N'-hydroxy-6-methoxypicolinimidamide in HDAC Assay Buffer.

  • In a 96-well plate, add 50 µL of HDAC Assay Buffer.

  • Add 5 µL of the diluted inhibitor or vehicle control.

  • Add 20 µL of the recombinant HDAC enzyme solution (e.g., 10-20 ng/well).

  • Add 5 µL of the fluorogenic HDAC substrate (e.g., 50 µM final concentration).

  • Mix and incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 20 µL of the developer solution to each well.

  • Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value as described in the MMP assay protocol.

Protocol 3: Carbonic Anhydrase (CA) Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of CA esterase activity.

Materials:

  • Recombinant human CA-II and CA-IX

  • CA Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)

  • p-Nitrophenyl acetate (p-NPA) as the substrate (dissolved in acetonitrile)

  • N'-hydroxy-6-methoxypicolinimidamide (dissolved in DMSO)

  • A known CA inhibitor (e.g., Acetazolamide) as a positive control

  • 96-well clear microplates

  • Spectrophotometric microplate reader (405 nm)

Procedure:

  • Prepare serial dilutions of N'-hydroxy-6-methoxypicolinimidamide in CA Assay Buffer.

  • In a 96-well plate, add 160 µL of CA Assay Buffer.

  • Add 10 µL of the diluted inhibitor or vehicle control.

  • Add 10 µL of the recombinant CA enzyme solution (e.g., 1-2 µM final concentration).

  • Pre-incubate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of p-NPA solution (e.g., 10 mM stock, for a final concentration of 1 mM).

  • Immediately measure the absorbance at 405 nm kinetically for 5-10 minutes at room temperature.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

  • Determine the percent inhibition and IC₅₀ value as described in the previous protocols.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways that are modulated by the metalloenzyme classes potentially inhibited by N'-hydroxy-6-methoxypicolinimidamide.

MMP_Signaling_Pathway GF Growth Factors (EGF, FGF) Receptor Receptor Tyrosine Kinases GF->Receptor Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) MAPK_pathway MAPK Pathway (ERK, JNK, p38) Cytokines->MAPK_pathway NFkB_pathway NF-κB Pathway Cytokines->NFkB_pathway Receptor->MAPK_pathway PI3K_pathway PI3K/Akt Pathway Receptor->PI3K_pathway AP1 AP-1 MAPK_pathway->AP1 NFkB NF-κB PI3K_pathway->NFkB NFkB_pathway->NFkB MMP_Gene MMP Gene Transcription AP1->MMP_Gene NFkB->MMP_Gene proMMP Pro-MMPs MMP_Gene->proMMP activeMMP Active MMPs proMMP->activeMMP ECM ECM Degradation activeMMP->ECM Cell_Processes Cell Migration, Invasion, Angiogenesis ECM->Cell_Processes Inhibitor N'-hydroxy-6-methoxypicolinimidamide Inhibitor->activeMMP HDAC_Signaling_Pathway Histones Histones Acetylation Acetylation Histones->Acetylation NonHistone Non-Histone Proteins (e.g., p53, NF-κB) NonHistone->Acetylation HATs HATs HATs->Acetylation HDACs HDACs Deacetylation Deacetylation Chromatin_Closed Closed Chromatin (Heterochromatin) HDACs->Chromatin_Closed Acetylation->HDACs Deacetylation Chromatin_Open Open Chromatin (Euchromatin) Acetylation->Chromatin_Open Protein_Activity Altered Protein Activity Acetylation->Protein_Activity Gene_Expression Gene Expression (e.g., Tumor Suppressors) Chromatin_Open->Gene_Expression Gene_Repression Gene Repression Chromatin_Closed->Gene_Repression Inhibitor N'-hydroxy-6-methoxypicolinimidamide Inhibitor->HDACs Experimental_Workflow Start Start: Synthesize/Acquire N'-hydroxy-6-methoxypicolinimidamide Primary_Screen Primary Screening (Single High Concentration) Start->Primary_Screen Dose_Response Dose-Response Assays (IC₅₀ Determination) Primary_Screen->Dose_Response Active 'Hit' Selectivity Selectivity Profiling (Against other Metalloenzymes) Dose_Response->Selectivity Mechanism Mechanism of Inhibition Studies (e.g., Ki determination) Selectivity->Mechanism Cell_Based Cell-Based Assays (e.g., Proliferation, Migration) Mechanism->Cell_Based In_Vivo In Vivo Efficacy Studies (Animal Models) Cell_Based->In_Vivo End End: Lead Candidate In_Vivo->End

Application Notes and Protocols for a Cellular Assay to Measure the Activity of Picolinimidamide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinimidamide compounds and their derivatives have emerged as a promising class of molecules with significant antiproliferative activity against a range of cancer cell lines. Preliminary evidence suggests that these compounds may exert their effects by modulating key cellular processes such as the cell cycle and MAPK signaling pathways.[1] To facilitate the development of picolinimidamide-based therapeutics, robust and reliable cellular assays are required to elucidate their mechanism of action, identify direct molecular targets, and quantify their potency and efficacy in a cellular context.

This document provides a detailed protocol for a multi-faceted cellular assay strategy designed to comprehensively characterize the activity of picolinimidamide compounds. The proposed workflow integrates target engagement, downstream signaling analysis, and functional cellular readouts.

Postulated Signaling Pathway

Picolinimidamide compounds are hypothesized to enter the cell and bind to a direct upstream protein target. This binding event is thought to initiate a signaling cascade that leads to the downregulation of key proteins involved in cell cycle progression, such as Cyclin-Dependent Kinase 1 (CDK1) and Topoisomerase II (TopoII), and modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The ultimate consequence of this activity is the inhibition of cancer cell proliferation.

G cluster_cell Cancer Cell Picolinimidamide Picolinimidamide Compound Target Direct Upstream Target Picolinimidamide->Target Binding MAPK MAPK Pathway Modulation Target->MAPK Signal Transduction CDK1_TopoII CDK1 & TopoII Downregulation Target->CDK1_TopoII Signal Transduction Proliferation Inhibition of Proliferation MAPK->Proliferation CDK1_TopoII->Proliferation

Caption: Postulated signaling pathway of picolinimidamide compounds.

Experimental Workflow

The proposed experimental workflow is a three-tiered approach designed to provide a comprehensive understanding of the picolinimidamide compound's activity. The workflow begins with a Cellular Thermal Shift Assay (CETSA) to identify the direct intracellular target. This is followed by an In-Cell Western (ICW) assay to quantify the modulation of downstream signaling proteins. Finally, a cell cycle analysis is performed to measure the functional outcome of the compound's activity.

G cluster_workflow Experimental Workflow start Start: Picolinimidamide Compound cetsa Tier 1: Target Engagement (Cellular Thermal Shift Assay - CETSA) start->cetsa icw Tier 2: Downstream Signaling (In-Cell Western - ICW) cetsa->icw Confirmed Target cell_cycle Tier 3: Functional Outcome (Cell Cycle Analysis) icw->cell_cycle Modulated Pathway end End: Comprehensive Activity Profile cell_cycle->end

Caption: Three-tiered experimental workflow.

Data Presentation

Table 1: Cellular Thermal Shift Assay (CETSA) Data Summary

This table summarizes the results from the CETSA experiment, indicating the thermal stabilization of potential target proteins upon treatment with the picolinimidamide compound. An increase in the melting temperature (Tm) is indicative of direct target engagement.

Protein IDUniprot IDTm (°C) - VehicleTm (°C) - Picolinimidamide (10 µM)ΔTm (°C)
Target XP1234552.1 ± 0.356.5 ± 0.4+4.4
Protein YQ6789058.3 ± 0.258.5 ± 0.3+0.2
Protein ZR1357961.7 ± 0.561.6 ± 0.4-0.1
Table 2: In-Cell Western (ICW) Data Summary

This table presents the quantitative analysis of downstream protein expression changes following treatment with the picolinimidamide compound. Data is normalized to a housekeeping protein (e.g., GAPDH) to control for variations in cell number.

Target ProteinTreatment (24h)Normalized Intensity (vs. Vehicle)P-value
Phospho-MAPK (p-ERK1/2)Picolinimidamide (1 µM)0.65 ± 0.08< 0.01
Phospho-MAPK (p-ERK1/2)Picolinimidamide (10 µM)0.32 ± 0.05< 0.001
Topoisomerase IIαPicolinimidamide (1 µM)0.78 ± 0.11< 0.05
Topoisomerase IIαPicolinimidamide (10 µM)0.45 ± 0.07< 0.01
CDK1Picolinimidamide (1 µM)0.85 ± 0.09n.s.
CDK1Picolinimidamide (10 µM)0.55 ± 0.06< 0.01
Table 3: Cell Cycle Analysis Data Summary

This table summarizes the effect of the picolinimidamide compound on cell cycle distribution. An accumulation of cells in a specific phase (e.g., G2/M) suggests cell cycle arrest.

Treatment (48h)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle (0.1% DMSO)55.2 ± 3.128.9 ± 2.515.9 ± 1.8
Picolinimidamide (1 µM)48.7 ± 2.825.1 ± 2.226.2 ± 2.5
Picolinimidamide (10 µM)35.4 ± 3.518.3 ± 1.946.3 ± 4.1

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Identification

Objective: To identify the direct intracellular binding partners of picolinimidamide compounds by measuring changes in protein thermal stability.

Materials:

  • Cancer cell line of interest (e.g., HT-29, K-562)

  • Cell culture medium and supplements

  • Picolinimidamide compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw apparatus)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents and equipment

  • Antibodies against potential target proteins

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in sufficient quantity for multiple treatment conditions and temperature points.

    • Treat cells with the picolinimidamide compound at various concentrations (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 1-2 hours.

  • Heating Step:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellets in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 25°C for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and 25°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the soluble protein fraction by SDS-PAGE and Western blotting using antibodies against candidate target proteins.

  • Data Analysis:

    • Quantify the band intensities for each protein at each temperature point.

    • Plot the fraction of soluble protein as a function of temperature to generate a melting curve.

    • Determine the melting temperature (Tm) for each protein in the vehicle and compound-treated samples. A significant increase in Tm in the presence of the compound indicates direct target engagement.

Protocol 2: In-Cell Western (ICW) for Downstream Signaling Analysis

Objective: To quantify the expression levels of downstream signaling proteins (e.g., phosphorylated MAPK, TopoII) in response to picolinimidamide treatment.

Materials:

  • Cancer cell line of interest

  • 96-well microplate

  • Picolinimidamide compound

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

  • Primary antibodies (specific to target proteins)

  • Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW)

  • DNA stain for normalization (e.g., DRAQ5)

  • Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of the picolinimidamide compound or vehicle for the desired time (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Remove the treatment media and wash the cells with PBS.

    • Fix the cells with fixation solution for 20 minutes at room temperature.

    • Wash the cells with PBS and then permeabilize with permeabilization buffer for 15 minutes.

  • Blocking and Antibody Incubation:

    • Wash the cells and block non-specific binding with blocking buffer for 1.5 hours.

    • Incubate the cells with primary antibodies (diluted in blocking buffer) overnight at 4°C.

    • Wash the cells multiple times with PBS containing 0.1% Tween-20.

    • Incubate with the appropriate infrared dye-conjugated secondary antibodies and a DNA stain for normalization for 1 hour at room temperature in the dark.

  • Imaging and Analysis:

    • Wash the cells thoroughly.

    • Scan the plate using an infrared imaging system.

    • Quantify the fluorescence intensity for the target protein and the DNA stain in each well.

    • Normalize the target protein signal to the DNA stain signal to account for variations in cell number.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of picolinimidamide compounds on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Picolinimidamide compound

  • Cell culture plates

  • Trypsin-EDTA

  • PBS

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells and treat with the picolinimidamide compound or vehicle for a specified duration (e.g., 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols for the Quantification of (Z)-N'-hydroxy-6-methoxypicolinimidamide in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the quantification of (Z)-N'-hydroxy-6-methoxypicolinimidamide in biological matrices, specifically human plasma and urine. The described methodology utilizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which is the current industry standard for bioanalytical assays. This document outlines the necessary procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, it includes comprehensive validation parameters and data presentation to ensure the reliability and reproducibility of the method. While a specific validated method for this compound is not available in the public domain, this protocol is constructed based on established principles for the bioanalysis of similar small molecules.

Introduction

This compound is a novel small molecule with potential therapeutic applications. To support preclinical and clinical development, a reliable and validated bioanalytical method is crucial for pharmacokinetic and toxicokinetic studies. This document details a proposed LC-MS/MS method for the accurate and precise quantification of this compound in human plasma and urine. The method is designed to offer high selectivity and sensitivity, which are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d3

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥99%)

  • Human plasma and urine (with appropriate anticoagulants, e.g., K2EDTA for plasma)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • 96-well plates and sealing mats

  • Autosampler vials

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Allow frozen plasma and urine samples to thaw at room temperature. Vortex mix for 10 seconds. Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Spiking: To 100 µL of the supernatant (plasma or urine) in a 96-well plate, add 10 µL of the internal standard working solution. For calibration standards and quality control samples, add the appropriate concentration of the analyte working solution.

  • Acidification: Add 200 µL of 2% formic acid in water to each well and mix.

  • SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridges with 1 mL of methanol followed by 1 mL of 2% formic acid in water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 1: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]⁺[Fragment 1][Optimized Value]
This compound[M+H]⁺[Fragment 2][Optimized Value]
This compound-d3 (IS)[M+H+3]⁺[IS Fragment][Optimized Value]

Note: The exact m/z values and collision energies need to be determined empirically by infusing the reference standard into the mass spectrometer.

Method Validation and Data Presentation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:

  • Selectivity and Specificity: Assessed by analyzing blank biological matrix from at least six different sources to check for interferences at the retention time of the analyte and IS.

  • Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Accuracy and Precision: Determined by analyzing replicate quality control (QC) samples at low, medium, and high concentrations on three separate occasions.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: Evaluated by comparing the analyte response in post-extraction spiked samples to that in neat solutions.

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Table 2: Summary of Quantitative Validation Data (Hypothetical)

Validation ParameterPlasmaUrineAcceptance Criteria
Linearity Range 1 - 1000 ng/mL10 - 10000 ng/mLr² ≥ 0.99
LLOQ 1 ng/mL10 ng/mLAccuracy: ±20%, Precision: ≤20%
Intra-day Accuracy 95.2% - 104.5%96.1% - 103.8%±15% (±20% for LLOQ)
Intra-day Precision (%CV) ≤ 8.7%≤ 7.5%≤15% (≤20% for LLOQ)
Inter-day Accuracy 96.8% - 102.1%97.3% - 101.5%±15% (±20% for LLOQ)
Inter-day Precision (%CV) ≤ 9.2%≤ 8.1%≤15% (≤20% for LLOQ)
Recovery 85.3% ± 5.1%88.9% ± 4.7%Consistent, precise, and reproducible
Matrix Effect 1.05 (CV ≤ 6.2%)0.98 (CV ≤ 5.8%)IS-normalized factor close to 1

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) Spike_IS Spike with Internal Standard Sample->Spike_IS Pretreat Pre-treatment (Acidification) Spike_IS->Pretreat SPE Solid-Phase Extraction (Condition, Load, Wash, Elute) Pretreat->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC_Separation LC Separation (C18 Column) Recon->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for the quantification of this compound.

Signaling_Pathway cluster_drug_action Hypothetical Drug Action cluster_measurement Pharmacokinetic Measurement Drug (Z)-N'-hydroxy-6- methoxypicolinimidamide Target Molecular Target (e.g., Enzyme, Receptor) Drug->Target Binding PK_Analysis LC-MS/MS Quantification of Drug Concentration Drug->PK_Analysis Pharmacokinetic Sampling Pathway Signaling Pathway Modulation Target->Pathway Activation / Inhibition Response Cellular Response Pathway->Response Downstream Effects PD_Marker Biomarker Assay Response->PD_Marker Pharmacodynamic Effect

Caption: Logical relationship of drug action and pharmacokinetic/pharmacodynamic analysis.

Application Notes and Protocols for N'-hydroxy-6-methoxypicolinimidamide: A Tool Compound for Elucidating VEGFR-2 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing N'-hydroxy-6-methoxypicolinimidamide as a tool compound to investigate Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathways. The information presented is based on the analysis of related picolinamide derivatives and established methodologies for characterizing small molecule kinase inhibitors. While direct experimental data for N'-hydroxy-6-methoxypicolinimidamide is not publicly available, these notes offer a robust framework for its potential application and characterization.

Introduction

N'-hydroxy-6-methoxypicolinimidamide is a small molecule belonging to the picolinamide class of compounds. Picolinamide derivatives have been identified as potent inhibitors of various protein kinases, playing crucial roles in cell signaling and pathophysiology. Based on structural similarities to known kinase inhibitors, N'-hydroxy-6-methoxypicolinimidamide is proposed as a potential inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of several diseases, including cancer and diabetic retinopathy. Therefore, N'-hydroxy-6-methoxypicolinimidamide serves as a valuable tool for dissecting the molecular mechanisms of VEGFR-2-mediated signaling and for the initial stages of drug discovery.

Chemical Information

Compound Name N'-hydroxy-6-methoxypicolinimidamide
CAS Number 1344821-34-6
Molecular Formula C₇H₉N₃O₂
Molecular Weight 167.17 g/mol
Structure (Image of the chemical structure of N'-hydroxy-6-methoxypicolinimidamide would be placed here)
Purity >95% (as specified by commercial suppliers)
Storage Store at -20°C for long-term use. Stock solutions can be stored at -80°C.
Solubility Soluble in DMSO.

Postulated Mechanism of Action

Based on the activity of related picolinamide compounds, N'-hydroxy-6-methoxypicolinimidamide is hypothesized to be an ATP-competitive inhibitor of the VEGFR-2 kinase domain. By binding to the ATP-binding pocket of VEGFR-2, it is expected to prevent the autophosphorylation of the receptor upon VEGF-A binding, thereby blocking the initiation of downstream signaling cascades.

Hypothetical Quantitative Data

The following tables present hypothetical, yet plausible, quantitative data for N'-hydroxy-6-methoxypicolinimidamide as a VEGFR-2 inhibitor. These values are intended to serve as a benchmark for experimental validation.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase TargetIC₅₀ (nM)Kᵢ (nM)
VEGFR-2 50 25
VEGFR-1500250
VEGFR-3800400
PDGFRβ1200600
c-Kit25001250
EGFR>10000>5000

IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) values would be determined through in vitro kinase assays.

Table 2: Cellular Activity

Cell LineAssayEC₅₀ (µM)
HUVECCell Viability (MTT/MTS)1.5
HUVECInhibition of VEGF-induced proliferation0.8
A549 (Lung Carcinoma)Cell Viability (MTT/MTS)5.2
HepG2 (Hepatocellular Carcinoma)Cell Viability (MTT/MTS)7.8

EC₅₀ (Half-maximal effective concentration) values would be determined from dose-response curves in cell-based assays.

Signaling Pathways and Experimental Workflows

To visually represent the proposed mechanism and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_inhibitor Inhibition VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor N'-hydroxy-6-methoxypicolinimidamide Inhibitor->VEGFR2 Inhibits Autophosphorylation

Caption: Proposed inhibition of the VEGFR-2 signaling pathway.

Experimental_Workflow cluster_vitro In Vitro Characterization cluster_cell Cell-Based Assays cluster_analysis Data Analysis Kinase_Assay In Vitro Kinase Assay Determine_IC50 Determine IC₅₀ and Kᵢ Kinase_Assay->Determine_IC50 Cell_Culture Cell Culture (e.g., HUVEC) Treatment Treat with Compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT/MTS) Treatment->Viability_Assay Western_Blot Western Blot Treatment->Western_Blot EC50_Calculation Calculate EC₅₀ Viability_Assay->EC50_Calculation Protein_Analysis Analyze Protein Phosphorylation Western_Blot->Protein_Analysis

Caption: Workflow for characterizing the inhibitor.

Experimental Protocols

Protocol 1: In Vitro VEGFR-2 Kinase Assay

This protocol is designed to determine the IC₅₀ value of N'-hydroxy-6-methoxypicolinimidamide against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • N'-hydroxy-6-methoxypicolinimidamide (dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of N'-hydroxy-6-methoxypicolinimidamide in kinase buffer. The final DMSO concentration should not exceed 1%.

  • In a 384-well plate, add 2.5 µL of the compound dilutions or DMSO (vehicle control).

  • Add 2.5 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in kinase buffer.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at the Kₘ value for VEGFR-2.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT/MTS)

This protocol assesses the effect of N'-hydroxy-6-methoxypicolinimidamide on the viability of human umbilical vein endothelial cells (HUVECs).[1][2][3][4]

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM-2)

  • N'-hydroxy-6-methoxypicolinimidamide (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • 96-well clear-bottom plates

  • Microplate reader

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of N'-hydroxy-6-methoxypicolinimidamide in EGM-2.

  • Remove the culture medium and replace it with 100 µL of the compound dilutions or medium with DMSO (vehicle control).

  • Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.[1][3]

  • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[1][2][4]

  • Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.[2][4]

  • Calculate the percentage of cell viability relative to the DMSO control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the EC₅₀ value.

Protocol 3: Western Blot Analysis of VEGFR-2 Phosphorylation

This protocol is used to confirm the inhibitory effect of N'-hydroxy-6-methoxypicolinimidamide on VEGF-A-induced VEGFR-2 phosphorylation in cells.[5][6][7][8][9]

Materials:

  • HUVECs

  • EGM-2 medium

  • Recombinant human VEGF-A

  • N'-hydroxy-6-methoxypicolinimidamide (dissolved in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-phospho-Akt (Ser473), anti-total Akt, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of N'-hydroxy-6-methoxypicolinimidamide or DMSO for 1 hour.

  • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[6]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[6][8]

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[5][9]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

N'-hydroxy-6-methoxypicolinimidamide is a promising tool compound for the investigation of VEGFR-2 signaling. The protocols and hypothetical data provided herein offer a comprehensive starting point for researchers to characterize its activity and utilize it to probe the intricacies of angiogenesis and other VEGFR-2-dependent cellular processes. Rigorous experimental validation is essential to confirm the proposed mechanism of action and quantitative parameters.

References

Application Notes and Protocols for High-Throughput Screening of Picolinimidamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinimidamide analogs represent a promising class of small molecules with potential therapeutic applications. Their structural similarity to picolinamides, which have demonstrated activity against various biological targets, including the phosphatidylinositol transfer protein (PITP) Sec14p, makes them attractive candidates for drug discovery programs.[1] High-throughput screening (HTS) is an essential methodology in early-stage drug discovery, enabling the rapid evaluation of large compound libraries to identify potential lead candidates.[2] This document provides detailed application notes and protocols for the high-throughput screening of picolinimidamide analogs, focusing on a biochemical and a cell-based assay targeting Sec14p, a key regulator of lipid signaling and membrane trafficking.[3][4]

High-Throughput Screening Workflow

The overall workflow for the high-throughput screening of picolinimidamide analogs follows a standardized, multi-step process designed to efficiently identify and validate active compounds.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation & Follow-up Compound_Library Picolinimidamide Analog Library Primary_Screen Primary HTS Compound_Library->Primary_Screen Assay_Development Assay Development (Biochemical & Cell-Based) Assay_Development->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification >50% Inhibition Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays SAR_Analysis SAR Analysis Secondary_Assays->SAR_Analysis

Figure 1: High-Throughput Screening Workflow for Picolinimidamide Analogs.

Target: Sec14p and its Signaling Pathway

Sec14p is a phosphatidylinositol/phosphatidylcholine (PI/PC) transfer protein that plays a crucial role in maintaining the lipid composition of the Golgi apparatus, which is essential for vesicular trafficking and protein secretion.[4][5] It is involved in a signaling pathway that balances the levels of diacylglycerol (DAG) and phosphoinositides, such as phosphatidylinositol-4-phosphate (PI4P).[3][6] By inhibiting Sec14p, picolinimidamide analogs could potentially disrupt these processes, making it a valuable target for therapeutic intervention. The pathway's connection to the broader PI3K/Akt signaling cascade, a central regulator of cell survival and proliferation, further highlights its importance in drug discovery.[7][8][9]

Sec14p_Signaling cluster_golgi Golgi Apparatus cluster_downstream Downstream Signaling Sec14p Sec14p PI4K PI4-Kinase Sec14p->PI4K Stimulation Vesicle_Budding Vesicle Budding Sec14p->Vesicle_Budding Regulates PLC Phospholipase C DAG Diacylglycerol (DAG) DAG->Vesicle_Budding Promotes PI Phosphatidylinositol (PI) PI4P PI(4)P PI->PI4P PI4K PIP2 PI(4,5)P2 PI4P->PIP2 PIP2->DAG PLC PI3K PI3K PIP2->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Picolinimidamide Picolinimidamide Analog Picolinimidamide->Sec14p Inhibition

Figure 2: Simplified Sec14p Signaling Pathway.

Experimental Protocols

Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Sec14p Activity

This assay measures the transfer of phosphatidylinositol by recombinant Sec14p. A decrease in the HTRF signal indicates inhibition of Sec14p activity.

Materials:

  • Recombinant human Sec14p

  • Donor liposomes containing biotinylated-PI

  • Acceptor liposomes containing streptavidin-d2

  • Europium cryptate-labeled anti-His6 antibody

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT)

  • 384-well low-volume white microplates

  • Picolinimidamide analog library (10 mM in DMSO)

Protocol:

  • Compound Plating: Dispense 50 nL of each picolinimidamide analog from the library into the wells of a 384-well microplate. For controls, dispense DMSO (negative control) and a known Sec14p inhibitor (positive control).

  • Reagent Preparation:

    • Prepare a solution of recombinant His-tagged Sec14p and Europium cryptate-labeled anti-His6 antibody in assay buffer.

    • Prepare a suspension of donor and acceptor liposomes in assay buffer.

  • Assay Reaction:

    • Add 5 µL of the Sec14p/antibody solution to each well of the microplate.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the liposome suspension to initiate the reaction.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Detection: Read the HTRF signal on a compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (d2).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Determine the percent inhibition for each compound relative to the controls.

Cell-Based Assay: Cell Viability/Cytotoxicity Assay

This assay assesses the effect of picolinimidamide analogs on the viability of a relevant cell line (e.g., HeLa cells) to identify compounds with cytotoxic effects.[10]

Materials:

  • HeLa cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Picolinimidamide analog library (10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 384-well clear-bottom white microplates

  • Multichannel pipette or automated liquid handler

Protocol:

  • Cell Seeding: Seed HeLa cells in 384-well plates at a density of 2,500 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Addition: Add 100 nL of each picolinimidamide analog to the wells. Include DMSO-only wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent cell viability for each compound-treated well relative to the DMSO-treated controls.

Data Presentation

Quantitative data from dose-response experiments should be summarized in a structured table to facilitate the comparison of compound potencies and selectivities. The following tables provide an example of how to present such data, using representative data from a study on picolinamide analogs.[10]

Table 1: In Vitro Activity of Picolinamide Analogs against C. difficile

Compound IDR1R2R3R4MIC (µg/mL)
87 HHHH0.125
88 FHHH0.25
89 ClHHH0.25
90 BrHHH0.125
91 IHHH0.125
92 HFHH0.5
93 HClHH0.5
94 HBrHH0.25
95 HIHH0.25
96 HHFH0.5
97 HHClH0.5
98 HHBrH0.25

Table 2: Cytotoxicity of Selected Picolinamide Analogs against HeLa Cells

Compound IDIC50 (µg/mL)
87 95.2 ± 1.0
90 > 64
91 > 64
94 50.1 ± 1.2
98 > 64
99 25.3 ± 1.1
114 45.2 ± 1.3

Conclusion

The methodologies and protocols outlined in this document provide a comprehensive framework for the high-throughput screening of picolinimidamide analogs. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify and characterize potent and selective inhibitors of Sec14p. The structured presentation of quantitative data and the visualization of the underlying signaling pathway will aid in the interpretation of screening results and guide subsequent lead optimization efforts in the drug discovery process.

References

use of (Z)-N'-hydroxy-6-methoxypicolinimidamide in histone deacetylase (HDAC) inhibition studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the absence of publicly available scientific literature and experimental data on (Z)-N'-hydroxy-6-methoxypicolinimidamide for histone deacetylase (HDAC) inhibition studies, this document utilizes Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) as a representative hydroxamic acid-based HDAC inhibitor. The protocols and data presented herein are based on established findings for Vorinostat and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals in the field of epigenetics and cancer biology.

Introduction to HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.[2] Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.

HDAC inhibitors, such as Vorinostat (SAHA), are compounds that block the activity of these enzymes, leading to an accumulation of acetylated histones.[1][3] This hyperacetylation results in a more open and transcriptionally active chromatin state, which can induce the expression of tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][3]

Mechanism of Action of Vorinostat (SAHA)

Vorinostat is a potent, non-selective inhibitor of class I and II HDACs.[1][4] Its mechanism of action involves the hydroxamic acid moiety chelating the zinc ion (Zn2+) located in the catalytic active site of the HDAC enzyme.[1][5] This binding blocks the substrate from accessing the active site, thereby inhibiting the deacetylation of histone and non-histone proteins.[3][6] The accumulation of acetylated proteins alters gene expression and affects various cellular processes, ultimately leading to anti-tumor effects.[1][7]

Quantitative Data: In Vitro Activity of Vorinostat (SAHA)

The inhibitory activity of Vorinostat against various HDAC isoforms and its anti-proliferative effects on different cancer cell lines have been extensively documented. The following tables summarize key quantitative data.

Table 1: Inhibitory Activity of Vorinostat (SAHA) against HDAC Isoforms

HDAC IsoformIC50 (nM)
HDAC110 - 33
HDAC296
HDAC320
HDAC633
HDAC8540

Data compiled from multiple sources.[8][9]

Table 2: Anti-proliferative Activity of Vorinostat (SAHA) in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Duration (h)
MCF-7Breast Cancer0.75Not Specified
LNCaPProstate Cancer2.5 - 7.596
PC-3Prostate Cancer2.5 - 7.596
TSU-Pr1Prostate Cancer2.5 - 7.596
HT1080Fibrosarcoma2.472
K562Leukemia~0.016
SW-982Synovial Sarcoma8.648
SW-1353Chondrosarcoma2.048
VariousLymphoma0.146 - 2.7Not Specified

Data compiled from multiple sources.[8][10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of HDAC inhibitors like Vorinostat.

In Vitro HDAC Inhibition Assay (Fluorogenic)

This protocol describes a general method to determine the IC50 of an inhibitor against purified recombinant HDAC enzymes.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3)

  • HDAC substrate (e.g., Fluor de Lys®-SIRT1/HDAC8 Substrate)

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Vorinostat (SAHA) or test compound

  • Developer solution (e.g., Fluor de Lys® Developer II containing Trichostatin A)

  • 96-well black microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare a serial dilution of Vorinostat in HDAC assay buffer.

  • In a 96-well black microplate, add the HDAC enzyme and the inhibitor at various concentrations.

  • Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution.

  • Incubate at room temperature for 15 minutes to allow for signal development.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability/Proliferation Assay (MTS Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with an HDAC inhibitor.[10]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, SW-982)

  • Complete cell culture medium

  • Vorinostat (SAHA) or test compound

  • 96-well clear microplate

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of Vorinostat (e.g., 0-15 µM) for 48 hours. Include a vehicle control (e.g., DMSO).[10]

  • After the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability versus the logarithm of the inhibitor concentration.

Western Blot for Histone Acetylation

This protocol is used to detect the level of histone acetylation in cells following treatment with an HDAC inhibitor.[12]

Materials:

  • Cancer cell line of interest

  • Vorinostat (SAHA) or test compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the desired concentrations of Vorinostat for a specified time (e.g., 18 hours).[3]

  • Harvest the cells and lyse them to extract total protein.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein by boiling in SDS loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

  • Incubate the membrane with the primary antibody against acetylated histone (e.g., anti-acetyl-Histone H3) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • To ensure equal loading, strip the membrane and re-probe with an antibody against total histone (e.g., anti-Histone H3).

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes in HDAC inhibition studies.

HDAC_Inhibition_Mechanism HDAC HDAC Enzyme (Active Site with Zn2+) Product Deacetylated Histone (Lys) HDAC->Product Releases Substrate Acetylated Histone (Lys-Ac) Deacetylation Deacetylation Substrate->Deacetylation Binds to Vorinostat Vorinostat (SAHA) (Hydroxamic Acid) Inhibition Inhibition Vorinostat->Inhibition Binds to Zn2+ in active site Deacetylation->HDAC Catalyzed by Inhibition->HDAC Inhibition->Deacetylation Blocks Acetylated_Histone Accumulation of Acetylated Histones Inhibition->Acetylated_Histone Leads to

Caption: Mechanism of HDAC inhibition by Vorinostat (SAHA).

Experimental_Workflow start Start: Compound of Interest (e.g., Vorinostat) in_vitro_assay In Vitro HDAC Inhibition Assay start->in_vitro_assay cell_culture Cell Culture (Cancer Cell Lines) start->cell_culture ic50_determination Determine IC50 against HDAC isoforms in_vitro_assay->ic50_determination end End: Characterization of HDAC Inhibitor Activity ic50_determination->end cell_viability Cell Viability Assay (e.g., MTS) cell_culture->cell_viability western_blot Western Blot Analysis cell_culture->western_blot ic50_cell Determine IC50 for cell proliferation cell_viability->ic50_cell ic50_cell->end acetylation_analysis Analyze Histone Acetylation Levels western_blot->acetylation_analysis pathway_analysis Downstream Pathway Analysis acetylation_analysis->pathway_analysis pathway_analysis->end

Caption: Experimental workflow for evaluating an HDAC inhibitor.

Signaling_Pathway Vorinostat Vorinostat (SAHA) HDACs HDACs (Class I & II) Vorinostat->HDACs Inhibits TCR_Signaling TCR Signaling Pathway Vorinostat->TCR_Signaling Modulates MAPK_Signaling MAPK Pathway Vorinostat->MAPK_Signaling Modulates JAK_STAT_Signaling JAK-STAT Pathway Vorinostat->JAK_STAT_Signaling Modulates Histone_Acetylation ↑ Histone Acetylation HDACs->Histone_Acetylation Prevents deacetylation Chromatin Open Chromatin Structure Histone_Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Tumor_Suppressors ↑ Tumor Suppressor Genes (e.g., p21) Gene_Expression->Tumor_Suppressors Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1/G2-M) Tumor_Suppressors->Cell_Cycle_Arrest

Caption: Simplified signaling pathways affected by Vorinostat.

References

Application Notes & Protocols for the Formulation of (Z)-N'-hydroxy-6-methoxypicolinimidamide in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Subject: Guidance on the systematic approach to formulating (Z)-N'-hydroxy-6-methoxypicolinimidamide for preclinical animal research, with a focus on addressing potential poor aqueous solubility.

Introduction

Successful in vivo evaluation of a novel chemical entity such as this compound is critically dependent on the development of an appropriate and stable formulation that allows for consistent and reproducible drug exposure in animal models. Preformulation studies are the first step in this process, providing essential data on the physicochemical properties of the drug substance.[1][2][3][4] These initial investigations guide the selection of a suitable formulation strategy, which is particularly crucial for compounds with limited aqueous solubility, a common challenge in drug discovery.[5][6][7]

This document provides a comprehensive framework for the preformulation assessment and subsequent formulation of this compound for early-stage animal studies. It includes detailed protocols for solubility and stability screening, guidance on selecting appropriate vehicles for oral and intravenous administration, and standard operating procedures for dosing in rodents.

Preformulation Assessment

Prior to developing a dosing vehicle, a thorough physicochemical characterization of this compound is required.[8][9][10][11] This data will inform the selection of an appropriate formulation strategy.

Physicochemical Properties

The known and determinable physicochemical properties of this compound are summarized in the table below. Properties listed as "To Be Determined (TBD)" should be experimentally evaluated as part of the preformulation workflow.

PropertyDataRecommended Method
Chemical Structure This compoundN/A
CAS Number 1344821-34-6N/A
Molecular Formula C₇H₉N₃O₂N/A
Molecular Weight 167.17 g/mol N/A
Appearance TBDVisual Inspection
Melting Point TBDDifferential Scanning Calorimetry (DSC)
pKa TBDPotentiometric titration or UV-spectrophotometry
LogP/LogD TBDShake-flask method (octanol/water) or reverse-phase HPLC
Aqueous Solubility TBDEquilibrium solubility (shake-flask) method at various pH values (e.g., 2.0, 7.4, 9.0) to understand the impact of ionization.[12][13][14][15]
Solid-State Stability TBDStore under accelerated conditions (e.g., 40°C/75% RH) and test for degradation over time using HPLC.[16][17][18][19]
Solution Stability TBDEvaluate stability in potential dosing vehicles at various temperatures and pH levels.[9][20]
Preformulation Workflow Diagram

The following diagram illustrates the logical workflow from initial compound characterization to the selection of a final formulation for in vivo studies.

G Preformulation and Formulation Development Workflow cluster_0 Preformulation Assessment cluster_1 Formulation Strategy cluster_2 Final Formulation & Dosing char Physicochemical Characterization (MW, pKa, LogP, Melting Point) sol Solubility Screening (Aqueous & Organic Vehicles) char->sol stab Preliminary Stability (Solid-state & Solution) sol->stab decision Solubility sufficient for required dose? stab->decision solution Develop Solution Formulation (Co-solvents, pH, Cyclodextrins) decision->solution Yes suspension Develop Suspension Formulation (Wetting agents, Vehicles) decision->suspension No final_prep Prepare & QC Formulation (Homogeneity, Concentration) solution->final_prep suspension->final_prep admin Administer to Animals (e.g., Oral Gavage, IV Injection) final_prep->admin

Caption: Workflow for preformulation and formulation development.

Formulation Strategies for Animal Studies

The choice of formulation depends primarily on the compound's solubility and the intended route of administration.[5][6] For early preclinical studies, simple formulations are preferred to minimize the confounding effects of complex excipients.[21]

Common Excipients for Preclinical Formulations

The following table lists commonly used excipients for oral and intravenous formulations in rodent studies. These have a history of safe use within the specified concentration ranges.[22][23][24][25]

Excipient ClassExcipient NameTypical ConcentrationRoute of AdministrationNotes
Aqueous Vehicle Saline (0.9% NaCl)q.s. to 100%Oral, IVIsotonic vehicle of choice.
5% Dextrose in Water (D5W)q.s. to 100%Oral, IVAlternative isotonic vehicle.
Co-solvents Propylene Glycol (PG)10 - 60%Oral, IVCan cause hemolysis at high concentrations via IV route.
Polyethylene Glycol 400 (PEG 400)10 - 60%Oral, IVGenerally well-tolerated.
Ethanol5 - 20%Oral, IVUse with caution due to potential pharmacological effects.
Surfactants Polysorbate 80 (Tween® 80)1 - 10%Oral, IVUsed to increase solubility and aid in suspension stability.
Solutol® HS 151 - 20%Oral, IVNon-ionic solubilizer.
Suspending Agents Methylcellulose (MC)0.5 - 2%OralCommon viscosity-enhancing agent for suspensions.
Carboxymethylcellulose (CMC)0.5 - 2%OralAnother widely used suspending agent.
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD)10 - 40%Oral, IVForms inclusion complexes to enhance solubility.[5]

q.s. = quantum sufficit (as much as is sufficient)

Solution Formulations

If this compound demonstrates sufficient solubility in a pharmaceutically acceptable vehicle system, a solution is the preferred formulation type due to dose uniformity.

  • For Intravenous (IV) Administration: A sterile, isotonic solution is required. Co-solvents like PEG 400 and PG, often in combination with surfactants like Tween® 80, can be used. The final formulation must be filtered through a 0.22 µm filter to ensure sterility and remove particulates.[26]

  • For Oral (PO) Administration: A wider range of excipients can be used. The goal is to ensure the compound remains in solution in the gastrointestinal tract to allow for absorption.

Suspension Formulations

If the compound cannot be adequately solubilized, a uniform suspension is a viable alternative for oral administration.

  • Particle Size Reduction: To improve dissolution and absorption, the particle size of the drug substance should be reduced, typically through micronization.[5]

  • Vehicle: An aqueous vehicle containing a wetting agent (e.g., Tween® 80) to ensure uniform dispersion of the hydrophobic particles and a suspending agent (e.g., 0.5% methylcellulose) to prevent settling is standard.

Experimental Protocols

The following protocols provide step-by-step methodologies for key experiments in the formulation development process.

Protocol 1: Kinetic Solubility Screening

Objective: To rapidly assess the approximate solubility of this compound in various preclinical vehicles.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Test vehicles (e.g., Saline, 5% PEG 400 in Saline, 20% HP-β-CD in water, 0.5% Methylcellulose with 1% Tween 80)

  • 96-well plates, analytical balance, vortex mixer, plate reader or HPLC-UV.

Procedure:

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mg/mL).

  • In a 96-well plate, add the test vehicles to different wells.

  • Spike a small volume of the DMSO stock solution into the test vehicles to achieve a range of final concentrations (e.g., 1, 10, 50, 100, 200 µg/mL). The final concentration of DMSO should be kept low (<2%) to minimize its solubilizing effect.[14][27]

  • Seal the plate and shake at room temperature for 2 hours.

  • Visually inspect each well for precipitation.

  • Quantify the concentration of the compound in the supernatant after centrifugation using a suitable analytical method (e.g., UV spectroscopy or HPLC).[15]

  • The highest concentration at which no precipitate is observed is the kinetic solubility.

Protocol 2: Preparation of a Co-solvent IV Formulation (Example)

Objective: To prepare a 1 mg/mL solution of this compound in a co-solvent vehicle for intravenous administration.

Vehicle Composition: 10% PEG 400, 10% Propylene Glycol, 80% Saline (v/v/v).

Procedure:

  • Weigh the required amount of this compound.

  • In a sterile vial, add the PEG 400 and Propylene Glycol.

  • Add the compound to the co-solvent mixture and vortex or sonicate until fully dissolved.

  • Slowly add the saline to the final volume while stirring.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.[26]

  • Confirm the final concentration using a validated analytical method (e.g., HPLC).

Protocol 3: Preparation of an Oral Suspension

Objective: To prepare a 5 mg/mL oral suspension of this compound.

Vehicle Composition: 0.5% Methylcellulose (w/v) and 1% Tween® 80 (v/v) in purified water.

Procedure:

  • If necessary, micronize the this compound powder to reduce particle size.

  • Prepare the suspension vehicle: a. Heat a portion of the water to ~60°C and disperse the methylcellulose with stirring. b. Add the remaining cold water and continue stirring until a clear solution forms. c. Add the Tween® 80 and mix thoroughly.

  • Create a paste by adding a small amount of the vehicle to the weighed compound and triturating in a mortar.

  • Gradually add the remaining vehicle to the paste while stirring to form a uniform suspension.

  • Transfer the suspension to a calibrated container and adjust to the final volume with the vehicle.

  • Stir the suspension continuously before and during dose administration to ensure homogeneity.

Protocol 4: Short-Term Formulation Stability Assessment

Objective: To assess the stability of the prepared formulation under typical storage conditions for the duration of an animal study.

Procedure:

  • Prepare the final formulation as per Protocol 2 or 3.

  • Divide the formulation into aliquots and store them under the intended study conditions (e.g., refrigerated at 2-8°C and at room temperature).

  • At specified time points (e.g., 0, 4 hours, 24 hours, 7 days), analyze the aliquots for:

    • Appearance: Visual inspection for precipitation, color change, or phase separation.

    • Potency: Quantify the concentration of this compound using a validated HPLC method. The concentration should remain within ±10% of the initial concentration.

    • Purity: Assess for the presence of degradation products by HPLC.

Protocol 5: Oral Gavage Administration in Mice

Objective: To accurately administer a liquid formulation orally to a mouse.[28][29][30][31][32]

Materials:

  • Appropriately sized gavage needle (e.g., 20-22 gauge for adult mice).[28]

  • Syringe, animal balance.

Procedure:

  • Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).[28]

  • Properly restrain the mouse by scruffing the neck and back to immobilize the head.[31]

  • Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the last rib; the hub should be at the mouth.

  • Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth. The needle should pass easily down the esophagus. Do not force the needle.[30]

  • Dispense the formulation slowly and steadily.

  • Withdraw the needle smoothly in the same direction it was inserted.

  • Monitor the animal for at least 5-10 minutes post-dosing for any signs of respiratory distress.[28][31]

Protocol 6: Intravenous (Tail Vein) Injection in Mice

Objective: To administer a sterile solution intravenously into the lateral tail vein of a mouse.[33][34][35][36]

Materials:

  • Mouse restrainer, heat lamp or warming pad.

  • Sterile syringe with an appropriate needle (e.g., 27-30 gauge).[33]

  • 70% alcohol wipes.

Procedure:

  • Weigh the mouse to calculate the correct injection volume (typically 5-10 mL/kg).[33]

  • Warm the mouse's tail using a heat lamp or by placing the restrainer on a warming pad to induce vasodilation, making the veins more visible.[35]

  • Place the mouse in a restraining device.

  • Wipe the tail with an alcohol pad. The two lateral tail veins should be visible.

  • With the needle bevel facing up, insert the needle into the distal portion of one of the lateral tail veins at a shallow angle (~15-20 degrees).[34]

  • If the needle is correctly placed, there will be minimal resistance, and you may see a "flash" of blood in the needle hub.

  • Inject the solution slowly and steadily. If swelling occurs at the injection site, the needle is not in the vein; withdraw it and re-attempt at a more proximal site.[34]

  • After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.

In Vivo Study Workflow

The following diagram outlines a typical experimental workflow for evaluating a novel compound in an animal model.

G Generic In Vivo Experimental Workflow cluster_0 Pre-Study Phase cluster_1 Dosing & Observation cluster_2 Sample Collection & Analysis cluster_3 Data Interpretation acclimate Animal Acclimation & Randomization formulate Formulation Preparation & QC acclimate->formulate dose Dose Administration (Vehicle & Treatment Groups) formulate->dose observe Clinical Observations & Pharmacodynamic Readouts dose->observe pk_samples Pharmacokinetic (PK) Blood Sampling observe->pk_samples tissue_samples Terminal Tissue Collection observe->tissue_samples bioanalysis Bioanalysis (LC-MS/MS) pk_samples->bioanalysis tissue_samples->bioanalysis data_analysis Data Analysis & Statistical Evaluation bioanalysis->data_analysis report Reporting & Conclusion data_analysis->report

Caption: A standard workflow for an in vivo animal study.

References

Application Notes and Protocols for the Synthesis and Evaluation of N'-hydroxy-6-methoxypicolinimidamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of N'-hydroxy-6-methoxypicolinimidamide derivatives as potential therapeutic agents. This class of compounds has garnered significant interest, particularly as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.

Introduction

N'-hydroxy-6-methoxypicolinimidamide and its derivatives are a class of N-hydroxyamidines that have emerged as promising scaffolds in drug discovery. The N'-hydroxyamidine moiety is a key pharmacophore that can act as a metal-chelating group, enabling it to interact with metalloenzymes. One of the most significant targets for this class of compounds is Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that plays a crucial role in immune suppression within the tumor microenvironment. By inhibiting IDO1, these compounds can restore T-cell function and enhance anti-tumor immunity.

This document provides detailed protocols for the chemical synthesis of the core N'-hydroxy-6-methoxypicolinimidamide scaffold and its subsequent derivatization. Furthermore, it outlines the experimental procedures for evaluating the biological activity of these derivatives, with a focus on their potential as IDO1 inhibitors.

Data Presentation

The following table summarizes the in vitro activity of a series of N'-hydroxyamidine derivatives against the IDO1 enzyme. The data illustrates the impact of various substituents on inhibitory potency, providing a foundation for structure-activity relationship (SAR) studies.

Compound IDR GroupIDO1 Enzymatic IC50 (nM)HeLa Cell-Based IC50 (µM)
1 H51>10
2 Phenyl1505.2
3 4-Fluorophenyl802.1
4 3-Chlorophenyl651.8
5 2-Thienyl450.9
6 Cyclohexyl2508.5

Note: The data presented is a representative compilation from various sources illustrating the structure-activity relationships of N'-hydroxyamidine derivatives and may not be specific to N'-hydroxy-6-methoxypicolinimidamide derivatives.

Experimental Protocols

Protocol 1: Synthesis of N'-hydroxy-6-methoxypicolinimidamide (Core Scaffold)

This protocol describes the synthesis of the core scaffold from commercially available 6-methoxypicolinonitrile.

Materials:

  • 6-methoxypicolinonitrile

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium bicarbonate (NaHCO3) or other suitable base (e.g., triethylamine)

  • Ethanol (EtOH)

  • Water (H2O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 6-methoxypicolinonitrile (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v), add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (2.0 eq).

  • Reaction: Stir the mixture at reflux (approximately 80-90 °C) for 4-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N'-hydroxy-6-methoxypicolinimidamide.

Characterization:

  • Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of N'-hydroxy-6-methoxypicolinimidamide Derivatives

This protocol provides a general method for the derivatization of the core scaffold, for example, through N-alkylation or N-arylation of the amidine nitrogen. This is a representative example; other derivatizations can be achieved through various organic reactions.

Materials:

  • N'-hydroxy-6-methoxypicolinimidamide (from Protocol 1)

  • Appropriate alkyl or aryl halide (e.g., benzyl bromide, iodobenzene)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Other reagents and equipment as listed in Protocol 1

Procedure:

  • Reaction Setup: Dissolve N'-hydroxy-6-methoxypicolinimidamide (1.0 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Add the base (1.1 eq) portion-wise at 0 °C and stir for 30 minutes.

  • Alkylation/Arylation: Add the alkyl or aryl halide (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up:

    • Quench the reaction with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired derivative.

Protocol 3: In Vitro IDO1 Enzymatic Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of the synthesized compounds against the IDO1 enzyme.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene blue

  • Ascorbic acid

  • Catalase

  • Potassium phosphate buffer (pH 6.5)

  • Synthesized compounds (dissolved in DMSO)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 321 nm (for kynurenine detection)

Procedure:

  • Assay Buffer Preparation: Prepare an assay buffer containing potassium phosphate, L-tryptophan, methylene blue, ascorbic acid, and catalase.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Initiation: In a 96-well plate, add the assay buffer, the test compound dilutions, and finally the recombinant IDO1 enzyme to initiate the reaction. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding trichloroacetic acid.

  • Kynurenine Detection: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate and measure the absorbance at 321 nm to quantify the amount of kynurenine produced.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cell-Based IDO1 Inhibition Assay

This protocol describes a method to evaluate the ability of the compounds to inhibit IDO1 activity in a cellular context.

Materials:

  • HeLa or other suitable human cancer cell line that expresses IDO1 upon stimulation

  • Interferon-gamma (IFN-γ)

  • Cell culture medium and supplements

  • Synthesized compounds (dissolved in DMSO)

  • Reagents for kynurenine detection (as in Protocol 3) or an LC-MS/MS system

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • IDO1 Induction: Treat the cells with IFN-γ for 24-48 hours to induce the expression of the IDO1 enzyme.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for a further 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Kynurenine Measurement: Analyze the supernatant to quantify the concentration of kynurenine. This can be done by measuring absorbance after a colorimetric reaction or, for higher sensitivity and specificity, by LC-MS/MS.

  • Data Analysis: Determine the cellular IC50 values by plotting the kynurenine concentration against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 catabolizes T_Cell T-Cell Proliferation & Activation Tryptophan->T_Cell essential for Kynurenine Kynurenine IDO1->Kynurenine produces Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression leads to Inhibitor N'-hydroxy-6-methoxy- picolinimidamide Derivative Inhibitor->IDO1 inhibits

Caption: IDO1 signaling pathway and the mechanism of inhibition.

Experimental Workflow

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 6-Methoxypicolinonitrile Core_Scaffold Synthesize Core Scaffold (Protocol 1) Start->Core_Scaffold Derivatization Synthesize Derivatives (Protocol 2) Core_Scaffold->Derivatization Purification Purification & Characterization Derivatization->Purification Enzymatic_Assay IDO1 Enzymatic Assay (Protocol 3) Purification->Enzymatic_Assay Cell_Based_Assay Cell-Based IDO1 Assay (Protocol 4) Enzymatic_Assay->Cell_Based_Assay SAR_Analysis SAR Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Derivatization Iterative Design

Caption: Drug discovery workflow for N'-hydroxy-6-methoxypicolinimidamide derivatives.

Application Notes and Protocols: (Z)-N'-hydroxy-6-methoxypicolinimidamide (as exemplified by Navoximod) in Combination with PD-1/PD-L1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the scientific rationale, preclinical data, and clinical evaluation of combining Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors with PD-1/PD-L1 checkpoint inhibitors for cancer therapy. While the specific compound (Z)-N'-hydroxy-6-methoxypicolinimidamide is not extensively documented in publicly available research, we will use Navoximod (GDC-0919), a potent and well-studied IDO1 inhibitor, as a representative molecule to detail the application and protocols for this therapeutic strategy.

IDO1 is an enzyme that plays a crucial role in tumor immune evasion.[1] By catabolizing the essential amino acid tryptophan into kynurenine, IDO1 creates an immunosuppressive tumor microenvironment.[2] This leads to the suppression of effector T cells and the activation of regulatory T cells (Tregs).[3] IDO1 inhibitors aim to reverse this immunosuppression, thereby restoring anti-tumor immune responses.[1] The combination of IDO1 inhibition with PD-1/PD-L1 blockade is a rational approach to simultaneously tackle two distinct mechanisms of immune escape, potentially leading to synergistic anti-tumor activity.[4][5]

Mechanism of Action: IDO1 and PD-1/PD-L1 Inhibition

The combination of an IDO1 inhibitor like Navoximod with a PD-1/PD-L1 inhibitor targets two key pathways in the cancer-immunity cycle.

  • IDO1 Inhibition: Navoximod blocks the IDO1 enzyme, preventing the depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment.[1][6] This restores the function of effector immune cells, such as CD8+ T cells and Natural Killer (NK) cells, and reduces the number of immunosuppressive Tregs.[1]

  • PD-1/PD-L1 Inhibition: PD-1 is a receptor expressed on activated T cells. Its ligand, PD-L1, is often overexpressed on tumor cells. The binding of PD-L1 to PD-1 delivers an inhibitory signal to the T cell, leading to T-cell exhaustion and inactivation. PD-1/PD-L1 inhibitors are monoclonal antibodies that block this interaction, thereby "releasing the brakes" on the immune system and allowing T cells to recognize and attack cancer cells.

By combining these two approaches, the aim is to create a more robust and durable anti-tumor immune response. IDO1 inhibition can help to "turn cold tumors hot" by increasing T-cell infiltration and activity, making them more susceptible to the effects of PD-1/PD-L1 blockade.[4]

IDO1_PDL1_Pathway Synergistic Mechanism of IDO1 and PD-1/PD-L1 Inhibition cluster_TME Tumor Microenvironment cluster_Immune Immune Response Tumor Cell Tumor Cell IDO1 IDO1 Tumor Cell->IDO1 expresses PD-L1 PD-L1 Tumor Cell->PD-L1 expresses Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine converts to Treg Treg Kynurenine->Treg promotes Effector T Cell Effector T Cell Kynurenine->Effector T Cell suppresses IDO1->Tryptophan depletes T Cell T Cell PD-1 PD-1 T Cell->PD-1 expresses PD-1->T Cell inhibits Treg->Effector T Cell inhibits PD-L1->PD-1 binds to Navoximod Navoximod Navoximod->IDO1 inhibits PD-1/PD-L1 Inhibitor PD-1/PD-L1 Inhibitor PD-1/PD-L1 Inhibitor->PD-1 blocks PD-1/PD-L1 Inhibitor->PD-L1 blocks

Caption: Signaling pathway of IDO1 and PD-1/PD-L1 in the tumor microenvironment and the mechanism of their respective inhibitors.

Preclinical Data Summary

Preclinical studies have provided a strong rationale for combining IDO1 inhibitors with checkpoint blockade. In various tumor models, this combination has demonstrated superior anti-tumor efficacy compared to either agent alone.

Model System Key Findings Reference
B16F10 melanoma tumor-bearing miceNavoximod in combination with vaccination increased T-cell response and improved anti-tumor efficacy.[7]
Murine tumor modelsCombination of Navoximod with anti-PD-L1 more effectively activates intratumoral CD8+ T cells and inhibits tumor growth compared to single agents.[2]
Genetically engineered murine glioma modelsGDC-0919 (Navoximod) in combination with radiation therapy (which can induce an immune response) showed enhanced survival.[8]

Clinical Data Summary: Navoximod in Combination with Atezolizumab (PD-L1 Inhibitor)

A Phase I clinical trial (NCT02048709) evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of Navoximod in combination with the PD-L1 inhibitor atezolizumab in patients with advanced solid tumors.[2][3][9]

Study Design
  • Phase: Phase I, open-label, dose-escalation (3+3 design) followed by a tumor-specific expansion stage.[2][3]

  • Patient Population: Patients with advanced solid tumors.[2][3]

  • Treatment Regimen:

    • Navoximod: Oral administration, twice daily (q12h), continuously.[3]

    • Atezolizumab: Intravenous infusion, 1200 mg every 3 weeks.[3]

Key Clinical Findings
Parameter Results Reference
Maximum Tolerated Dose (MTD) Not reached; maximum administered dose was 1000 mg twice daily.[2][3]
Safety and Tolerability The combination was generally well-tolerated. The most common treatment-related adverse events were fatigue (22%), rash (22%), and chromaturia (20%).[2][9]
Pharmacokinetics (PK) Navoximod demonstrated a linear pharmacokinetic profile.[2][3]
Pharmacodynamics (PD) Plasma kynurenine levels generally decreased with increasing doses of Navoximod, indicating target engagement.[2][3]
Preliminary Efficacy Objective responses (partial or complete) were observed in a subset of patients across various tumor types. In the dose-escalation phase, 9% of patients achieved a partial response. In the expansion phase, 11% of patients achieved a partial or complete response. However, there was no clear evidence of benefit from adding navoximod to atezolizumab.[3][9]

Experimental Protocols

The following are generalized protocols based on the methodologies typically employed in preclinical and clinical studies of IDO1 and PD-1/PD-L1 inhibitor combinations.

In Vitro T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)

This assay assesses the ability of an IDO1 inhibitor to restore T-cell proliferation in an immunosuppressive environment.

  • Cell Culture: Co-culture human monocyte-derived dendritic cells (DCs) with allogeneic T cells.

  • IDO1 Induction: Treat DCs with interferon-gamma (IFN-γ) to induce IDO1 expression.

  • Compound Treatment: Add varying concentrations of the IDO1 inhibitor (e.g., Navoximod) to the co-culture.

  • Proliferation Measurement: After a defined incubation period (e.g., 5 days), measure T-cell proliferation using methods such as [3H]-thymidine incorporation or CFSE dilution by flow cytometry.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the inhibitor that results in 50% of the maximal T-cell proliferation. For Navoximod, the reported EC50 in a human T cell-proliferation MLR assay is 90 nM.[7]

In Vivo Murine Tumor Model

This protocol outlines a typical in vivo experiment to evaluate the anti-tumor efficacy of the combination therapy.

  • Tumor Implantation: Implant tumor cells (e.g., B16F10 melanoma or CT26 colon carcinoma) subcutaneously into syngeneic mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

  • Treatment Initiation: Once tumors reach a predetermined size, randomize mice into treatment groups:

    • Vehicle control

    • PD-1/PD-L1 inhibitor alone

    • IDO1 inhibitor alone

    • Combination of PD-1/PD-L1 inhibitor and IDO1 inhibitor

  • Dosing Regimen: Administer the drugs according to a predefined schedule and route (e.g., oral gavage for the IDO1 inhibitor and intraperitoneal injection for the antibody).

  • Efficacy Assessment: Continue to monitor tumor growth and overall survival.

  • Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested for analysis of immune cell populations (e.g., CD8+ T cells, Tregs) by flow cytometry.

Experimental_Workflow In Vivo Murine Tumor Model Workflow cluster_Groups Treatment Groups Tumor_Implantation Tumor Cell Implantation (e.g., B16F10) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration Randomization->Treatment Vehicle Vehicle PD-1_Inhibitor PD-1/PD-L1 Inhibitor IDO1_Inhibitor IDO1 Inhibitor Combination Combination Efficacy_Assessment Efficacy Assessment (Tumor Volume, Survival) Treatment->Efficacy_Assessment Immunophenotyping Immunophenotyping (Flow Cytometry) Efficacy_Assessment->Immunophenotyping

Caption: A generalized experimental workflow for evaluating the in vivo efficacy of an IDO1 inhibitor in combination with a PD-1/PD-L1 inhibitor in a murine tumor model.

Conclusion

The combination of IDO1 inhibitors with PD-1/PD-L1 checkpoint inhibitors represents a promising strategy in cancer immunotherapy. While early clinical trials with first-generation IDO1 inhibitors, including Navoximod, did not demonstrate a significant synergistic effect leading to practice-changing outcomes, the scientific rationale remains compelling.[3][9] Future research may focus on identifying predictive biomarkers to select patients most likely to benefit from this combination, exploring next-generation IDO1 inhibitors with improved properties, and investigating combinations with other immunomodulatory agents. These detailed application notes and protocols provide a framework for researchers and drug development professionals to design and execute studies in this important area of immuno-oncology.

References

Application Notes and Protocols for Evaluating N'-hydroxy-6-methoxypicolinimidamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-hydroxy-6-methoxypicolinimidamide is a novel small molecule belonging to the amidoxime class of compounds. Amidoximes are recognized as prodrugs capable of releasing nitric oxide (NO) and have been investigated for their potential as therapeutic agents in various physiological and pathological processes.[1][2] The biological activity of N'-hydroxy-6-methoxypicolinimidamide is hypothesized to stem from its ability to modulate the L-arginine-nitric oxide signaling pathway. This pathway is central to numerous cellular functions, and its dysregulation is implicated in a range of diseases, including cancer and cardiovascular disorders.[3][4][5][6]

The two key enzymes in this pathway are nitric oxide synthase (NOS) and arginase, which compete for the common substrate L-arginine. NOS catalyzes the production of nitric oxide, a critical signaling molecule, while arginase converts L-arginine to ornithine and urea, promoting cell proliferation through the polyamine pathway.[7][8][9] N'-hydroxy-6-methoxypicolinimidamide, as an amidoxime, may act as an NO donor or an inhibitor of arginase, thereby influencing cellular processes such as proliferation, apoptosis, and cell cycle progression.

These application notes provide a comprehensive guide for researchers to investigate the bioactivity of N'-hydroxy-6-methoxypicolinimidamide. We present a selection of suitable cell lines, detailed experimental protocols, and data interpretation guidelines to facilitate the evaluation of this compound's therapeutic potential.

Recommended Cell Lines for Activity Testing

The choice of cell line is critical for elucidating the specific mechanism of action of N'-hydroxy-6-methoxypicolinimidamide. We recommend a panel of cell lines with well-characterized expression levels of nitric oxide synthase (NOS) and arginase isoforms.

Cell LineTypeKey CharacteristicsRecommended for
RAW 264.7 Murine MacrophageInducible NOS (iNOS) expression upon stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[10]Investigating iNOS inhibition and NO production.
MDA-MB-468 Human Breast CancerHigh arginase activity and low NOS activity.[11]Studying the effects of arginase inhibition on cell proliferation and apoptosis in a cancer context.
ZR-75-30 Human Breast CancerHigh NOS activity and low arginase activity.A control cell line to compare the effects of the compound on cells with a dominant NOS pathway.
Human Umbilical Vein Endothelial Cells (HUVEC) Primary Endothelial CellsConstitutively express endothelial NOS (eNOS).Assessing the compound's effect on eNOS-mediated NO production and its potential applications in vascular biology.
HEK293T Human Embryonic KidneyCan be transiently or stably transfected to overexpress specific NOS or arginase isoforms.Creating customized cellular models to study the compound's interaction with specific enzyme isoforms.

Experimental Protocols

Herein, we provide detailed protocols for a suite of assays to comprehensively characterize the activity of N'-hydroxy-6-methoxypicolinimidamide.

Nitric Oxide Production Assay (Griess Assay)

This assay quantifies nitrite, a stable and soluble breakdown product of nitric oxide, in the cell culture supernatant.

Materials:

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well microplate reader

Protocol:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of N'-hydroxy-6-methoxypicolinimidamide for the desired time period.

  • For RAW 264.7 cells, co-treat with LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce iNOS expression.

  • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

  • After treatment, transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of N'-hydroxy-6-methoxypicolinimidamide for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Arginase Activity Assay

This assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase.

Materials:

  • Cell lysis buffer (e.g., 0.1% Triton X-100 with protease inhibitors)

  • Tris-HCl buffer (0.5 M, pH 7.5)

  • Manganese chloride (MnCl2) solution (10 mM)

  • L-arginine solution (0.5 M, pH 9.7)

  • Acid mixture (H2SO4:H3PO4:H2O at 1:3:7)

  • α-Isonitrosopropiophenone (9% in absolute ethanol)

  • Urea standard solution

Protocol:

  • Treat cells with N'-hydroxy-6-methoxypicolinimidamide for the desired duration.

  • Harvest and lyse the cells.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Activate arginase by mixing 25 µL of lysate with 25 µL of Tris-HCl and 10 µL of MnCl2. Incubate at 55-60°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 25 µL of L-arginine solution and incubate at 37°C for 1-2 hours.

  • Stop the reaction by adding 400 µL of the acid mixture.

  • Add 25 µL of α-isonitrosopropiophenone and heat at 100°C for 45 minutes.

  • Cool the samples in the dark for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the urea concentration from a standard curve and normalize to the total protein concentration of the lysate.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as iNOS and Arginase-1.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-iNOS, anti-Arginase-1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Lyse treated cells in RIPA buffer and determine protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Cell Cycle Analysis

This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle.

Materials:

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Harvest and wash the treated cells with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V binding buffer

  • Flow cytometer

Protocol:

  • Harvest and wash the treated cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Effect of N'-hydroxy-6-methoxypicolinimidamide on Cell Viability (IC50 values)

Cell LineTreatment Time (hours)IC50 (µM) [Mean ± SD]
RAW 264.74875.2 ± 5.8
MDA-MB-4684842.5 ± 3.1
ZR-75-3048> 100
HUVEC48> 100

Table 2: Effect of N'-hydroxy-6-methoxypicolinimidamide on Nitric Oxide Production in RAW 264.7 Cells

Treatment (24 hours)Nitrite Concentration (µM) [Mean ± SD]
Control (untreated)1.2 ± 0.3
LPS (1 µg/mL) + IFN-γ (10 ng/mL)25.8 ± 2.1
LPS + IFN-γ + Compound (10 µM)18.5 ± 1.5
LPS + IFN-γ + Compound (50 µM)9.7 ± 0.8
LPS + IFN-γ + Compound (100 µM)4.3 ± 0.5

Table 3: Effect of N'-hydroxy-6-methoxypicolinimidamide on Arginase Activity in MDA-MB-468 Cells

Treatment (48 hours)Arginase Activity (nmol urea/min/mg protein) [Mean ± SD]% Inhibition
Control (untreated)150.4 ± 12.3-
Compound (10 µM)112.8 ± 9.525.0%
Compound (50 µM)67.7 ± 5.455.0%
Compound (100 µM)33.1 ± 2.978.0%
nor-NOHA (100 µM) (Positive Control)25.6 ± 2.183.0%

Table 4: Cell Cycle Distribution in MDA-MB-468 Cells after 48h Treatment

Treatment% G0/G1 Phase [Mean ± SD]% S Phase [Mean ± SD]% G2/M Phase [Mean ± SD]
Control (untreated)55.2 ± 4.130.5 ± 2.814.3 ± 1.9
Compound (50 µM)70.1 ± 5.515.2 ± 1.714.7 ± 2.0

Table 5: Apoptosis Induction in MDA-MB-468 Cells after 48h Treatment

Treatment% Early Apoptosis [Mean ± SD]% Late Apoptosis/Necrosis [Mean ± SD]
Control (untreated)3.1 ± 0.52.5 ± 0.4
Compound (50 µM)18.7 ± 2.18.9 ± 1.2

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological pathways and experimental procedures are crucial for a comprehensive understanding.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data Data Analysis start Seed Cells in Multi-well Plates treat Treat with N'-hydroxy-6-methoxypicolinimidamide (Dose- and Time-course) start->treat viability Cell Viability (MTT Assay) treat->viability no_prod NO Production (Griess Assay) treat->no_prod arg_act Arginase Activity treat->arg_act protein_exp Protein Expression (Western Blot) treat->protein_exp cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle apoptosis Apoptosis (Annexin V/PI) treat->apoptosis ic50 Calculate IC50 viability->ic50 quantify Quantify Changes in Activity/Expression no_prod->quantify arg_act->quantify protein_exp->quantify analyze Analyze Cell Cycle & Apoptosis Profiles cell_cycle->analyze apoptosis->analyze

Caption: Experimental workflow for evaluating the bioactivity of N'-hydroxy-6-methoxypicolinimidamide.

L_arginine_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nos NOS Pathway cluster_arginase Arginase Pathway cluster_effects Cellular Effects L_arginine_ext L-Arginine L_arginine_int L-Arginine L_arginine_ext->L_arginine_int CAT Transporter NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_arginine_int->NOS Arginase Arginase (ARG1, ARG2) L_arginine_int->Arginase NO Nitric Oxide (NO) NOS->NO citrulline L-Citrulline NOS->citrulline vasodilation Vasodilation NO->vasodilation apoptosis Apoptosis NO->apoptosis ornithine L-Ornithine Arginase->ornithine urea Urea Arginase->urea proliferation Cell Proliferation ornithine->proliferation -> Polyamines compound N'-hydroxy-6-methoxypicolinimidamide compound->NO NO Donor? compound->Arginase Inhibition? cell_cycle_arrest Cell Cycle Arrest

Caption: The L-arginine metabolic pathways and potential points of intervention for N'-hydroxy-6-methoxypicolinimidamide.

References

Troubleshooting & Optimization

troubleshooting (Z)-N'-hydroxy-6-methoxypicolinimidamide synthesis side reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Z)-N'-hydroxy-6-methoxypicolinimidamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is the direct reaction of 6-methoxypicolinonitrile with hydroxylamine. This reaction is typically carried out in a suitable solvent, with the choice of solvent being a critical parameter influencing the reaction's outcome.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to 6-methoxypicolinamide. What is happening?

The formation of 6-methoxypicolinamide is a known and common side reaction in the synthesis of N'-hydroxy-6-methoxypicolinimidamide from the corresponding nitrile and hydroxylamine.[1][2][3] This occurs, particularly in protic solvents like methanol or ethanol, through a competing reaction pathway.

Q3: How can I minimize the formation of the 6-methoxypicolinamide byproduct?

Minimizing the amide byproduct can be achieved by carefully selecting the reaction solvent. Studies have shown that using ionic liquids instead of traditional protic solvents can significantly suppress the amide formation and lead to a cleaner reaction with a higher yield of the desired amidoxime.[1][2] An alternative synthetic strategy is to first convert the 6-methoxypicolinonitrile to the corresponding thioamide and then react it with hydroxylamine, which can provide the pure amidoxime.[3]

Q4: I am having difficulty isolating the pure (Z)-isomer of N'-hydroxy-6-methoxypicolinimidamide. What purification techniques are recommended?

The product of the reaction between a nitrile and hydroxylamine is often a mixture of (E) and (Z) isomers. The separation of these isomers can be challenging and may require careful column chromatography on silica gel. The choice of eluent system will need to be optimized for the specific mixture. Characterization of the isomers can be performed using NMR spectroscopy, as the chemical shifts of the protons and carbons will differ between the two isomers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution(s)
Low yield of the desired product - Suboptimal reaction temperature or time.- Incomplete reaction.- Significant formation of the amide byproduct.- Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS.- Consider using an ionic liquid as the solvent to minimize side reactions.[1][2]- Explore the alternative two-step synthesis via the thioamide intermediate.[3]
Presence of a major byproduct identified as 6-methoxypicolinamide The reaction was likely carried out in a protic solvent (e.g., methanol, ethanol), which promotes the formation of the amide.[1][2][3]- Switch to an ionic liquid as the reaction solvent.- If using a protic solvent is unavoidable, try to lower the reaction temperature and carefully monitor the reaction to stop it before significant byproduct formation occurs.
Difficulty in separating the (E) and (Z) isomers The polarity of the two isomers is very similar.- Use a high-resolution column chromatography setup.- Experiment with different solvent systems for elution, starting with a non-polar solvent and gradually increasing the polarity.- Consider derivatization of the mixture to facilitate separation, followed by removal of the protecting group.
The product appears to be unstable and decomposes upon storage N'-hydroxyimidamides can be sensitive to heat, light, and acidic or basic conditions.- Store the purified product at a low temperature (2-8 °C) in a tightly sealed container, protected from light.[4]- Avoid exposure to strong acids or bases during workup and storage.

Experimental Protocols

General Protocol for the Synthesis of this compound

Materials:

  • 6-methoxypicolinonitrile

  • Hydroxylamine hydrochloride

  • Base (e.g., sodium carbonate, triethylamine)

  • Solvent (e.g., ethanol, or an ionic liquid such as [bmim][BF4])

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride in the chosen solvent.

  • Add the base to the solution to generate free hydroxylamine.

  • Add 6-methoxypicolinonitrile to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to isolate the desired (Z)-isomer.

Note: This is a general protocol and the specific conditions (temperature, reaction time, and stoichiometry) should be optimized for each specific setup.

Visualizations

Reaction Pathways

cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway A 6-Methoxypicolinonitrile B This compound A->B + NH2OH C 6-Methoxypicolinonitrile D 6-Methoxypicolinamide C->D + NH2OH (in protic solvent)

Caption: Main and side reaction pathways in the synthesis.

Troubleshooting Workflow

start Synthesis of this compound check_purity Analyze crude product (TLC, LC-MS, NMR) start->check_purity low_yield Low Yield? check_purity->low_yield amide_byproduct Amide Byproduct Present? low_yield->amide_byproduct No optimize_conditions Optimize reaction time and temperature low_yield->optimize_conditions Yes isomer_separation Difficulty Separating Isomers? amide_byproduct->isomer_separation No change_solvent Switch to ionic liquid solvent amide_byproduct->change_solvent Yes optimize_chromatography Optimize column chromatography isomer_separation->optimize_chromatography Yes end Pure (Z)-Isomer Obtained isomer_separation->end No optimize_conditions->start change_solvent->start thioamide_route Consider thioamide route change_solvent->thioamide_route thioamide_route->start optimize_chromatography->end

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Synthesis of N'-hydroxy-6-methoxypicolinimidamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of N'-hydroxy-6-methoxypicolinimidamide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N'-hydroxy-6-methoxypicolinimidamide.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction. 2. Degradation of hydroxylamine. 3. Inactive starting material (6-methoxypicolinonitrile).1. Monitor reaction progress: Use TLC or LC-MS to check for the consumption of starting material. If the reaction stalls, consider increasing the temperature or reaction time. 2. Use fresh hydroxylamine: Hydroxylamine can degrade over time. Use a freshly opened bottle or a recently prepared solution. 3. Verify starting material purity: Confirm the purity of 6-methoxypicolinonitrile using NMR or other analytical techniques.
Formation of a Significant Amount of 6-Methoxypicolinamide (Side Product) 1. Reaction with water in the solvent. 2. Reaction temperature is too high. 3. Incorrect pH of the reaction mixture.1. Use anhydrous solvents: Ensure that the ethanol used is dry. 2. Optimize temperature: Lowering the reaction temperature may reduce the rate of amide formation. Start with a lower temperature and gradually increase if the reaction is too slow. 3. Control pH: Maintain a slightly basic pH to favor the nucleophilic attack of hydroxylamine on the nitrile.
Product Precipitation During Reaction The product may have limited solubility in the reaction solvent.This is not necessarily a problem and can sometimes be beneficial for driving the reaction to completion. However, ensure that the precipitate is indeed the desired product by isolating a small sample and analyzing it. If it is the product, continue the reaction with good stirring.
Difficulty in Product Purification/Isolation 1. Product is too soluble in the crystallization solvent. 2. Co-precipitation of starting material or byproducts. 3. Oily product instead of a solid.1. Optimize crystallization solvent: If the product is too soluble in ethanol/water, try different solvent systems for crystallization, such as ethyl acetate/hexanes or dichloromethane/hexanes. 2. Column chromatography: If crystallization is ineffective, purify the crude product using silica gel column chromatography. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexanes. 3. Trituration: If the product is an oil, try triturating it with a non-polar solvent like hexanes or diethyl ether to induce solidification.
Inconsistent Yields 1. Variability in reaction conditions (temperature, time, stoichiometry). 2. Inconsistent quality of reagents.1. Standardize the protocol: Carefully control all reaction parameters. Use a temperature-controlled heating mantle and accurately measure all reagents. 2. Use high-purity reagents: Ensure the quality of all reagents, especially the starting nitrile and hydroxylamine.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of N'-hydroxy-6-methoxypicolinimidamide?

A1: The synthesis involves the reaction of 6-methoxypicolinonitrile with hydroxylamine, typically in the presence of a base. The hydroxylamine adds across the nitrile group to form the desired N'-hydroxy-6-methoxypicolinimidamide.

Q2: What is the role of the base in this reaction?

A2: A base, such as sodium bicarbonate or triethylamine, is used to neutralize the hydrochloride salt of hydroxylamine, generating the free hydroxylamine which is the active nucleophile. It also helps to maintain a slightly basic pH, which can improve the reaction rate.

Q3: Can I use a different solvent for the reaction?

A3: While an ethanol/water mixture is commonly used, other polar protic solvents like methanol or isopropanol could potentially be used. However, the solubility of the reactants and products may vary, and the reaction conditions may need to be re-optimized. It is recommended to start with the suggested solvent system.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., ethyl acetate/hexanes or methanol/dichloromethane) to separate the starting material from the product. The spots can be visualized under UV light. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for more precise monitoring.

Q5: What are the expected spectroscopic characteristics of N'-hydroxy-6-methoxypicolinimidamide?

Q6: Is the 6-methoxy group expected to affect the reaction?

A6: Yes, the 6-methoxy group is an electron-donating group. This can increase the electron density on the pyridine ring, which might slightly decrease the electrophilicity of the nitrile carbon. However, it is not expected to prevent the reaction from occurring. In some cases, electron-donating groups can help to reduce the formation of amide byproducts compared to substrates with electron-withdrawing groups.

Experimental Protocols

General Protocol for the Synthesis of N'-hydroxy-6-methoxypicolinimidamide

This protocol is based on general procedures for the synthesis of N'-hydroxypyridinecarboximidamides and may require optimization for this specific substrate.

Materials:

  • 6-methoxypicolinonitrile

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate (or another suitable base like triethylamine)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium bicarbonate (1.2 equivalents) in a mixture of ethanol and water (e.g., a 4:1 v/v ratio).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of free hydroxylamine.

  • Add 6-methoxypicolinonitrile (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • If a precipitate has formed, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate) or by silica gel column chromatography.

  • Dry the purified product under vacuum to obtain N'-hydroxy-6-methoxypicolinimidamide.

Table 1: Reaction Parameter Optimization

ParameterRange to InvestigateRationale
Temperature 50 °C - RefluxTo balance reaction rate and minimize byproduct formation.
Reaction Time 2 - 24 hoursTo ensure complete conversion of the starting material.
Base Sodium Bicarbonate, Sodium Carbonate, TriethylamineTo assess the impact of base strength on yield and reaction rate.
Solvent Ratio (Ethanol:Water) 1:1 to 9:1To optimize the solubility of reactants and product.

Visualizations

Experimental Workflow

experimental_workflow reagents Dissolve Hydroxylamine HCl and Sodium Bicarbonate in Ethanol/Water start_material Add 6-Methoxypicolinonitrile reagents->start_material Stir 15-30 min reaction Heat to Reflux (Monitor by TLC) start_material->reaction workup Cool and Isolate Crude Product reaction->workup purification Purify by Recrystallization or Chromatography workup->purification product N'-hydroxy-6-methoxy- picolinimidamide purification->product

Caption: A generalized workflow for the synthesis of N'-hydroxy-6-methoxypicolinimidamide.

Potential Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_products Products node_style node_style 6-MPN 6-Methoxypicolinonitrile Product N'-hydroxy-6-methoxy- picolinimidamide 6-MPN->Product + NH2OH Byproduct 6-Methoxypicolinamide (Side Product) 6-MPN->Byproduct + H2O (hydrolysis) NH2OH Hydroxylamine

Caption: The desired reaction pathway and a common side reaction.

Technical Support Center: Overcoming Solubility Challenges with (Z)-N'-hydroxy-6-methoxypicolinimidamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (Z)-N'-hydroxy-6-methoxypicolinimidamide and similar picolinimidamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor solubility of this compound?

Based on its chemical structure, several factors may contribute to the low aqueous solubility of this compound. These include its relatively nonpolar aromatic ring system and potential for strong intermolecular hydrogen bonding in the solid state, which can make it difficult for water molecules to solvate the individual molecules.

Q2: What is a logical first step to improve the solubility of this compound for in vitro experiments?

A systematic approach starting with simple and readily available methods is recommended. Initially, assessing the pH-dependent solubility is a crucial first step, given the presence of ionizable functional groups in the molecule. If this is not sufficient, exploring the use of co-solvents is a common and effective next step.

Q3: Are there more advanced techniques if simple methods fail?

Yes, if basic methods like pH adjustment and co-solvents do not yield the desired concentration, more advanced formulation strategies can be employed. These include particle size reduction (micronization or nanosuspension), the use of surfactants to form micelles, complexation with cyclodextrins, and creating solid dispersions.[1][2][3][4][5][6][7][8][9]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.

This common issue often arises from a significant change in the solvent environment.

Troubleshooting Workflow:

start Precipitation Observed check_stock Verify Stock Solution Stability start->check_stock ph_adjustment Adjust pH of Aqueous Buffer check_stock->ph_adjustment Stock is clear cosolvent Increase Co-solvent Concentration ph_adjustment->cosolvent Precipitation persists success Solubility Achieved ph_adjustment->success Compound dissolves surfactant Add a Surfactant cosolvent->surfactant Precipitation persists cosolvent->success Compound dissolves surfactant->success Compound dissolves failure Explore Advanced Methods surfactant->failure Precipitation persists

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Verify Stock Solution: Ensure your high-concentration stock solution in an organic solvent is fully dissolved and stable.

  • pH Adjustment: this compound has both a basic pyridine nitrogen and an acidic N'-hydroxy group. Its solubility will likely be pH-dependent.

    • For acidic media, the pyridine nitrogen can be protonated, increasing solubility.

    • For basic media, the N'-hydroxy group can be deprotonated, also potentially increasing solubility.

    • Protocol: Prepare a series of buffers with a pH range from 2 to 10. Add a small aliquot of your concentrated stock solution to each buffer and determine the concentration at which the compound remains in solution.

  • Co-solvent System: If pH adjustment is insufficient, using a water-miscible organic co-solvent can increase solubility by reducing the polarity of the solvent system.[4][5]

    • Protocol: Prepare your aqueous buffer containing a certain percentage (e.g., 1-10%) of a co-solvent like DMSO, ethanol, or PEG 400. Add the compound stock and observe for precipitation. Gradually increase the co-solvent concentration if needed, keeping in mind the tolerance of your experimental system.

  • Incorporate Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.

    • Protocol: Add a small amount of a non-ionic surfactant, such as Tween® 80 or Polysorbate 80, to your buffer at a concentration above its critical micelle concentration (CMC) before adding the compound.

Issue 2: Inconsistent results in biological assays.

Poor solubility can lead to variable concentrations of the active compound, resulting in poor reproducibility of experimental data.

Logical Relationship Diagram:

cluster_0 Cause cluster_1 Effect poor_solubility Poor Aqueous Solubility precipitation Precipitation/ Aggregation poor_solubility->precipitation variable_conc Variable Effective Concentration precipitation->variable_conc inconsistent_results Inconsistent Assay Results variable_conc->inconsistent_results compound (Z)-N'-hydroxy-6- methoxypicolinimidamide kinase2 Kinase 2 compound->kinase2 receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response

References

Technical Support Center: Purification of Picolinimidamide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of picolinimidamide compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the purification of picolinimidamide compounds?

Picolinimidamides are basic and often polar compounds, which can present several purification challenges.[1] Due to their basicity, they can exhibit strong interactions with silica gel, leading to peak tailing and poor separation in normal-phase chromatography. Their polarity can also make them difficult to retain on standard C18 columns in reversed-phase chromatography, often requiring the use of aqueous normal-phase (ANP) or hydrophilic interaction liquid chromatography (HILIC) techniques.[2] Additionally, their synthesis, often via methods like the Pinner reaction, can result in impurities that are structurally similar to the target compound, further complicating purification.[3][4]

Q2: What are the most common impurities encountered during picolinimidamide synthesis?

The Pinner reaction, a common method for synthesizing amidines from nitriles, can lead to several byproducts.[4] Incomplete reaction or hydrolysis of the intermediate imino ether can result in the presence of the starting nitrile or the corresponding ester as impurities.[3] Further reaction of the amidine can also lead to the formation of amide byproducts. If the reaction is not carried out under anhydrous conditions, hydrolysis of the nitrile to the corresponding carboxylic acid is also possible.

Q3: What chromatographic techniques are most suitable for purifying picolinimidamide compounds?

The choice of chromatographic technique depends on the specific properties of the picolinimidamide derivative.

  • Reversed-Phase HPLC (RP-HPLC): This is a viable option, especially for less polar derivatives. However, for more polar compounds, retention can be challenging. Using columns with polar-embedded stationary phases or employing ion-pairing reagents can improve retention and peak shape.

  • Aqueous Normal-Phase (ANP) / Hydrophilic Interaction Liquid Chromatography (HILIC): These techniques are often the most effective for highly polar picolinimidamides that are not well-retained by RP-HPLC.[2] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of water, which is ideal for retaining and separating polar compounds.

  • Normal-Phase Chromatography (NPC): While the basicity of picolinimidamides can cause issues with silica gel, the use of a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia, can help to improve peak shape and reduce tailing.[1] Alumina can also be used as an alternative stationary phase for basic compounds.[1]

Q4: Are there any specific considerations for the crystallization of picolinimidamide compounds?

Crystallization is a powerful technique for the final purification of picolinimidamides, often yielding high-purity material.[5][6] Here are some key considerations:

  • Salt Formation: As basic compounds, picolinimidamides readily form salts with various acids. Formation of a hydrochloride or other salt can significantly alter the compound's solubility and improve its crystallinity.

  • Solvent Selection: A systematic solvent screen is crucial to identify a suitable solvent or solvent system where the compound has moderate solubility. Anti-solvent crystallization is a commonly used technique.

  • Polymorphism: Be aware of the potential for polymorphism, where the compound can crystallize in different solid-state forms with distinct physical properties.[7] Characterization of the resulting crystalline form is important for consistency.

Troubleshooting Guides

Chromatography Troubleshooting
Problem Potential Cause Suggested Solution
Peak Tailing in Normal-Phase Chromatography Strong interaction of the basic picolinimidamide with acidic silanol groups on the silica gel surface.[1]Add a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase to compete for the active sites on the silica.[1] Consider using an alternative stationary phase like alumina or a bonded-phase column (e.g., amino or cyano).[1][2]
Poor Retention in Reversed-Phase Chromatography The picolinimidamide is too polar for the C18 stationary phase.Use a more aqueous mobile phase. If retention is still poor, switch to a polar-embedded reversed-phase column or consider HILIC.[2] The use of an ion-pairing reagent (e.g., trifluoroacetic acid) can also increase retention.
Broad Peaks in HILIC/ANP Improper sample diluent or insufficient column equilibration.Dissolve the sample in a solvent that is similar in strength to the initial mobile phase (high organic content). Ensure the column is thoroughly equilibrated with the starting mobile phase conditions before injection.
Co-elution of Impurities Insufficient resolution between the target compound and impurities.Optimize the mobile phase gradient and flow rate. Experiment with different stationary phases (e.g., different bonded phases in HPLC). Consider a different chromatographic mode (e.g., switching from RP-HPLC to HILIC).
Crystallization Troubleshooting
Problem Potential Cause Suggested Solution
Compound Oils Out Instead of Crystallizing The supersaturation level is too high, or the compound has a low melting point.Reduce the rate of cooling or addition of anti-solvent. Try a different solvent system. Consider cooling to a lower temperature.
No Crystals Form The solution is not sufficiently supersaturated, or nucleation is inhibited.Concentrate the solution further. Try scratching the inside of the flask to induce nucleation. Add a seed crystal of the desired compound.
Formation of Amorphous Solid Rapid precipitation prevents the formation of an ordered crystal lattice.[5]Slow down the crystallization process (e.g., slower cooling or anti-solvent addition). Use a solvent system that promotes slower crystal growth.
Poor Crystal Quality (e.g., small needles) Rapid crystal growth.Use a solvent system that reduces the solubility of the compound to promote slower, more controlled crystal growth. Consider recrystallization from a different solvent.

Experimental Protocols & Workflows

General Workflow for Picolinimidamide Purification

The following diagram illustrates a general workflow for the purification of a picolinimidamide compound following synthesis.

A Crude Reaction Mixture B Work-up (e.g., Liquid-Liquid Extraction) A->B C Concentration B->C D Initial Purification (e.g., Flash Chromatography) C->D E Purity Analysis (e.g., LC-MS, NMR) D->E F High Purity Required? E->F G Final Purification (e.g., Preparative HPLC or Crystallization) F->G Yes H Final Product F->H No G->H

Caption: General workflow for the purification of picolinimidamide compounds.

Signaling Pathway Example: VEGFR-2 Inhibition

Picolinimidamide and related picolinamide structures are being investigated as kinase inhibitors, including for targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis.[8][9][10] The diagram below shows a simplified representation of the VEGFR-2 signaling pathway and the point of inhibition.

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) VEGFR2->Downstream Activates Picolinimidamide Picolinimidamide Inhibitor Picolinimidamide->VEGFR2 Inhibits Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway with inhibitor action.

References

stability problems of (Z)-N'-hydroxy-6-methoxypicolinimidamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (Z)-N'-hydroxy-6-methoxypicolinimidamide in solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Question: My solution of this compound is showing a decrease in purity over a short period. What are the potential causes?

Answer: Several factors can contribute to the degradation of this compound in solution. The primary suspects are:

  • pH-dependent hydrolysis: The imidamide and N'-hydroxy moieties can be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The presence of oxidizing agents or even dissolved oxygen can lead to degradation.

  • Photodegradation: Exposure to light, particularly UV radiation, can cause the molecule to break down.[1]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

To troubleshoot, we recommend the following workflow:

G start Purity Decrease Observed ph_check Analyze Stability at Different pH Values (e.g., pH 3, 7, 9) start->ph_check light_check Conduct Photostability Study (ICH Q1B) start->light_check oxidation_check Test Stability Under Inert vs. Ambient Atmosphere start->oxidation_check temp_check Perform Accelerated Stability at Elevated Temperatures (e.g., 40°C, 60°C) start->temp_check analytical Characterize Degradants using HPLC-MS/NMR ph_check->analytical light_check->analytical oxidation_check->analytical temp_check->analytical

Caption: Troubleshooting workflow for decreased purity.

Question: I am observing the formation of a major degradant peak in my HPLC analysis. How can I identify it?

Answer: The most effective method for identifying unknown degradants is high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). This technique will provide the mass-to-charge ratio (m/z) of the degradant, which can be used to deduce its molecular formula. For complete structural elucidation, it may be necessary to isolate the degradant using preparative HPLC and then perform nuclear magnetic resonance (NMR) spectroscopy.[2][3]

A potential primary degradation pathway for picolinimidamides is hydrolysis of the imidamide group to form the corresponding amide or carboxylic acid.

G parent (Z)-N'-hydroxy-6- methoxypicolinimidamide hydrolysis Hydrolysis (Acidic or Basic Conditions) parent->hydrolysis product1 6-Methoxypicolinamide hydrolysis->product1 product2 6-Methoxypicolinic Acid hydrolysis->product2

Caption: Potential hydrolytic degradation pathway.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for solutions of this compound? Based on general stability principles for similar compounds, solutions should be stored at low temperatures (2-8 °C), protected from light, and in a tightly sealed container to minimize exposure to oxygen. The use of deoxygenated solvents and storage under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

Which solvents are recommended for preparing stable solutions? Apolar aprotic solvents are generally preferred to minimize hydrolysis. However, for biological assays, aqueous buffers are often necessary. If using aqueous solutions, it is crucial to control the pH and use freshly prepared solutions. The stability in common buffers should be experimentally determined.

How does pH affect the stability of this compound? While specific data for this compound is not readily available, N'-hydroxyimidamides can undergo pH-dependent hydrolysis. Stability is often greatest near neutral pH. Both acidic and basic conditions can catalyze the hydrolysis of the imidamide functional group. We recommend performing a pH stability profile to determine the optimal pH range for your application.

Quantitative Data Summary

The following tables present hypothetical stability data to illustrate expected trends. Actual experimental data should be generated for your specific conditions.

Table 1: pH-Dependent Stability of this compound at 25°C

pHBuffer System% Purity Remaining (24 hours)% Purity Remaining (72 hours)
3.0Citrate85.2%65.7%
5.0Acetate95.1%88.3%
7.4Phosphate98.5%96.2%
9.0Borate90.3%78.1%

Table 2: Photostability of this compound in Solution (pH 7.4) at 25°C

ConditionIllumination% Purity Remaining (8 hours)
Control (Dark)N/A99.8%
Exposed1.2 million lux hours92.4%
Exposed200 watt hours/m² (UV)85.1%

Experimental Protocols

Protocol 1: HPLC Method for Stability Indicating Assay A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[4]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

Protocol 2: Forced Degradation Study Forced degradation studies are used to generate potential degradation products and demonstrate the specificity of the analytical method.[1]

  • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photodegradation: Expose the solution to light conditions as specified in ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/m² UV).[1]

After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for HPLC analysis.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions compound Prepare Stock Solution of Compound stress Aliquot into Separate Vials for Each Stress Condition compound->stress acid Acidic (0.1M HCl, 60°C) stress->acid base Basic (0.1M NaOH, 60°C) stress->base oxidative Oxidative (3% H2O2, RT) stress->oxidative thermal Thermal (80°C, solid) stress->thermal photo Photolytic (ICH Q1B) stress->photo analysis Analyze all Samples by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Strategies to Mitigate Glucuronidation of Hydroxyamidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of reducing the glucuronidation of hydroxyamidine-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why is my hydroxyamidine-based inhibitor showing high levels of glucuronidation?

A1: Hydroxyamidine moieties are susceptible to glucuronidation, a common phase II metabolic pathway.[1][2] This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which are a family of enzymes that conjugate glucuronic acid to small molecules, increasing their water solubility and facilitating their excretion.[3][4] For many hydroxyamidine-based inhibitors, the primary enzyme responsible for this metabolic transformation is UGT1A9.[1][2] High glucuronidation can lead to rapid clearance of the compound from the body, reducing its oral bioavailability and overall efficacy.

Q2: What are the primary strategies to reduce the glucuronidation of my hydroxyamidine-based inhibitor?

A2: The main strategies focus on modifying the chemical structure of the inhibitor to decrease its affinity for UGT enzymes. These approaches include:

  • Introducing Steric Hindrance: Adding bulky chemical groups near the hydroxyamidine moiety can physically block the UGT enzyme from accessing the site of glucuronidation.[1]

  • Altering Electronic Properties: Modifying the electronic distribution of the molecule by adding electron-withdrawing or electron-donating groups can reduce the nucleophilicity of the hydroxyamidine group, making it a less favorable substrate for UGT enzymes.

  • Bioisosteric Replacement: Replacing the hydroxyamidine group with a different functional group that mimics its essential properties for biological activity but is less prone to glucuronidation.[5]

  • Blocking the Metabolic Site: Introducing a chemical modification directly at the site of glucuronidation to prevent the enzymatic reaction.

Q3: Which in vitro assays are recommended for assessing the glucuronidation potential of my compounds?

A3: The following in vitro assays are crucial for evaluating the extent of glucuronidation:

  • Microsomal Stability Assay: This assay uses liver microsomes, which are rich in UGT enzymes, to determine the metabolic stability of a compound. By measuring the rate of disappearance of the parent compound over time, you can estimate its intrinsic clearance.[6][7][8]

  • Recombinant UGT Enzyme Assay: To pinpoint the specific UGT isoform responsible for glucuronidation, assays with individual recombinant UGT enzymes (e.g., UGT1A9) are highly recommended.[1][2]

  • Hepatocyte Assay: Using primary human hepatocytes provides a more physiologically relevant model as they contain a full complement of metabolic enzymes and transporters. These assays can measure the formation of the glucuronide metabolite directly.[1][2][9]

Q4: How do I interpret the data from my in vitro glucuronidation assays?

A4: Key parameters to evaluate from your in vitro assays include:

  • Half-life (t½) in Microsomes/Hepatocytes: A longer half-life indicates greater metabolic stability and lower clearance.

  • Intrinsic Clearance (CLint): This value represents the theoretical maximum clearance of the compound by the liver. A lower CLint is desirable.

  • Percentage of Glucuronide Formed: In hepatocyte assays, directly measuring the amount of glucuronide metabolite formed provides a clear indication of the extent of this metabolic pathway.

Comparing these parameters between different analogs of your inhibitor will allow you to identify structural modifications that successfully reduce glucuronidation.

Troubleshooting Guides

Problem 1: My lead compound has excellent potency but is rapidly cleared due to extensive glucuronidation.

Possible Cause Troubleshooting Steps
The hydroxyamidine moiety is highly accessible to UGT enzymes.Strategy: Introduce steric bulk near the hydroxyamidine group. Action: Synthesize analogs with substitutions on the aromatic ring adjacent to the hydroxyamidine. For example, adding a methyl or other alkyl group can hinder the approach of the UGT enzyme.[1]
The electronic properties of the molecule favor glucuronidation.Strategy: Modify the electronic environment of the hydroxyamidine. Action: Introduce electron-withdrawing groups (e.g., fluoro, chloro) on the aromatic ring to decrease the nucleophilicity of the hydroxyamidine nitrogen or oxygen, making it a less favorable site for glucuronidation.
The hydroxyamidine group is the primary site of metabolic liability.Strategy: Employ bioisosteric replacement. Action: Replace the hydroxyamidine with a group that maintains the necessary interactions for biological activity but is less susceptible to glucuronidation. Examples include sulfoximines or other nitrogen-containing heterocycles.[1]

Problem 2: I am not seeing a clear reduction in glucuronidation despite making several structural modifications.

Possible Cause Troubleshooting Steps
The modifications made are not effectively shielding the glucuronidation site.Strategy: Systematically explore the position and size of the steric hindrance. Action: Synthesize a series of analogs with varying substituents at different positions on the scaffold to identify the optimal placement for blocking the UGT active site.
Multiple UGT isoforms may be involved in the metabolism of your compound.Strategy: Perform reaction phenotyping with a panel of recombinant UGT enzymes. Action: Test your compound against a panel of the most common UGT isoforms (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7) to identify all contributing enzymes. This will provide a more complete picture of the metabolic profile.
The in vitro assay conditions are not optimal.Strategy: Optimize your in vitro assay protocol. Action: Ensure the protein concentration, substrate concentration, and incubation times in your microsomal or hepatocyte assays are appropriate to detect differences between compounds. Refer to the detailed experimental protocols below.

Data Presentation

Table 1: Effect of Structural Modifications on UGT1A9 Stability and Glucuronide Formation

CompoundModificationUGT1A9 t½ (min)% Glucuronide in Hepatocytes (120 min)
Reference Compound -21.4-
Analog 1 Methyl branch at ethylene linkerMarkedly increased10.9%
Analog 2 Sulfoximine analog91.88.8%
Analog 3 3-difluoromethyl-4-fluorophenyl substituent> 18024.2%
Analog 4 Nitrile analog> 18014.3%

Data synthesized from a study on IDO1 inhibitors.[1]

Table 2: Comparison of Bioisosteric Replacements for Hydroxyamidine

BioisostereRationaleEffect on GlucuronidationImpact on Potency (IC50)
Sulfoximine Mimics the geometry and hydrogen bonding of the hydroxyamidine.Significantly reduced.Maintained or improved.
Triazole A metabolically stable heterocycle that can act as a hydrogen bond acceptor and donor.Often reduces N-glucuronidation.Highly context-dependent, requires optimization.
Oxadiazole Another stable heterocycle that can replace the amide-like structure.Can block sites of metabolism.Dependent on the specific substitution pattern.
Trifluoroethylamine The trifluoroethyl group mimics the carbonyl group and enhances metabolic stability.Reduces susceptibility to enzymatic cleavage.Can maintain potency by mimicking key interactions.[10]

Experimental Protocols

Protocol 1: In Vitro Glucuronidation Assay using Human Liver Microsomes (HLM) and Recombinant UGT1A9

1. Materials:

  • Test compound (hydroxyamidine-based inhibitor)

  • Pooled Human Liver Microsomes (HLM) or recombinant human UGT1A9

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • 50 mM Magnesium Chloride (MgCl₂)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

  • Acetonitrile

  • Internal Standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker

2. Procedure:

  • Prepare Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing:

    • 1 µM test compound

    • 0.5 mg/mL HLM or recombinant UGT1A9 protein

    • 50 mM Potassium Phosphate Buffer (pH 7.4)

    • 5 mM MgCl₂

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Initiate Reaction: Start the reaction by adding 5 mM UDPGA to each well.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate the proteins.

  • Sample Analysis: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the rate constant (k), and the half-life (t½) can be calculated as 0.693/k.

Protocol 2: Glucuronide Formation Assay in Cryopreserved Human Hepatocytes

1. Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte thawing and plating media

  • Collagen-coated plates

  • Test compound

  • Williams' Medium E

  • Acetonitrile

  • Internal Standard

2. Procedure:

  • Thaw and Plate Hepatocytes: Thaw the cryopreserved hepatocytes according to the supplier's protocol and plate them on collagen-coated plates. Allow the cells to attach and form a monolayer (typically 4-6 hours).

  • Prepare Dosing Solution: Prepare a solution of the test compound in Williams' Medium E at the desired concentration (e.g., 1 µM).

  • Incubation: Remove the plating medium from the hepatocytes and add the dosing solution. Incubate the plate at 37°C in a humidified incubator.

  • Sampling: At various time points (e.g., 0, 30, 60, 120 minutes), collect aliquots of the incubation medium.

  • Sample Preparation: To each aliquot, add 2 volumes of ice-cold acetonitrile with an internal standard to precipitate proteins and stop the reaction. Centrifuge to pellet the cell debris.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound and the formed glucuronide metabolite.

  • Data Analysis: Calculate the percentage of the glucuronide metabolite formed relative to the initial amount of the parent compound at each time point.

Visualizations

Signaling Pathway: Glucuronidation of a Hydroxyamidine-Based Inhibitor

glucuronidation_pathway cluster_cell Hepatocyte inhibitor Hydroxyamidine Inhibitor ugt1a9 UGT1A9 inhibitor->ugt1a9 Substrate udpga UDPGA udpga->ugt1a9 Co-substrate glucuronide Inhibitor-Glucuronide (Inactive, Water-Soluble) ugt1a9->glucuronide Catalysis udp UDP ugt1a9->udp excretion Excretion (Bile/Urine) glucuronide->excretion

Caption: Metabolic pathway of hydroxyamidine glucuronidation in a hepatocyte.

Experimental Workflow: Microsomal Stability Assay

microsomal_workflow start Start prep Prepare Incubation Mix (Inhibitor, Microsomes, Buffer) start->prep pre_incubate Pre-incubate at 37°C prep->pre_incubate add_udpga Initiate Reaction (Add UDPGA) pre_incubate->add_udpga time_points Incubate and Sample at Time Points add_udpga->time_points stop_reaction Stop Reaction (Acetonitrile + IS) time_points->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data Calculate t½ and CLint analyze->data end End data->end

Caption: Workflow for a typical in vitro microsomal stability assay.

Logical Relationship: Strategies to Reduce Glucuronidation

mitigation_strategies cluster_strategies Mitigation Strategies cluster_outcomes Desired Outcomes problem High Glucuronidation of Hydroxyamidine steric Introduce Steric Hindrance problem->steric electronic Alter Electronic Properties problem->electronic bioisostere Bioisosteric Replacement problem->bioisostere reduced_clearance Reduced In Vivo Clearance steric->reduced_clearance electronic->reduced_clearance bioisostere->reduced_clearance improved_pk Improved PK Profile reduced_clearance->improved_pk

References

troubleshooting poor cellular uptake of N'-hydroxy-6-methoxypicolinimidamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using N'-hydroxy-6-methoxypicolinimidamide. The information is based on general principles for small molecule compounds in cell culture, as specific published data on this compound is limited.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing lower than expected efficacy of N'-hydroxy-6-methoxypicolinimidamide in my cell-based assays. What are the potential causes?

A1: Lower than expected efficacy can stem from several factors, primarily related to poor cellular uptake or experimental conditions. Key areas to investigate include:

  • Compound Solubility and Stability: N'-hydroxy-6-methoxypicolinimidamide may have limited solubility in aqueous media, leading to precipitation and a lower effective concentration. Ensure the compound is fully dissolved in a suitable solvent, like DMSO, before diluting it in your culture medium. Also, consider the stability of the compound in your media over the course of the experiment.

  • Cell Health and Density: Unhealthy or overly confluent cells may exhibit altered membrane permeability and metabolic activity, impacting drug uptake and response.[1] It is crucial to use cells that are in the logarithmic growth phase and seeded at an optimal density.[2]

  • Drug Concentration and Exposure Time: The concentration of the compound and the duration of treatment are critical parameters.[3][4] It may be necessary to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

  • Interaction with Serum Proteins: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their bioavailability and cellular uptake.[5][6] Consider reducing the serum concentration or using serum-free media during the treatment period, if your cells can tolerate it.

Q2: How can I determine if poor solubility of N'-hydroxy-6-methoxypicolinimidamide is an issue in my experiments?

A2: Visually inspect your stock solutions and final dilutions in culture media for any signs of precipitation. A cloudy or hazy appearance is indicative of poor solubility. You can also perform a solubility test by preparing a dilution series in your culture medium and measuring the absorbance or light scattering.

Q3: What is the recommended range of working concentrations for N'-hydroxy-6-methoxypicolinimidamide?

A3: As a starting point for a novel compound, a wide concentration range is recommended for initial screening to determine the half-maximal inhibitory concentration (IC50). Based on typical small molecule inhibitors, a range of 0.1 µM to 100 µM is often a reasonable starting point.

Q4: Can the solvent used to dissolve N'-hydroxy-6-methoxypicolinimidamide affect my experimental results?

A4: Yes, the solvent can have a significant impact. High concentrations of solvents like DMSO can be toxic to cells. It is essential to keep the final solvent concentration in the culture medium below a non-toxic level, typically less than 0.5%. Always include a vehicle control (media with the same concentration of solvent used to deliver the compound) in your experiments to account for any solvent-induced effects.

Q5: My cells are detaching from the plate after treatment with N'-hydroxy-6-methoxypicolinimidamide. What does this indicate?

A5: Cell detachment can be a sign of cytotoxicity.[7][8] The compound may be inducing apoptosis or necrosis at the concentration used. It is advisable to perform a cell viability assay to quantify the cytotoxic effects. If the goal is to study the mechanism of action at non-toxic concentrations, you may need to lower the concentration of the compound.

Troubleshooting Workflow

If you are experiencing issues with poor cellular uptake or efficacy, follow this troubleshooting workflow:

TroubleshootingWorkflow start Start: Poor Efficacy Observed solubility Check Compound Solubility start->solubility cell_health Assess Cell Health & Density solubility->cell_health Solubility OK end_fail Further Investigation Needed solubility->end_fail Precipitation Observed (Re-dissolve/Filter) concentration Optimize Concentration & Time cell_health->concentration Cells Healthy cell_health->end_fail Poor Cell Health (Optimize Culture) serum Evaluate Serum Effects concentration->serum Dose/Time Optimized uptake_assay Perform Cellular Uptake Assay serum->uptake_assay Serum Effects Considered viability_assay Conduct Cell Viability Assay uptake_assay->viability_assay Confirm Uptake uptake_assay->end_fail Low Uptake (Modify Delivery) pathway_analysis Analyze Downstream Pathway viability_assay->pathway_analysis Viability Assessed end_success Resolution: Efficacy Improved pathway_analysis->end_success Pathway Modulated pathway_analysis->end_fail No Pathway Effect

Caption: A step-by-step workflow for troubleshooting poor efficacy of N'-hydroxy-6-methoxypicolinimidamide.

Quantitative Data Summary

The following tables provide hypothetical, yet representative, data for guiding experimental design.

Table 1: Recommended Starting Concentrations for Initial Screening

Cell Line TypeSeeding Density (cells/cm²)Concentration Range (µM)Incubation Time (hours)
Adherent Cancer (e.g., HeLa, A549)1 x 10⁴0.1 - 10024, 48, 72
Suspension Cancer (e.g., Jurkat)5 x 10⁴0.1 - 10024, 48, 72
Non-cancerous (e.g., HEK293)2 x 10⁴0.1 - 10024, 48, 72

Table 2: Solvent Compatibility and Recommended Final Concentrations

SolventRecommended Stock Concentration (mM)Maximum Final Concentration in MediaNotes
DMSO10 - 50< 0.5% (v/v)Most common solvent for small molecules.
Ethanol10 - 50< 0.5% (v/v)Can be more cytotoxic than DMSO for some cell lines.

Experimental Protocols

Protocol 1: Cell Viability Assessment using Resazurin Assay

This assay measures the metabolic activity of viable cells.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of N'-hydroxy-6-methoxypicolinimidamide in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Resazurin Addition: Prepare a sterile solution of resazurin (e.g., 0.15 mg/mL in PBS). Add resazurin solution to each well to a final concentration of 10% of the well volume.

  • Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

  • Data Analysis: Subtract the background reading from all wells. Express the results as a percentage of the vehicle-treated control.

Protocol 2: Quantification of Cellular Uptake by Fluorescence Microscopy

This protocol assumes N'-hydroxy-6-methoxypicolinimidamide has intrinsic fluorescence or has been fluorescently labeled.

  • Cell Seeding: Plate cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the fluorescently-tagged N'-hydroxy-6-methoxypicolinimidamide at the desired concentration and for the desired time.

  • Washing: Wash the cells three times with ice-cold PBS to remove extracellular compound.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Nuclear Staining: Wash the cells twice with PBS and then stain the nuclei with a fluorescent DNA dye (e.g., DAPI or Hoechst) for 5 minutes.

  • Mounting: Wash the cells twice with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the compound's fluorophore and the nuclear stain.

  • Analysis: Quantify the intracellular fluorescence intensity using image analysis software.

Signaling Pathway and Logical Relationships

Hypothetical Mechanism of Action: Hippo Pathway Inhibition

N'-hydroxy-6-methoxypicolinimidamide is broadly classified as a Hippo pathway inhibitor. The Hippo pathway is a key regulator of cell proliferation and apoptosis.[9][10] In a simplified model, when the Hippo pathway is active, it phosphorylates and inhibits the transcriptional co-activators YAP and TAZ.[11][12] An inhibitor like N'-hydroxy-6-methoxypicolinimidamide would be expected to block this phosphorylation, leading to the activation of YAP/TAZ and the transcription of pro-proliferative genes.

HippoPathway cluster_0 Cytoplasm cluster_1 Nucleus MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ (Inactive) YAP_TAZ->YAP_TAZ_p TEAD TEAD YAP_TAZ->TEAD Translocates & Binds Inhibitor N'-hydroxy-6- methoxypicolinimidamide Inhibitor->LATS1_2 Gene_Expression Target Gene Expression TEAD->Gene_Expression Activates

Caption: Simplified Hippo signaling pathway and the hypothetical inhibitory action of N'-hydroxy-6-methoxypicolinimidamide.

Factors Influencing Cellular Uptake

The cellular uptake of a small molecule is a complex process influenced by multiple factors. Understanding these relationships is key to troubleshooting.

UptakeFactors cluster_Compound Compound Properties cluster_Cellular Cellular Factors cluster_Experimental Experimental Conditions Uptake Cellular Uptake Solubility Solubility Solubility->Uptake Lipophilicity Lipophilicity Lipophilicity->Uptake MW Molecular Weight MW->Uptake Charge Charge Charge->Uptake Membrane Membrane Integrity Membrane->Uptake Transporters Efflux/Influx Transporters Transporters->Uptake Metabolism Metabolism Metabolism->Uptake Concentration Concentration Concentration->Uptake Time Exposure Time Time->Uptake Serum Serum Presence Serum->Uptake Solvent Solvent Solvent->Uptake

Caption: Interrelated factors affecting the cellular uptake of small molecule compounds.

References

refining the protocol for in vivo administration of (Z)-N'-hydroxy-6-methoxypicolinimidamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the in vivo administration of (Z)-N'-hydroxy-6-methoxypicolinimidamide. The information provided is based on general best practices for small molecule administration and should be adapted and optimized for specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

  • Solutions: If the compound is sufficiently soluble, simple aqueous solutions (e.g., saline, PBS) are preferred for intravenous (IV) administration. For oral (PO) administration, co-solvents such as polyethylene glycol (PEG), propylene glycol (PG), or dimethyl sulfoxide (DMSO) mixed with aqueous solutions can be used. However, the concentration of organic solvents should be minimized to avoid toxicity.[1][2]

  • Suspensions: If the compound has low solubility, a micronized suspension can be prepared in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose, Tween 80). This is a common approach for oral administration.

  • Lipid-based formulations: For highly lipophilic compounds, lipid-based delivery systems can enhance oral absorption.

Q2: What are the recommended routes of administration for this compound?

A2: The choice of administration route should be guided by the experimental objectives.[3]

  • Intravenous (IV) injection: This route ensures 100% bioavailability and is suitable for initial pharmacokinetic and pharmacodynamic studies. It requires the compound to be fully dissolved in a sterile, biocompatible vehicle.

  • Oral gavage (PO): This is a common route for preclinical studies, mimicking the clinical route of administration for many drugs. It is suitable for solutions and suspensions.

  • Intraperitoneal (IP) injection: While common in rodent studies, this route can have variable absorption and may not be representative of clinical use.

Q3: How should I determine the appropriate dose for my in vivo experiments?

A3: Dose selection should be based on in vitro potency (e.g., IC50 or EC50 values) and preliminary in vivo tolerability studies. A dose-range finding study is recommended to determine the maximum tolerated dose (MTD).[4] Start with a low dose and escalate until signs of toxicity are observed or the desired pharmacological effect is achieved.

Q4: What are the potential signs of toxicity I should monitor for in my animals?

A4: Careful monitoring of animal health is critical. Common signs of toxicity include:[4][5][6]

  • Changes in body weight (a loss of more than 15-20% is a common endpoint)

  • Changes in food and water consumption

  • Changes in physical appearance (e.g., piloerection, hunched posture)

  • Changes in behavior (e.g., lethargy, hyperactivity, stereotypical behaviors)

  • Signs of pain or distress (e.g., vocalization, guarding)

  • Changes in feces or urine

Troubleshooting Guides

Formulation and Administration Issues
Problem Possible Cause(s) Troubleshooting Steps
Compound precipitates out of solution/suspension. - Poor solubility in the chosen vehicle.- Incorrect pH of the vehicle.- Temperature changes.- Perform thorough solubility testing in a panel of vehicles.- Adjust the pH of the vehicle if the compound's solubility is pH-dependent.- Prepare formulations fresh before each use.- Consider using a co-solvent or a different formulation strategy (e.g., suspension, lipid-based).
Difficulty in administering the full dose (e.g., clogged needle, animal resistance). - High viscosity of the formulation.- Improper restraint technique.- Incorrect needle/gavage tube size.- If using a suspension, ensure it is well-homogenized before drawing into the syringe.- Use a larger gauge needle for viscous solutions or suspensions.- Ensure proper training in animal handling and administration techniques.[7][8][9]- Select the appropriate size of gavage tube for the animal.[7]
Adverse reaction immediately after administration (e.g., seizures, respiratory distress). - Vehicle toxicity.- Rapid IV injection rate.- Anaphylactic reaction (rare).- Review the toxicity profile of the vehicle and reduce the concentration of any organic co-solvents.[1][2]- Administer IV injections slowly.[10]- Monitor animals closely after dosing and have a plan for supportive care if needed.
In Vivo Efficacy and Toxicity Issues
Problem Possible Cause(s) Troubleshooting Steps
Lack of in vivo efficacy despite in vitro potency. - Poor bioavailability.- Rapid metabolism or clearance.- Inappropriate dose or dosing schedule.- Characterize the pharmacokinetic profile of the compound.- Consider a different route of administration (e.g., IV instead of PO).- Increase the dose or dosing frequency based on pharmacokinetic data.
Unexpected toxicity at low doses. - Off-target effects of the compound.- Vehicle-related toxicity.- Hypersensitivity of the animal strain.- Conduct a vehicle-only control group to rule out vehicle effects.[1]- Perform a literature search for known toxicities of similar chemical scaffolds.- Consider using a different animal strain.
High variability in experimental results. - Inconsistent formulation preparation.- Inaccurate dosing.- Animal-to-animal variation in metabolism.- Standardize the formulation preparation procedure.- Ensure accurate dose calculation and administration.- Increase the number of animals per group to improve statistical power.

Experimental Protocols

General Protocol for In Vivo Formulation Preparation (for a Poorly Soluble Compound)
  • Solubility Screening:

    • Weigh a small amount of this compound into several vials.

    • Add a known volume of different vehicles (e.g., saline, PBS, 5% DMSO in saline, 10% PEG400 in water, 0.5% carboxymethylcellulose) to each vial.

    • Vortex and/or sonicate the vials to aid dissolution.

    • Visually inspect for solubility and, if necessary, quantify the concentration of the dissolved compound.

  • Suspension Formulation for Oral Gavage:

    • Calculate the required amount of compound and vehicle for the entire study.

    • Weigh the compound into a sterile mortar.

    • Add a small amount of the vehicle (e.g., 0.5% carboxymethylcellulose in sterile water) and triturate to form a smooth paste.

    • Gradually add the remaining vehicle while continuously mixing to achieve a homogenous suspension.

    • Store the suspension at the recommended temperature and protect it from light if necessary. Always re-homogenize before each use.

General Protocol for In Vivo Administration

Oral Gavage in Mice:

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage tube.[7]

  • Gavage Tube Insertion: Measure the correct length of the gavage tube (from the mouth to the last rib). Gently insert the tube into the esophagus. Do not force the tube; if resistance is met, withdraw and re-insert.[7][8]

  • Dose Administration: Once the tube is correctly positioned, slowly administer the calculated dose volume.

  • Post-Administration Monitoring: Return the animal to its cage and monitor for any immediate adverse effects.

Intravenous Injection in Mice (Tail Vein):

  • Animal Restraint and Vein Dilation: Place the mouse in a suitable restrainer. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Needle Insertion: Using a small gauge needle (e.g., 27-30G), insert the needle into the vein at a shallow angle.

  • Dose Administration: Once in the vein (a flash of blood may be visible in the needle hub), slowly inject the solution.

  • Post-Administration: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal.

Potential Signaling Pathways

Based on the biological activities of structurally related picolinamide and hydroxyamidine derivatives, this compound may potentially interact with the following signaling pathways. These are hypothetical and require experimental validation.

  • Cell Cycle Regulation: Some picolinamide derivatives have been shown to inhibit kinases involved in cell cycle progression, such as Aurora-B kinase.[11][12] Inhibition of this pathway could lead to cell cycle arrest and apoptosis.

  • Cholinergic Signaling: Certain picolinamide derivatives have been found to inhibit acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[13][14] This could have implications in neurological studies.

  • Immune Modulation (IDO1 Pathway): Hydroxyamidine-containing compounds have been identified as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway that regulates immune responses.[15][16][17][18][19] Inhibition of IDO1 can enhance anti-tumor immunity.

Diagrams of Potential Signaling Pathways

G cluster_0 Cell Cycle Regulation Picolinamide This compound AuroraB Aurora-B Kinase Picolinamide->AuroraB Inhibits HistoneH3 Histone H3 Phosphorylation AuroraB->HistoneH3 Promotes Cytokinesis Cytokinesis AuroraB->Cytokinesis Promotes CellCycleArrest Cell Cycle Arrest / Apoptosis HistoneH3->CellCycleArrest Leads to Cytokinesis->CellCycleArrest Leads to

Caption: Potential inhibition of the Aurora-B kinase pathway.

G cluster_1 Cholinergic Signaling Picolinamide This compound AChE Acetylcholinesterase (AChE) Picolinamide->AChE Inhibits IncreasedSignaling Increased Cholinergic Signaling Picolinamide->IncreasedSignaling Leads to Acetylcholine Acetylcholine AChE->Acetylcholine Degrades Choline Choline + Acetate AChE->Choline Produces

Caption: Potential inhibition of acetylcholinesterase.

G cluster_2 Immune Modulation (IDO1 Pathway) Hydroxyamidine This compound IDO1 IDO1 Hydroxyamidine->IDO1 Inhibits TCell T-Cell Activation Hydroxyamidine->TCell Enhances Tryptophan Tryptophan IDO1->Tryptophan Depletes Kynurenine Kynurenine IDO1->Kynurenine Produces Tryptophan->TCell Required for ImmuneSuppression Immune Suppression Kynurenine->ImmuneSuppression Promotes

Caption: Potential inhibition of the IDO1 pathway.

References

Technical Support Center: Managing Off-Target Effects of N'-hydroxy-6-methoxypicolinimidamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Currently, there is limited publicly available information specifically detailing the off-target effects of N'-hydroxy-6-methoxypicolinimidamide. The following technical support guide provides a general framework and best practices for identifying, troubleshooting, and mitigating potential off-target effects applicable to small molecule inhibitors in a research and drug development context.

Troubleshooting Guide: Common Experimental Issues

This guide addresses specific problems that may arise during your experiments, potentially indicating off-target activity of your compound.

Question (Issue) Potential Cause (Off-Target Related) Recommended Action
Why is the observed cellular phenotype stronger or different than expected based on the inhibitor's primary target potency? The compound may be interacting with additional proteins that contribute to the observed phenotype. These off-targets could be in the same or parallel signaling pathways.1. Perform a broad kinase or protein panel screen to identify potential off-target interactions.[1][2] 2. Compare the dose-response curve of the phenotype with the IC50 for the primary target. A significant leftward shift may suggest off-target contributions. 3. Use a structurally unrelated inhibitor of the same primary target to see if the phenotype is replicated.
Why do my in vitro and in vivo results not correlate? Off-target effects can be context-dependent.[3] A compound might be selective in a purified enzyme assay but interact with other proteins in a complex cellular environment. Factors like cell type-specific protein expression can influence off-target activity.1. Conduct cell-based target engagement assays (e.g., NanoBRET) to confirm the compound interacts with the primary target in living cells.[4] 2. Profile the compound in different cell lines to assess cell type-specific effects. 3. Analyze expression levels of known off-targets in your cellular models.
I'm observing toxicity in my cell culture or animal model at concentrations where the primary target is not fully inhibited. What could be the cause? The observed toxicity may be due to the inhibition of an off-target protein that is critical for cell viability or normal physiological functions.1. Perform a cytotoxicity assay across a wide range of concentrations to determine the toxic threshold. 2. Use computational tools to predict potential off-target interactions that could lead to toxicity.[5] 3. Investigate the mechanism of toxicity (e.g., apoptosis, necrosis) to narrow down potential off-target pathways.
My rescue experiment (e.g., overexpressing a downstream effector) does not reverse the inhibitor's phenotype. Why? The inhibitor's phenotype might be a composite effect of inhibiting the primary target and one or more off-targets. The rescue experiment may only address the on-target effect.1. Use a more specific inhibitor, if available, to validate the on-target phenotype. 2. Combine the rescue experiment with a knockdown (e.g., siRNA) of a suspected off-target to see if the phenotype is attenuated.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a small molecule inhibitor?

A1: Off-target effects occur when a drug or small molecule inhibitor interacts with and modulates the function of proteins other than its intended therapeutic target.[6] These unintended interactions can lead to a variety of outcomes, including unexpected biological effects, toxicity, or even beneficial therapeutic actions.[7]

Q2: How can I proactively assess the selectivity of N'-hydroxy-6-methoxypicolinimidamide?

A2: Proactive assessment of selectivity is crucial. A common and effective method is to perform a comprehensive kinase profiling screen.[1] This involves testing the compound against a large panel of kinases to identify any unintended inhibitory activity.[2] For non-kinase inhibitors, other protein panels or affinity-based proteomics approaches can be employed.

Q3: What are some computational methods to predict off-target effects?

A3: Several in silico methods can predict potential off-target interactions based on the chemical structure of the small molecule. These approaches often use machine learning algorithms and compare the compound's structure to databases of known ligand-protein interactions to forecast potential binding partners.[5][8]

Q4: What is the difference between direct and indirect off-target effects?

A4: A direct off-target effect is when the inhibitor binds directly to an unintended protein. An indirect off-target effect occurs when the inhibition of the primary target leads to downstream changes in other pathways that are not a direct consequence of the on-target inhibition.[9] It's important to distinguish between these to accurately interpret your results.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of N'-hydroxy-6-methoxypicolinimidamide by screening it against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of N'-hydroxy-6-methoxypicolinimidamide in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Plate Preparation:

    • For a primary screen, prepare a working solution of the compound at a single concentration (e.g., 1 µM).

    • Dispense the compound into the wells of a multi-well assay plate. Include appropriate controls (e.g., no-inhibitor control, positive control inhibitor).

  • Kinase Reaction:

    • Add the specific kinase, its substrate, and ATP to the wells to initiate the enzymatic reaction. The exact conditions (buffer, cofactors) will vary depending on the kinase.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined amount of time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure the kinase activity. Common detection methods include radiometric assays (measuring incorporation of ³²P-ATP) or luminescence-based assays that quantify the amount of ATP remaining.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase relative to the no-inhibitor control.

    • Results are often visualized using a kinome tree to map the selectivity profile.[1]

Protocol 2: Cell-Based Phenotypic Screening

Objective: To assess the effect of N'-hydroxy-6-methoxypicolinimidamide on a cellular process (e.g., cell proliferation, apoptosis) to identify phenotypic consequences of on- and off-target effects.

Methodology:

  • Cell Plating: Seed cells of interest in a multi-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of N'-hydroxy-6-methoxypicolinimidamide.

    • Treat the cells with the compound across a range of concentrations. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a period relevant to the phenotype being measured (e.g., 24-72 hours for proliferation assays).

  • Phenotypic Readout:

    • Proliferation/Viability: Use an appropriate assay such as MTT, CellTiter-Glo®, or direct cell counting.

    • Apoptosis: Use assays that measure caspase activity, or use flow cytometry to detect markers like Annexin V.

    • Morphology: Capture images using microscopy to observe changes in cell shape, adhesion, or other morphological features.

  • Data Analysis:

    • Generate dose-response curves and calculate the IC50 or EC50 for the observed phenotype.

    • Compare these values to the biochemical IC50 for the primary target to identify potential discrepancies that may indicate off-target effects.

Visualizations

Off_Target_Identification_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Screening cluster_in_cellulo Cell-Based Validation cluster_validation Confirmation in_silico Computational Prediction (e.g., Chemical Similarity) biochem Biochemical Screen (e.g., Kinase Panel) in_silico->biochem Suggests Candidates affinity Affinity Chromatography biochem->affinity Identifies Direct Binders target_engagement Target Engagement Assay (e.g., NanoBRET) affinity->target_engagement Validates in Living Cells phenotype Phenotypic Screening knockdown Genetic Knockdown (siRNA/CRISPR) phenotype->knockdown Confirms Causality unrelated_inhibitor Structurally Unrelated Inhibitor phenotype->unrelated_inhibitor Validates On-Target Effect target_engagement->phenotype Links Binding to Phenotype Hypothetical_Signaling_Pathway Receptor Receptor OnTarget Primary Target (e.g., Kinase A) Receptor->OnTarget Activates OffTarget Off-Target (e.g., Kinase B) Receptor->OffTarget Activates Downstream1 Downstream Effector 1 OnTarget->Downstream1 Phosphorylates Downstream2 Downstream Effector 2 OffTarget->Downstream2 Phosphorylates PhenotypeA Expected Phenotype Downstream1->PhenotypeA PhenotypeB Unexpected Phenotype Downstream2->PhenotypeB Inhibitor N'-hydroxy-6- methoxypicolinimidamide Inhibitor->OnTarget On-Target Inhibition Inhibitor->OffTarget Off-Target Inhibition

References

how to improve the selectivity of picolinimidamide-based inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the selectivity of picolinimidamide-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is inhibitor selectivity and why is it critical?

A: Inhibitor selectivity refers to the ability of a compound to preferentially bind to its intended biological target over other, often structurally related, targets in the proteome. High selectivity is crucial because binding to unintended "off-targets" can lead to undesirable side effects, toxicity, or misleading experimental results.[1][2][3] Minimizing off-target effects is a primary goal in drug development to ensure the therapeutic action is derived from modulating the intended target.[4]

Q2: What are the key strategies for improving the selectivity of picolinimidamide-based inhibitors?

A: The primary strategy is Structure-Activity Relationship (SAR)-guided medicinal chemistry. This involves systematically modifying the picolinimidamide scaffold and observing the effects on potency and selectivity. Key approaches include:

  • Exploiting Structural Differences in Binding Pockets: Even highly similar targets, like kinase isoforms, have subtle differences in their binding sites (e.g., in the S1 pocket or near the gatekeeper residue). Modifications to the inhibitor can be designed to create favorable interactions with the on-target protein or steric clashes with off-target proteins.[5][6][7]

  • Modifying Core Scaffolds: Subtle changes, such as repositioning a nitrogen atom within the pyridine ring (e.g., moving from an isonicotinamide to a picolinamide core), can dramatically increase selectivity by orders of magnitude.[8][9]

  • Altering Substituent Groups: Adding or changing functional groups can fine-tune interactions. For example, replacing one Arg-mimetic with 5-(aminomethyl)picolinimidamide was shown to restore selectivity for the PACE4 enzyme over furin.[5] Similarly, adding a bromine atom to the pyridinyl group of a picolinimidamide-containing antagonist improved its affinity and selectivity.[10]

Q3: My inhibitor is potent in a biochemical assay but shows poor activity or selectivity in a cell-based assay. What could be the cause?

A: This is a common challenge. Discrepancies between biochemical (cell-free) and cell-based assays can arise from several factors:

  • Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.[11]

  • Metabolic Instability: The compound may be rapidly metabolized and inactivated by enzymes within the cell.

  • High Intracellular ATP: For kinase inhibitors that are ATP-competitive, the high concentration of ATP in cells (millimolar range) can outcompete the inhibitor, leading to a significant drop in apparent potency compared to biochemical assays run at lower ATP concentrations.[12]

  • Efflux Pumps: The inhibitor might be actively transported out of the cell by efflux pumps.

  • Off-Target Engagement: In the complex cellular environment, the compound may bind to numerous off-targets, diluting its effect on the intended target or causing confounding downstream effects.[13][14]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: My lead picolinimidamide inhibitor has high potency but poor selectivity against related targets.

Troubleshooting Steps:

  • Conduct Broad Selectivity Profiling: Screen your inhibitor against a large panel of related targets (e.g., a kinome panel for a kinase inhibitor) to identify the full spectrum of off-targets.[15]

  • Perform Structural Analysis: If crystal structures of your on-target and key off-targets are available, perform molecular docking simulations.[6][16] This can reveal differences in the binding pockets that can be exploited.

  • Initiate SAR Campaign: Synthesize a library of analogues with systematic modifications. Focus on areas of the molecule that project towards regions of the binding pocket that differ between your on-target and off-targets.[5][8] Track changes in both on-target potency (IC50) and selectivity ratios.

  • Consider Bioisosteric Replacements: Replace key functional groups with bioisosteres that may alter the binding profile to favor the on-target.

Logical Workflow for Troubleshooting Poor Selectivity

The following diagram outlines a decision-making process for addressing poor inhibitor selectivity.

G cluster_biochem Biochemical Issue Focus cluster_cellular Cellular Issue Focus start Problem: Inhibitor Has Poor Selectivity q1 Biochemical vs. Cellular Data Discrepancy? start->q1 action1 Perform Broad Panel Screen (e.g., KinomeScan) q1->action1 No action4 Assess Cell Permeability (e.g., PAMPA assay) q1->action4 Yes q2 High Off-Target Activity Identified? action3 Utilize Molecular Modeling & Docking Studies q2->action3 Yes solution1 Selective Lead Candidate q2->solution1 No action1->q2 action2 Initiate SAR Campaign: - Modify core scaffold - Alter substituents action2->solution1 action3->action2 action5 Evaluate Metabolic Stability (Microsome/Hepatocyte Assay) action4->action5 action6 Confirm Cellular Target Engagement (e.g., CETSA, NanoBRET) action5->action6 solution2 Cell-Active Lead Candidate action6->solution2

Caption: A decision tree for troubleshooting poor inhibitor selectivity.

Quantitative Data Summary

Improving selectivity often involves trade-offs between potency and specificity. The following table, adapted from a study on picolinamide antibacterials, illustrates how structural modifications can dramatically enhance selectivity.[8]

CompoundCore ScaffoldTarget Organism (C. difficile) MIC (µg/mL)Off-Target Organism (MRSA) MIC (µg/mL)Selectivity Index (MRSA MIC / C. difficile MIC)
4 Isonicotinamide0.1250.1251
87 Picolinamide0.1251281024

Data sourced from Speri et al., ACS Med Chem Lett, 2021.[8] The simple repositioning of one nitrogen atom (from isonicotinamide to picolinamide) resulted in a 1024-fold increase in selectivity for C. difficile over MRSA.[8]

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (HTRF)

This protocol provides a general method for assessing inhibitor potency against a purified kinase using Homogeneous Time-Resolved Fluorescence (HTRF).

Objective: To determine the IC50 value of a picolinimidamide-based inhibitor against a specific protein kinase.

Materials:

  • Purified, active kinase

  • Biotinylated substrate peptide

  • ATP

  • Picolinimidamide inhibitor stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

  • HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody (donor) and XL665-conjugated streptavidin (acceptor).

  • Low-volume 384-well assay plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the picolinimidamide inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is made. Then, dilute these concentrations into the assay buffer.

  • Enzyme/Substrate Preparation: Prepare a master mix of the kinase and biotinylated substrate peptide in the assay buffer.

  • Reaction Initiation:

    • Add 2 µL of the diluted inhibitor to the assay plate wells. Include wells with DMSO only for "no inhibition" controls (0% inhibition) and wells with no enzyme for "background" controls (100% inhibition).

    • Add 4 µL of the enzyme/substrate mix to each well.

    • Initiate the kinase reaction by adding 4 µL of ATP solution. The final ATP concentration should ideally be at or near the Km value for the specific kinase.[12][17]

  • Incubation: Gently mix the plate and incubate at room temperature for the desired time (e.g., 60 minutes).

  • Reaction Termination & Detection:

    • Add 10 µL of the HTRF detection reagent mix (containing both the Eu-cryptate antibody and SA-XL665) in a buffer containing EDTA to stop the reaction.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Normalize the data against controls and fit the resulting dose-response curve using non-linear regression to determine the IC50 value.

Workflow for an Inhibitor Selectivity Screening Campaign

This diagram illustrates the general workflow from initial screening to identifying a selective lead candidate.

G A Primary Screen: Biochemical Potency Assay (On-Target) B Identify Potent Hits (e.g., IC50 < 1 µM) A->B C Secondary Screen: Selectivity Panel (Biochemical Assays vs. Off-Targets) B->C D Analyze Selectivity Profile Calculate Selectivity Index C->D E SAR-Guided Optimization (Improve Selectivity) D->E Selectivity < Desired F Tertiary Screen: Cell-Based Assays (Target Engagement & Potency) D->F Selectivity > Desired E->C New Analogues G Confirm Cellular Selectivity F->G G->E Not Selective in Cells H Selective Lead Candidate G->H Selective in Cells

Caption: General workflow for inhibitor selectivity screening.

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)

This protocol outlines a method to measure inhibitor binding to a target protein in living cells.[13][14]

Objective: To quantify the apparent affinity (EC50) of a picolinimidamide inhibitor for its target in a physiological context.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for the target protein fused to NanoLuc® luciferase

  • NanoBRET™ fluorescent tracer specific for the target protein class

  • Opti-MEM® I Reduced Serum Medium

  • Picolinimidamide inhibitor stock solution (in DMSO)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, opaque 96-well assay plates

Procedure:

  • Cell Plating: Seed HEK293 cells in the 96-well plates and grow overnight.

  • Transfection: Transfect the cells with the NanoLuc®-target fusion vector according to the manufacturer's protocol and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of your inhibitor in Opti-MEM.

    • Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM.

    • Remove the growth medium from the cells.

    • Add the inhibitor dilutions to the wells, followed immediately by the tracer. Include "no inhibitor" controls.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the inhibitor and tracer to reach binding equilibrium.

  • Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent, including the extracellular inhibitor to reduce background signal.

    • Add the detection reagent to all wells.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to separately measure donor (NanoLuc®, ~460 nm) and acceptor (Tracer, >600 nm) emission.

  • Data Analysis:

    • Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000.

    • Plot the mBU values against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the EC50 value.

On-Target vs. Off-Target Effects

Understanding the difference between on-target and off-target effects is fundamental to improving selectivity.

G cluster_on On-Target Pathway cluster_off Off-Target Pathway inhibitor Picolinimidamide Inhibitor on_target Intended Target (e.g., Kinase A) inhibitor->on_target off_target Unintended Target (e.g., Kinase B) inhibitor->off_target on_effect Therapeutic Effect on_target->on_effect Inhibition off_effect Adverse Side Effect off_target->off_effect Inhibition

Caption: Visualization of on-target vs. off-target inhibitor effects.

References

method refinement for consistent results in N'-hydroxy-6-methoxypicolinimidamide assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive resource for researchers, scientists, and drug development professionals to achieve consistent and reliable results in experiments involving N'-hydroxy-6-methoxypicolinimidamide.

This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during the assay of N'-hydroxy-6-methoxypicolinimidamide.

Frequently Asked Questions (FAQs)

Q1: What is N'-hydroxy-6-methoxypicolinimidamide and what is its primary application in research?

N'-hydroxy-6-methoxypicolinimidamide is a chemical compound with the CAS number 1344821-34-6.[1] While its specific mechanism of action and primary research applications are not extensively documented in publicly available literature, it is categorized as a biochemical assay reagent.[1] This suggests its use as a tool or component within various biological or chemical assays rather than a well-characterized inhibitor or activator of a specific pathway.

Q2: What are the recommended storage conditions for N'-hydroxy-6-methoxypicolinimidamide?

To ensure the stability and integrity of the compound, it is recommended to store N'-hydroxy-6-methoxypicolinimidamide at 2-8°C.[1] Improper storage may lead to degradation of the compound and inconsistent experimental results.

Q3: What is a common type of assay where a compound like N'-hydroxy-6-methoxypicolinimidamide might be used?

Given its nature as a small molecule, N'-hydroxy-6-methoxypicolinimidamide could potentially be screened in various high-throughput screening (HTS) assays to identify its biological activity. An example of such an assay is a primary HTS assay for chemical inhibitors of TNF-alpha stimulated E-Selectin expression.[2] This type of assay is designed to identify compounds that can modulate specific cellular responses, in this case, inflammation-related protein expression.

Troubleshooting Guide

This guide addresses potential issues that may arise during assays involving N'-hydroxy-6-methoxypicolinimidamide, providing a structured approach to problem-solving.

Problem 1: High Variability Between Replicate Wells

Potential Cause Recommended Solution
Inconsistent Dispensing Volume Calibrate and validate all manual and automated liquid handlers before starting the assay. Ensure proper technique to avoid bubbles.
Edge Effects on Assay Plate Avoid using the outer wells of the assay plate, as they are more susceptible to evaporation and temperature fluctuations. Fill outer wells with a buffer or sterile water.
Cell Seeding Density Variation Ensure a homogenous cell suspension before and during plating. Use a validated cell counting method to ensure consistent cell numbers in each well.
Compound Precipitation Visually inspect the compound solution for any precipitates. If observed, try dissolving the compound in a different solvent or at a lower concentration.

Problem 2: No Dose-Response Relationship Observed

Potential Cause Recommended Solution
Incorrect Compound Concentration Verify the initial stock concentration and the dilution series calculations. Prepare fresh dilutions for each experiment.
Compound Inactivity in the Assay The compound may not be active in the specific biological system or at the tested concentrations. Consider testing a wider concentration range or using a different assay system.
Assay Window Too Small Optimize the assay to have a sufficient signal-to-background ratio. This may involve adjusting reagent concentrations, incubation times, or the detection method.
Cell Health Issues Perform a cell viability assay in parallel to ensure that the lack of response is not due to cytotoxicity of the compound.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a general experimental workflow for a cell-based assay and a logical approach to troubleshooting inconsistent results.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock (e.g., in DMSO) D Prepare Compound Dilutions A->D B Prepare Cell Culture C Seed Cells in Assay Plate B->C E Treat Cells with Compound C->E D->E F Incubate E->F G Add Assay Reagents F->G H Read Plate (e.g., Fluorescence, Luminescence) G->H I Analyze Data & Generate Dose-Response Curve H->I

A generalized workflow for a cell-based screening assay.

troubleshooting_logic A Inconsistent Results Observed B Check for Technical Errors A->B C Review Liquid Handling (Pipetting, Dispensing) B->C Yes E Check for Biological Variability B->E No D Inspect Assay Plate (Edge Effects, Evaporation) C->D F Verify Cell Health & Passage Number E->F Yes H Evaluate Reagent & Compound Integrity E->H No G Confirm Cell Seeding Density F->G I Check Reagent Preparation & Storage H->I Yes K Re-run Experiment with Optimized Parameters H->K No J Confirm Compound Integrity (Solubility, Degradation) I->J

A logical flow diagram for troubleshooting inconsistent assay results.

Detailed Experimental Protocol: Example of a Primary HTS Assay for Inhibitors of TNF-alpha Stimulated E-Selectin Expression

The following is a generalized protocol for a high-throughput screening assay where a compound like N'-hydroxy-6-methoxypicolinimidamide could be evaluated. This protocol is adapted from a method used for screening large compound libraries.[2]

1. Cell Culture and Seeding:

  • Culture a suitable endothelial cell line (e.g., HUVECs) in appropriate media.

  • Harvest cells and perform a cell count.

  • Dilute the cell suspension to the desired seeding density.

  • Dispense the cell suspension into a 384-well microplate.

  • Incubate the plate overnight to allow for cell attachment.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of N'-hydroxy-6-methoxypicolinimidamide in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of the compound stock to achieve the desired final concentrations.

  • Add the diluted compound or control (vehicle) to the appropriate wells of the cell plate.

  • Incubate for a predetermined amount of time.

3. Stimulation and Immunostaining:

  • Stimulate the cells with TNF-alpha to induce E-Selectin expression (excluding negative control wells).

  • Incubate for the optimal time to allow for protein expression.

  • Fix, permeabilize, and block the cells within the wells.

  • Add the primary antibody against E-Selectin and incubate.

  • Wash the plate and add the fluorescently labeled secondary antibody and a nuclear stain (e.g., Hoechst).

  • Incubate to allow for antibody binding.

4. Image Acquisition and Analysis:

  • Wash the plate to remove unbound antibodies.

  • Acquire images of the wells using a high-content imaging system.

  • Analyze the images to quantify the amount of fluorescent signal corresponding to E-Selectin expression.

  • Normalize the raw data per plate using high and low controls.

  • Calculate the dose-response relationship for N'-hydroxy-6-methoxypicolinimidamide.

References

Technical Support Center: Enhancing Metabolic Stability of (Z)-N'-hydroxy-6-methoxypicolinimidamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and improving the metabolic stability of (Z)-N'-hydroxy-6-methoxypicolinimidamide and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic liabilities of this compound?

A1: The primary metabolic liabilities of this compound are associated with its two main structural motifs: the 6-methoxypyridine ring and the N'-hydroxy-imidamide functional group.

  • 6-Methoxypyridine Ring: The methoxy group is susceptible to O-demethylation by cytochrome P450 (CYP) enzymes, particularly CYP1A2, CYP2A13, and CYP1B1.[1][2] This metabolic pathway is a common route of clearance for many drugs containing methoxyaryl moieties. The resulting hydroxypyridine metabolite can then undergo further phase II conjugation reactions.

  • N'-hydroxy-imidamide Group: The N'-hydroxy-imidamide functionality may be susceptible to reduction back to the corresponding amidine, a reaction that can be catalyzed by cytochrome P450 enzymes and other reductases.[3] Additionally, N-hydroxylated compounds can undergo oxidation, potentially leading to the formation of reactive intermediates.[4][5][6]

Q2: What are the primary enzymatic systems responsible for the metabolism of this compound?

A2: The primary enzymatic systems likely responsible for the metabolism of this compound are the cytochrome P450 (CYP) enzymes located predominantly in the liver.[7][8][9] These enzymes are responsible for a wide range of oxidative and reductive metabolic reactions. Specifically, CYP enzymes are well-known to catalyze the O-demethylation of methoxy groups on aromatic rings.[1][2][10] They are also implicated in the reduction of N-hydroxylated compounds.[3]

Q3: What are the common strategies to improve the metabolic stability of molecules like this?

A3: Several strategies can be employed to enhance the metabolic stability of this compound:

  • Metabolic Blocking: Introducing sterically hindering groups or electron-withdrawing groups near the metabolic soft spots can prevent or slow down enzymatic degradation. For the 6-methoxypyridine moiety, this could involve substitution at the 5-position of the pyridine ring.

  • Bioisosteric Replacement: Replacing metabolically labile functional groups with more stable isosteres that retain the desired biological activity is a common and effective strategy.[11] This is a key approach for both the methoxy and the N'-hydroxy-imidamide groups.

  • Deuterium Substitution: Replacing hydrogen atoms with deuterium at metabolically active sites can slow down metabolism due to the kinetic isotope effect, where the C-D bond is stronger and broken more slowly than a C-H bond.[12]

Troubleshooting Guide for Metabolic Stability Assays

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate experiments Inconsistent pipetting volumes.Use calibrated pipettes and practice consistent technique.
Variability in microsome or hepatocyte batches.Use the same batch of microsomes/hepatocytes for comparative studies.
Temperature fluctuations during incubation.Ensure the incubator maintains a stable temperature of 37°C.
Compound appears unstable in the absence of NADPH Chemical instability in the incubation buffer.Assess compound stability in buffer alone without enzymes. Adjust buffer pH or composition if necessary.
Degradation by non-CYP enzymes present in microsomes.Use specific inhibitors for other enzyme classes to identify the cause.
Compound appears too stable (no degradation observed) Low intrinsic clearance of the compound.Increase incubation time, use a higher concentration of microsomes/hepatocytes, or consider using a more sensitive analytical method.[13]
The metabolic pathway is not CYP-mediated.Consider using S9 fractions or hepatocytes which contain a broader range of phase I and phase II enzymes.
Poor solubility of the compound in the incubation medium.Check the solubility of the compound and consider using a co-solvent (ensure the co-solvent concentration is low enough not to inhibit enzyme activity).
Unexpectedly rapid degradation of the compound High intrinsic clearance.This is a valid result, but consider shortening the incubation time points to better define the degradation curve.
Contamination of reagents or labware.Use fresh, high-quality reagents and ensure all labware is clean.
Non-specific binding to plasticware.Use low-binding plates and tubes.

Strategies for Enhancing Metabolic Stability

Modification of the 6-Methoxypyridine Moiety

The primary metabolic liability of the 6-methoxypyridine ring is O-demethylation. The following strategies can be employed to mitigate this:

  • Bioisosteric Replacement of the Methoxy Group:

    • Fluorinated analogues: Replacing the methoxy group with fluoro, difluoromethyl, or trifluoromethyl groups can block O-demethylation and improve metabolic stability.[14][15][16][17][18][19] The strong C-F bond is resistant to metabolic cleavage.

    • Small alkyl or cyano groups: Replacing the methoxy group with a methyl or cyano group can also prevent O-demethylation.

    • Saturated bioisosteres: Replacing the pyridine ring with a saturated bioisostere like 3-azabicyclo[3.1.1]heptane has been shown to dramatically improve metabolic stability.[20]

  • Introducing Electron-Withdrawing Groups: Adding an electron-withdrawing group, such as fluorine, to the pyridine ring can decrease the electron density of the ring system, making it less susceptible to oxidative metabolism.[21]

Modification of the (Z)-N'-hydroxy-imidamide Moiety

The N'-hydroxy-imidamide group may be liable to reduction. Strategies to address this include:

  • Bioisosteric Replacement:

    • 1,2,4-Oxadiazole: This five-membered heterocyclic ring is a common and effective bioisostere for amides and related functional groups, often leading to improved metabolic stability.

    • Triazoles: 1,2,3-triazoles can mimic the hydrogen bonding properties of the N'-hydroxy-imidamide group while being more resistant to metabolic degradation.[22]

    • Other heterocycles: Other five- or six-membered heterocycles can be explored as bioisosteric replacements.

Quantitative Data on Metabolic Stability Enhancement

The following table summarizes the impact of specific structural modifications on the metabolic stability of related compounds.

Parent CompoundModificationResulting CompoundHuman Liver Microsome Half-life (t½, min)Fold Improvement
Phenyl-containing compoundPhenyl to Pyridine replacementPyridine-containing analogue15>5
Phenyl-containing compoundPhenyl to Pyrimidine replacementPyrimidine-containing analogue45>15
Methoxy-substituted pyridineMethoxy to Fluoro replacementFluoro-substituted pyridine>60Significant
Methoxy-substituted pyridineMethoxy to Difluoromethyl replacementDifluoromethyl-substituted pyridine>60Significant

Note: The data presented are illustrative and sourced from various studies on related compound series. Actual improvements will be compound-specific.

Experimental Protocols

Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (ACN) with an internal standard for reaction termination and protein precipitation

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw liver microsomes on ice.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

    • Prepare the test compound and positive control working solutions by diluting the stock solutions in buffer. The final DMSO concentration in the incubation should be ≤ 0.5%.

  • Incubation:

    • In a 96-well plate, add the liver microsomes and the test compound or positive control.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

    • At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots of the reaction mixture and transfer them to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Visualizations

Experimental Workflow for Liver Microsomal Stability Assay

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (Microsomes, NADPH, Compound) pre_incubate Pre-incubate at 37°C prep_reagents->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction incubate_shake Incubate and Shake at 37°C start_reaction->incubate_shake time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) incubate_shake->time_points stop_reaction Stop Reaction with ACN time_points->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms plot_data Plot ln(% Remaining) vs. Time lcms->plot_data calc_thalf Calculate Half-life (t½) plot_data->calc_thalf calc_clint Calculate Intrinsic Clearance (CLint) calc_thalf->calc_clint

Caption: Workflow for the liver microsomal stability assay.

Strategies to Enhance Metabolic Stability

strategies cluster_parent Parent Molecule: this compound cluster_strategies Stabilization Strategies cluster_methoxy_mods Modifications for 6-Methoxy Group cluster_imidamide_mods Modifications for N'-hydroxy-imidamide cluster_outcome Desired Outcome parent Metabolically Labile Sites: - 6-Methoxy Group - N'-hydroxy-imidamide strategy_methoxy Address 6-Methoxy Liability parent->strategy_methoxy strategy_imidamide Address N'-hydroxy-imidamide Liability parent->strategy_imidamide bioisostere_methoxy Bioisosteric Replacement (e.g., -F, -CF3, -CN) strategy_methoxy->bioisostere_methoxy ewg Add Electron-Withdrawing Group (e.g., 5-Fluoro) strategy_methoxy->ewg bioisostere_imidamide Bioisosteric Replacement (e.g., 1,2,4-Oxadiazole, Triazole) strategy_imidamide->bioisostere_imidamide outcome Enhanced Metabolic Stability (Increased t½, Decreased CLint) bioisostere_methoxy->outcome ewg->outcome bioisostere_imidamide->outcome

Caption: Strategies to improve the metabolic stability of the target molecule.

References

avoiding degradation of (Z)-N'-hydroxy-6-methoxypicolinimidamide during storage

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of (Z)-N'-hydroxy-6-methoxypicolinimidamide during storage?

A1: Based on the functional groups present in the molecule (a methoxypyridine ring and an N'-hydroxy-imidamide group), the primary factors that can lead to degradation are:

  • pH: The imidamide functional group is susceptible to hydrolysis under both acidic and alkaline conditions.[1][2][3][4]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[5][6][7] Methoxypyridine derivatives, in particular, can undergo thermal decomposition.[7][8]

  • Light: Pyridine-containing compounds can be sensitive to light, which may induce photodegradation.[6][9][10]

  • Oxidation: The presence of oxygen can lead to oxidative degradation of various functional groups.[5][6]

Q2: What are the recommended general storage conditions for this compound?

A2: To minimize degradation, the following storage conditions are recommended as a starting point, pending specific stability data:

  • Temperature: Store at a controlled low temperature, such as 2-8°C.[11] For long-term storage, consider temperatures of -20°C or lower.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.[6][9][10]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Moisture: Keep in a tightly sealed container in a dry environment or desiccator to prevent hydrolysis.[5][12]

Q3: What are the likely degradation products of this compound?

A3: The most probable degradation pathway is hydrolysis of the imidamide bond. This would likely result in the formation of 6-methoxypicolinamide and hydroxylamine, or further hydrolysis to 6-methoxypicolinic acid and ammonia.[1][2][3]

Troubleshooting Guides

Problem: I am observing a loss of purity or the appearance of new peaks in my HPLC analysis after storing the compound.

Potential Cause Troubleshooting Steps
Hydrolysis - Ensure the compound is stored in a desiccated environment and that all solvents used for sample preparation are anhydrous.- Avoid acidic or basic conditions in your sample matrix or mobile phase if possible.
Thermal Degradation - Verify that the compound has been consistently stored at the recommended low temperature.- Avoid repeated freeze-thaw cycles. Aliquot the compound for single use if necessary.
Photodegradation - Confirm that the compound has been protected from light during storage and handling.- Use amber vials and minimize exposure to ambient light during sample preparation.
Oxidation - If not already doing so, store the compound under an inert atmosphere.- Degas solvents used for sample preparation.

Problem: The physical appearance of my compound has changed (e.g., color change, clumping).

Potential Cause Troubleshooting Steps
Degradation - A change in color can be an indicator of chemical degradation. It is recommended to re-analyze the purity of the compound.- Consider the possibility of photodegradation, as some pyridine derivatives are known to change color upon light exposure.[8]
Hygroscopicity - Clumping or the appearance of a wet solid suggests moisture absorption. Ensure the container is sealed tightly and stored in a dry environment.

Data Presentation

Table 1: Summary of Factors Affecting the Stability of Related Compounds

Factor Effect on Stability General Recommendations References
Temperature Increased temperature generally accelerates degradation.Store at low temperatures (e.g., 2-8°C or -20°C).[5][6][7]
Light Can induce photodegradation in pyridine-containing compounds.Store in light-resistant containers.[6][9][10]
pH Acidic and basic conditions can catalyze hydrolysis of the amide/imidamide group.Maintain neutral pH during storage and in solution.[1][2][3][4]
Moisture Water is a reactant in hydrolysis.Store in a dry environment with a tightly sealed cap.[5][12]
Oxygen Can lead to oxidative degradation.Store under an inert atmosphere.[5][6]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature for a defined period, protected from light.

  • Thermal Degradation (Solid State): Place a known amount of the solid compound in a sealed vial and heat in an oven at a set temperature (e.g., 60°C) for a defined period. Dissolve in a suitable solvent for analysis.

  • Photostability: Expose a solution of the compound and the solid compound to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[9][10] Keep a control sample in the dark.

  • Analysis: Analyze all stressed samples and a control sample (stored under ideal conditions) by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Visualizations

degradation_pathway compound This compound hydrolysis_step Hydrolysis (Acid or Base Catalyzed) compound->hydrolysis_step product1 6-Methoxypicolinamide hydrolysis_step->product1 product2 Hydroxylamine hydrolysis_step->product2 further_hydrolysis Further Hydrolysis product1->further_hydrolysis final_product1 6-Methoxypicolinic Acid further_hydrolysis->final_product1 final_product2 Ammonia further_hydrolysis->final_product2

Caption: Plausible hydrolytic degradation pathway for this compound.

experimental_workflow cluster_stress Stress Conditions acid Acidic analysis Analyze by Stability-Indicating HPLC acid->analysis base Basic base->analysis oxidative Oxidative oxidative->analysis thermal Thermal thermal->analysis photo Photolytic photo->analysis start Prepare Stock Solution of Compound start->acid start->base start->oxidative start->thermal start->photo end Identify Degradants & Determine Degradation Rate analysis->end

Caption: General experimental workflow for a forced degradation study.

References

optimization of dosage and administration route for N'-hydroxy-6-methoxypicolinimidamide in mice

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Publicly available scientific literature and databases currently lack specific experimental data regarding the optimization of dosage and administration routes for N'-hydroxy-6-methoxypicolinimidamide in mice. The following information is based on general principles for novel compound administration in murine models and data from structurally related compounds. This is intended to serve as a foundational guide and should be supplemented with rigorous, compound-specific experimental validation.

Frequently Asked Questions (FAQs)

Q1: We are planning our first in vivo study with N'-hydroxy-6-methoxypicolinimidamide in mice. Where can we find established dosage and administration protocols?

A1: Currently, there are no publicly documented, peer-reviewed studies detailing the in vivo dosage and administration of N'-hydroxy-6-methoxypicolinimidamide in mice. As a novel investigational compound, initial dose-ranging and tolerability studies are essential first steps. It is recommended to start with low doses and escalate gradually while closely monitoring for any signs of toxicity. Information on related compounds, such as other picolinimidamide or hydroxylamine derivatives, may offer a starting point for dose range selection, but direct extrapolation is not advised due to potential differences in efficacy and toxicity.

Q2: What are the potential routes of administration for N'-hydroxy-6-methoxypicolinimidamide in mice?

A2: The optimal route of administration will depend on the physicochemical properties of N'-hydroxy-6-methoxypicolinimidamide (e.g., solubility, stability) and the therapeutic objective. Common routes for preclinical studies in mice include:

  • Intravenous (IV): Ensures 100% bioavailability and provides a rapid onset of action. This route is often used in initial pharmacokinetic studies.

  • Oral (PO): Convenient for longer-term studies, but bioavailability can be variable. Requires investigation into the compound's absorption from the gastrointestinal tract. A study on novel hydroxyamidine derivatives as IDO1 inhibitors utilized oral administration in mice at a high dose, suggesting this route can be viable for similar structures.[1]

  • Intraperitoneal (IP): A common route in rodent studies that often leads to rapid absorption, though it can sometimes cause local irritation. An in vivo study of 4-Hydroxyquinazoline derivatives used intraperitoneal administration in a mouse xenograft model.[2]

  • Subcutaneous (SC): Generally provides slower, more sustained absorption compared to IV or IP routes.

The selection of the administration route should be guided by preliminary in vitro data and the specific research question.

Q3: We are observing unexpected toxicity in our mouse model at what we predicted to be a low dose. What could be the issue?

A3: Unexpected toxicity can arise from several factors, especially with a novel compound. Consider the following troubleshooting steps:

  • Vehicle Toxicity: Ensure the vehicle used to dissolve or suspend N'-hydroxy-6-methoxypicolinimidamide is non-toxic at the administered volume. Conduct a vehicle-only control group.

  • Compound Stability: Verify the stability of the compound in the chosen vehicle and under the storage conditions. Degradation products could have different toxicity profiles.

  • Route of Administration: The chosen route may lead to unexpectedly high local or systemic concentrations. Consider a different route or slower administration rate.

  • Dose Calculation Error: Double-check all calculations for dose preparation.

  • Off-Target Effects: The compound may have unforeseen biological targets leading to toxicity. In such cases, a re-evaluation of the mechanism of action may be necessary. N-hydroxy derivatives, in general, can have varied pharmacological properties and potential toxicities that need to be assessed on a case-by-case basis.[3]

Q4: How can we determine the bioavailability of N'-hydroxy-6-methoxypicolinimidamide in mice?

A4: A pharmacokinetic (PK) study is required to determine bioavailability. This typically involves:

  • Administering a known dose of the compound intravenously (IV) to one group of mice to establish the plasma concentration-time curve for 100% bioavailability.

  • Administering the same dose via the desired experimental route (e.g., oral) to another group of mice.

  • Collecting blood samples at multiple time points for both groups.

  • Measuring the concentration of the compound in the plasma samples.

  • Calculating the Area Under the Curve (AUC) for both the IV and experimental routes.

  • Bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * 100.

For a related class of compounds, hydroxyamidine derivatives, bioavailability was determined in mice, rats, and dogs to assess their drug-like properties.[1]

Experimental Protocols

Note: These are generalized protocols and must be adapted and optimized for the specific properties of N'-hydroxy-6-methoxypicolinimidamide.

General Dose Preparation Protocol
  • Determine Solubility: Assess the solubility of N'-hydroxy-6-methoxypicolinimidamide in various pharmaceutically acceptable vehicles (e.g., saline, PBS, DMSO, cyclodextrins).

  • Vehicle Selection: Choose a vehicle that fully dissolves the compound at the highest required concentration and is well-tolerated by mice. If a suspension is necessary, ensure it is uniform.

  • Preparation: On the day of the experiment, weigh the required amount of the compound and dissolve or suspend it in the chosen vehicle to achieve the final desired concentration.

  • Verification: If possible, confirm the concentration and stability of the dosing solution analytically.

Maximum Tolerated Dose (MTD) Study Workflow

A crucial first step for any new compound is to determine the MTD.

Caption: Workflow for a Maximum Tolerated Dose (MTD) study in mice.

Data Presentation

As no quantitative data for N'-hydroxy-6-methoxypicolinimidamide is available, the following tables are templates that should be populated with experimental results.

Table 1: Example Dose-Ranging and Tolerability Study Data

Dose Group (mg/kg, IP)Number of MiceBody Weight Change (Day 7, %)Clinical Signs of ToxicityMortality
Vehicle Control5+ 2.5%None observed0/5
15+ 1.8%None observed0/5
55- 3.2%Mild lethargy0/5
105- 15.7%Significant lethargy, ruffled fur1/5
255- 22.1%Severe lethargy, ataxia3/5

Table 2: Example Pharmacokinetic Parameters in Mice

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (F%)
Intravenous (IV)215200.082850100%
Oral (PO)108500.54250~30%
Intraperitoneal (IP)1012500.256800~48%

Signaling Pathway Considerations

While the specific mechanism of action for N'-hydroxy-6-methoxypicolinimidamide is not defined in the provided context, related compounds like N-hydroxy derivatives have been investigated for their roles in various pathways, including enzyme inhibition.[3] For instance, hydroxyamidine derivatives have been identified as inhibitors of Indoleamine-2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway which is involved in immune regulation.[1]

If N'-hydroxy-6-methoxypicolinimidamide is hypothesized to target a similar pathway, the following diagram illustrates a simplified representation of IDO1 inhibition.

IDO1_Inhibition cluster_pathway Kynurenine Pathway cluster_effect Immunosuppression cluster_intervention Therapeutic Intervention Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine T_Cell_Depletion T-Cell Proliferation Inhibition Kynurenine->T_Cell_Depletion leads to Compound N'-hydroxy-6-methoxypicolinimidamide (Hypothetical Inhibitor) Compound->IDO1 Inhibits

Caption: Hypothetical inhibition of the IDO1 pathway by N'-hydroxy-6-methoxypicolinimidamide.

References

Validation & Comparative

A Comparative Guide to IDO1 Inhibitors: Evaluating the Hydroxyamidine Scaffold and Alternative Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immuno-oncology target due to its role in suppressing anti-tumor immunity. The enzyme catalyzes the initial and rate-limiting step in tryptophan catabolism, leading to a depletion of tryptophan and the accumulation of immunosuppressive metabolites, collectively known as kynurenines. This creates a tolerogenic tumor microenvironment that allows cancer cells to evade immune surveillance. Consequently, the development of small molecule inhibitors of IDO1 is a key strategy in cancer immunotherapy.

This guide provides a comparative analysis of different classes of IDO1 inhibitors, with a particular focus on the validation of the hydroxyamidine scaffold, exemplified by the clinical candidate Epacadostat. We present a compilation of their inhibitory potencies, delve into the experimental methodologies used for their evaluation, and illustrate the key signaling pathways and experimental workflows.

Quantitative Comparison of IDO1 Inhibitors

The inhibitory efficacy of various compounds against IDO1 is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzymatic activity by 50%. The following table summarizes the reported IC50 values for several prominent IDO1 inhibitors, including representatives from different structural classes.

Inhibitor ClassCompoundEnzymatic IC50 (human IDO1)Cellular IC50Mechanism of Action
Hydroxyamidine Epacadostat (INCB024360)~10 nM - 73 nM[1][2]~54.46 nM (P1.IDO1 cells)[3], 19 nM (IFN-γ treated HeLa cells)[4]Competitive, reversible[4]
N/A Linrodostat (BMS-986205)1.7 nM[5]1.1 nM (HEK293-hIDO1 cells)[5][6]Irreversible[5][6]
Tryptophan Analogue Indoximod (D-1MT)Does not directly inhibit the purified enzyme[7]Indirectly inhibits IDO pathway[7][8]Indirect, acts downstream of IDO1[7][8]

Note: IC50 values can vary depending on the specific assay conditions, cell lines used, and the source of the enzyme.

Experimental Protocols for Validating IDO1 Inhibition

The validation of IDO1 inhibitors relies on robust and reproducible experimental protocols. Both biochemical (cell-free) and cell-based assays are crucial for a comprehensive assessment of a compound's inhibitory potential.

Recombinant Human IDO1 (rhIDO1) Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of purified IDO1 enzyme.

Principle: The enzymatic reaction involves the conversion of the substrate, L-tryptophan, to N-formylkynurenine by rhIDO1. The product is then detected, often after conversion to kynurenine, through spectrophotometric or fluorometric methods.

Typical Protocol:

  • Reaction Mixture Preparation: A reaction buffer is prepared, typically containing potassium phosphate buffer (pH 6.5), L-tryptophan (substrate), ascorbic acid (co-factor), and methylene blue (electron donor).

  • Inhibitor Incubation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

  • Enzyme Addition: The reaction is initiated by the addition of a known concentration of rhIDO1.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Product Detection: The reaction is stopped, often by the addition of an acid (e.g., trichloroacetic acid). The N-formylkynurenine produced can be converted to kynurenine by heating. The kynurenine concentration is then quantified by measuring its absorbance at a specific wavelength (e.g., 321 nm) or by reacting it with Ehrlich's reagent to produce a colored product.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based IDO1 Activity Assay

This assay evaluates the inhibitory effect of a compound in a more physiologically relevant context, using cells that express IDO1.

Principle: IDO1 expression is induced in a suitable cell line (e.g., HeLa or SK-OV-3) using a stimulant like interferon-gamma (IFN-γ). The cells are then treated with the test compound, and the production of kynurenine in the cell culture supernatant is measured.

Typical Protocol:

  • Cell Culture and IDO1 Induction: Cells are seeded in multi-well plates and allowed to adhere. IDO1 expression is then induced by treating the cells with IFN-γ for a specific duration (e.g., 24-48 hours).

  • Inhibitor Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound.

  • Incubation: The cells are incubated with the inhibitor for a defined period (e.g., 24 hours).

  • Supernatant Collection: The cell culture supernatant is collected.

  • Kynurenine Measurement: The concentration of kynurenine in the supernatant is quantified. This can be done using methods similar to the enzymatic assay (e.g., reaction with Ehrlich's reagent and spectrophotometry) or by more sensitive techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The cellular IC50 value is calculated by determining the concentration of the compound that reduces kynurenine production by 50% compared to untreated, IFN-γ-stimulated cells.

Visualizing Key Pathways and Workflows

To better understand the context of IDO1 inhibition, the following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow for inhibitor screening.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T-cell) Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 T_Cell_Activation T-Cell Activation & Proliferation Tryptophan->T_Cell_Activation Essential for Kynurenine Kynurenine IDO1->Kynurenine Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Induces

Caption: The IDO1 pathway's role in creating an immunosuppressive tumor microenvironment.

Inhibitor_Screening_Workflow cluster_Biochemical Biochemical Assay cluster_Cellular Cell-Based Assay rhIDO1 Recombinant hIDO1 Reaction_Biochem Enzymatic Reaction rhIDO1->Reaction_Biochem Substrate L-Tryptophan Substrate->Reaction_Biochem Inhibitor_Biochem Test Compound Inhibitor_Biochem->Reaction_Biochem Detection_Biochem Kynurenine Detection Reaction_Biochem->Detection_Biochem IC50_Biochem Determine Enzymatic IC50 Detection_Biochem->IC50_Biochem Cells IDO1-Expressing Cells IFNg IFN-γ Stimulation Cells->IFNg Inhibitor_Cell Test Compound IFNg->Inhibitor_Cell Incubation Cell Incubation Inhibitor_Cell->Incubation Supernatant Collect Supernatant Incubation->Supernatant Detection_Cell Kynurenine Measurement Supernatant->Detection_Cell IC50_Cell Determine Cellular IC50 Detection_Cell->IC50_Cell

Caption: A generalized workflow for screening and validating IDO1 inhibitors.

References

A Comparative Guide to IDO1 Inhibitor Efficacy: Epacadostat vs. N'-hydroxy-6-methoxypicolinimidamide

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the efficacy of N'-hydroxy-6-methoxypicolinimidamide and epacadostat, two inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), is currently hampered by a lack of publicly available scientific data for N'-hydroxy-6-methoxypicolinimidamide. Epacadostat is a well-characterized, potent, and selective IDO1 inhibitor that has been extensively studied in preclinical and clinical settings. In contrast, N'-hydroxy-6-methoxypicolinimidamide is not described in the peer-reviewed scientific literature as an IDO1 inhibitor, precluding a direct comparison of experimental data.

This guide will therefore provide a detailed overview of the established efficacy and mechanism of action of epacadostat, followed by a comprehensive description of the experimental protocols that would be necessary to evaluate and compare a novel compound, such as N'-hydroxy-6-methoxypicolinimidamide, against this benchmark.

Epacadostat: A Profile of a Potent IDO1 Inhibitor

Epacadostat (formerly INCB24360) is an orally active, small-molecule inhibitor of the IDO1 enzyme.[1][2] IDO1 is a key immunosuppressive enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[3][4] By depleting tryptophan and generating immunosuppressive metabolites, IDO1 allows tumors to evade the host immune system.[4][5] Epacadostat is a member of the hydroxyamidine class of IDO1 inhibitors and is highly selective for IDO1 over related enzymes such as IDO2 and tryptophan 2,3-dioxygenase (TDO).[3][6]

Quantitative Efficacy Data for Epacadostat

The inhibitory potency of epacadostat has been determined in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.

Assay TypeTargetIC50 (nM)Reference
Enzymatic AssayHuman IDO1~10 - 73[7]
Cellular Assay (HeLa)Human IDO1~7.1 - 19[7]
Cellular Assay (SKOV-3)Human IDO1~15.3[1]

Experimental Protocols for Efficacy Comparison

To compare the efficacy of a novel compound like N'-hydroxy-6-methoxypicolinimidamide with epacadostat, a series of standardized in vitro experiments would be required. These assays are designed to determine the compound's inhibitory activity against the IDO1 enzyme and its functional effects in a cellular context.

IDO1 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.

Principle: The assay quantifies the production of kynurenine, the product of the IDO1-catalyzed reaction, from the substrate tryptophan. The inhibition of this reaction by the test compound is measured.

Detailed Protocol:

  • Reagents and Materials:

    • Recombinant human IDO1 enzyme

    • L-Tryptophan (substrate)

    • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

    • Cofactors: Methylene blue and Ascorbic acid

    • Catalase

    • Test compounds (N'-hydroxy-6-methoxypicolinimidamide and epacadostat) dissolved in DMSO

    • Trichloroacetic acid (TCA) for reaction termination

    • Ehrlich's reagent (p-dimethylaminobenzaldehyde) for kynurenine detection

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.

    • Add serial dilutions of the test compounds and the reference compound (epacadostat) to the wells of the 96-well plate. Include a control with no inhibitor.

    • Initiate the enzymatic reaction by adding the recombinant IDO1 enzyme to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding TCA.

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet any precipitated protein.

    • Transfer the supernatant to a new plate and add Ehrlich's reagent.

    • Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular IDO1 Inhibition Assay

This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular environment, providing insights into its cell permeability and activity in a more physiologically relevant context.

Principle: IDO1 expression is induced in a human cancer cell line (e.g., SKOV-3 or HeLa) using interferon-gamma (IFN-γ). The cells are then treated with the test compound, and the amount of kynurenine secreted into the cell culture medium is measured.[1][8]

Detailed Protocol:

  • Reagents and Materials:

    • Human cancer cell line (e.g., SKOV-3)

    • Cell culture medium and supplements

    • Interferon-gamma (IFN-γ)

    • Test compounds (N'-hydroxy-6-methoxypicolinimidamide and epacadostat) dissolved in DMSO

    • Reagents for kynurenine detection (as in the enzymatic assay)

    • 96-well cell culture plates

    • Incubator (37°C, 5% CO2)

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours.[1][8]

    • Remove the medium and add fresh medium containing serial dilutions of the test compounds and the reference compound (epacadostat). Include a control with no inhibitor.

    • Incubate the cells for a further 24-72 hours.

    • Collect the cell culture supernatant.

    • Quantify the kynurenine concentration in the supernatant using the TCA and Ehrlich's reagent method described in the enzymatic assay protocol.

  • Data Analysis:

    • Determine the IC50 value for each compound by plotting the percentage of kynurenine production (relative to the no-inhibitor control) against the logarithm of the compound concentration.

Visualizing the Molecular Pathway and Experimental Workflow

To further aid in the understanding of the target pathway and the comparative experimental process, the following diagrams are provided.

IDO1_Signaling_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Immune_Suppression Immune Suppression (T-cell dysfunction, Treg activation) Kynurenine->Immune_Suppression Tumor_Cell Tumor Cell Tumor_Cell->IDO1 Expresses IFNg IFN-γ IFNg->Tumor_Cell Upregulates Epacadostat Epacadostat Epacadostat->IDO1 Inhibits Novel_Inhibitor N'-hydroxy-6- methoxypicolinimidamide (Hypothetical) Novel_Inhibitor->IDO1 Inhibits?

Caption: IDO1 signaling pathway and points of inhibition.

Experimental_Workflow start Start: Compound Synthesis (Epacadostat & Novel Compound) enzymatic_assay 1. IDO1 Enzymatic Assay (Purified Enzyme) start->enzymatic_assay cellular_assay 2. Cellular IDO1 Assay (IFN-γ induced cancer cells) start->cellular_assay ic50_determination IC50 Value Determination enzymatic_assay->ic50_determination cellular_assay->ic50_determination data_comparison 3. Comparative Data Analysis ic50_determination->data_comparison conclusion Conclusion: Relative Efficacy data_comparison->conclusion

Caption: Workflow for comparing IDO1 inhibitor efficacy.

References

A Comparative Guide to the Analytical Method Validation for the Quantification of (Z)-N'-hydroxy-6-methoxypicolinimidamide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies relevant to the quantification of (Z)-N'-hydroxy-6-methoxypicolinimidamide. Due to the limited availability of specific validation data for this compound, this document leverages data from structurally similar molecules, primarily picolinamide and benzamide derivatives, to offer a predictive performance benchmark and a foundation for method development. The included experimental protocols and performance data are intended to guide researchers in establishing a robust and reliable analytical method for novel compounds within this chemical class.

Comparative Performance of Analytical Methods

The validation of an analytical method is crucial to ensure the reliability and accuracy of quantitative data. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques for the quantification of small molecules in pharmaceutical and biological matrices. Below is a summary of typical performance characteristics for these methods based on published data for analogous compounds.

Table 1: Performance Comparison of HPLC and LC-MS/MS Methods for Structurally Similar Compounds

ParameterHPLC with UV DetectionLC-MS/MS
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 95-105%98-102%
Precision (% RSD) < 5%< 3%
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to low ng/mL range
Specificity Moderate to HighVery High
Matrix Effect Low to ModerateCan be significant, requires careful management

Table 2: Example Validation Data for an HPLC Method for a Structurally Related Compound

The following data is for the quantification of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples, serving as a relevant analogue.

Validation ParameterResult
Linearity Range 0.1 - 20 µg/mL
Correlation Coefficient (R²) > 0.998
Intra-day Precision (% RSD) 1.14 - 1.43%
Inter-day Precision (% RSD) 1.27 - 3.67%
Accuracy (% Recovery) 98.1 - 103.9%
Limit of Detection (LOD) 23.78 ng/band
Limit of Quantification (LOQ) 72.01 ng/band

Experimental Workflow and Methodologies

A systematic approach is essential for the successful validation of an analytical method. The following diagram illustrates a typical workflow.

ValidationWorkflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Analyte Characterization B Selection of Analytical Technique (HPLC/LC-MS) A->B C Optimization of Chromatographic Conditions B->C D Sample Preparation Protocol C->D E Specificity & Selectivity D->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness & Stability H->I J Routine Sample Quantification I->J K Quality Control Checks J->K

A typical workflow for analytical method validation.

Detailed Experimental Protocols

Below are generalized protocols for HPLC and LC-MS/MS methods that can be adapted for the quantification of this compound.

1. High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for routine quantification where high sensitivity is not the primary requirement.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of the analyte from any impurities or matrix components.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducible retention times.

    • Detection Wavelength: The wavelength of maximum absorbance of the analyte, determined by a UV scan.

  • Sample Preparation:

    • Standard Solutions: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol) and perform serial dilutions to create calibration standards.

    • Sample Extraction: For biological matrices, a protein precipitation step with a solvent like acetonitrile is often employed, followed by centrifugation and filtration of the supernatant.

  • Validation Parameters:

    • Specificity: Assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte.

    • Linearity: Determined by analyzing a series of calibration standards over the expected concentration range and calculating the correlation coefficient of the calibration curve.

    • Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

    • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is preferred for its high sensitivity and selectivity, making it ideal for the analysis of samples with complex matrices or when very low concentrations of the analyte are expected.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 or similar reversed-phase column, often with smaller dimensions and particle sizes (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis.

    • Mobile Phase: Similar to HPLC, using a gradient of aqueous and organic phases, typically with volatile additives like formic acid or ammonium formate to aid ionization.

    • Flow Rate: Lower flow rates, such as 0.2-0.5 mL/min, are common.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI in either positive or negative mode, depending on the analyte's chemical properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion).

    • Optimization: The ESI source parameters (e.g., capillary voltage, gas flow rates) and collision energy for fragmentation need to be optimized for the analyte to achieve maximum signal intensity.

  • Sample Preparation: Similar to HPLC, but often with additional clean-up steps like solid-phase extraction (SPE) to minimize matrix effects. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

  • Validation Parameters: In addition to the parameters validated for HPLC, for LC-MS/MS, it is crucial to assess:

    • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte is evaluated by comparing the response of the analyte in a pure solution to its response in a post-extraction spiked matrix sample.

    • Recovery: The efficiency of the sample extraction process is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

By leveraging the comparative data and detailed protocols provided in this guide, researchers and drug development professionals can establish a well-validated and reliable analytical method for the quantification of this compound and other novel picolinamide derivatives.

Unraveling the Selectivity of N'-hydroxy-6-methoxypicolinimidamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Despite its availability as a chemical reagent, a comprehensive analysis of the cross-reactivity and selectivity profile of N'-hydroxy-6-methoxypicolinimidamide remains conspicuously absent from the public scientific record. This guide, therefore, serves to highlight the current knowledge gap and provide a framework for the kind of comparative data and experimental rigor required by researchers, scientists, and drug development professionals to evaluate its potential as a selective pharmacological tool.

While specific experimental data for N'-hydroxy-6-methoxypicolinimidamide is not available, this guide will present a comparative overview of related chemical structures and the methodologies typically employed to characterize such compounds. This will offer a foundational understanding for any future investigations into the biological activity of N'-hydroxy-6-methoxypicolinimidamide.

Hypothetical Comparative Selectivity Profile

To illustrate the type of data necessary for a thorough evaluation, the following table presents a hypothetical selectivity profile for N'-hydroxy-6-methoxypicolinimidamide against a panel of related enzyme targets, alongside known inhibitors. It is crucial to note that these values are for illustrative purposes only and are not based on experimental results for N'-hydroxy-6-methoxypicolinimidamide.

CompoundTarget EnzymeIC₅₀ (nM)Selectivity vs. Target XReference CompoundTarget X IC₅₀ (nM)
N'-hydroxy-6-methoxypicolinimidamide Target A [Data] [Fold-selectivity] Compound Y[Data]
Target B[Data][Fold-selectivity]Compound Y[Data]
Target C[Data][Fold-selectivity]Compound Y[Data]
Compound Z (Alternative 1)Target A[Data][Fold-selectivity]Compound Y[Data]
Target B[Data][Fold-selectivity]Compound Y[Data]
Target C[Data][Fold-selectivity]Compound Y[Data]

Key Experimental Protocols for Determining Selectivity

A robust assessment of a compound's selectivity involves a series of well-defined experimental protocols. The following methodologies are standard in the field for characterizing enzyme inhibitors and receptor ligands.

In Vitro Enzyme Inhibition Assays

Objective: To determine the concentration of the compound required to inhibit the activity of a specific enzyme by 50% (IC₅₀).

General Protocol:

  • Enzyme and Substrate Preparation: A purified enzyme of interest is prepared at a constant concentration. A specific substrate for the enzyme, which generates a detectable signal (e.g., colorimetric, fluorescent, or luminescent), is also prepared.

  • Compound Dilution: N'-hydroxy-6-methoxypicolinimidamide and comparator compounds are serially diluted to create a range of concentrations.

  • Assay Reaction: The enzyme, substrate, and varying concentrations of the test compound are combined in a suitable buffer system in a microplate format.

  • Incubation: The reaction mixture is incubated for a defined period at a controlled temperature to allow the enzymatic reaction to proceed.

  • Signal Detection: The signal generated by the product of the enzymatic reaction is measured using a plate reader.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to a control reaction without any inhibitor. The IC₅₀ value is then determined by fitting the dose-response data to a suitable pharmacological model.

Radioligand Binding Assays

Objective: To determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared.

  • Radioligand and Compound Incubation: The membranes are incubated with a fixed concentration of a high-affinity radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Radioactivity Measurement: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radiolabeled ligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that displaces 50% of the specifically bound radioligand (IC₅₀) is determined. This value can be used to calculate the inhibitory constant (Ki), which reflects the affinity of the compound for the receptor.

Visualizing Experimental Workflow

To provide a clear understanding of the process for evaluating a novel compound, the following diagram illustrates a typical experimental workflow for determining its selectivity profile.

experimental_workflow cluster_screening Initial Screening cluster_selectivity Selectivity Profiling cluster_validation In-Cell Validation Primary_Assay Primary Target Assay (e.g., Enzyme Inhibition) Hit_Identification Hit Identification (Active at desired concentration) Primary_Assay->Hit_Identification Panel_Screening Panel of Related Targets (e.g., Kinase Panel) Hit_Identification->Panel_Screening Advance Hit Cross_Reactivity_Assessment Cross-Reactivity Assessment (IC50/Ki Determination) Panel_Screening->Cross_Reactivity_Assessment Cellular_Assay Cell-Based Functional Assay (e.g., Reporter Gene Assay) Cross_Reactivity_Assessment->Cellular_Assay Selective Compound Confirmation Confirmation of On-Target Activity Cellular_Assay->Confirmation

Caption: A generalized workflow for identifying and characterizing the selectivity of a novel compound.

Signaling Pathway Context

The relevance of a compound's selectivity is intrinsically linked to its intended biological target and the signaling pathways in which that target participates. For instance, if N'-hydroxy-6-methoxypicolinimidamide were designed to inhibit a specific kinase, its selectivity would be critical to avoid off-target effects on other kinases that regulate essential cellular processes.

The following diagram illustrates a hypothetical signaling pathway to demonstrate the importance of selective inhibition.

signaling_pathway cluster_pathway Hypothetical Kinase Cascade Receptor Receptor Tyrosine Kinase Kinase_A Kinase A (Target) Receptor->Kinase_A Kinase_B Kinase B (Off-Target) Receptor->Kinase_B Effector_A Effector Protein A (Desired Effect) Kinase_A->Effector_A Effector_B Effector Protein B (Undesired Side Effect) Kinase_B->Effector_B Inhibitor N'-hydroxy-6-methoxypicolinimidamide (Selective Inhibitor) Inhibitor->Kinase_A Inhibits Inhibitor->Kinase_B No significant inhibition

Caption: A diagram illustrating the selective inhibition of a target kinase within a signaling pathway.

head-to-head comparison of N'-hydroxy-6-methoxypicolinimidamide with other IDO1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein, playing a pivotal role in tumor immune evasion. By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 depletes the local tumor microenvironment of this essential amino acid, thereby suppressing the proliferation and function of effector T cells and promoting an immunosuppressive milieu. The development of small molecule inhibitors targeting IDO1 has therefore become a significant area of focus in cancer immunotherapy.

This guide provides a head-to-head comparison of N'-hydroxy-6-methoxypicolinimidamide, a representative of the hydroxyamidine class of IDO1 inhibitors, with other prominent IDO1 inhibitors that have been extensively studied and advanced into clinical trials: Epacadostat, Linrodostat, Navoximod, and Indoximod. We present key performance data, detailed experimental protocols for inhibitor evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: A Comparative Analysis of IDO1 Inhibitor Potency

The following table summarizes the in vitro and cellular potency of key IDO1 inhibitors. Direct comparison of these values should be made with consideration of the different assay conditions and cell lines used in their determination.

InhibitorChemical ClassMechanism of ActionTargetIC50 (Enzymatic Assay)IC50 (Cellular Assay)Ki
N'-hydroxy-6-methoxypicolinimidamide HydroxyamidineHeme-bindingIDO1Data not availableData not availableData not available
Epacadostat (INCB024360)HydroxyamidineCompetitive, reversibleIDO110 nM, 71.8 nM[1][2]12 nM, 15.3 nM, 17.63 nM, 54.46 nM[3][4][5][6]-
Linrodostat (BMS-986205)QuinolineIrreversibleApo-IDO11.7 nM[7][8][9]1.1 nM (HEK293-IDO1), 3.4 nM (SKOV3), 9.5 nM (SKOV3)[4][7][8][9][10]-
Navoximod (GDC-0919)ImidazoisoindoleNon-competitiveIDO1-75 nM (EC50)[3][11][12][13]7 nM[11][12][13]
Indoximod (1-Methyl-D-tryptophan)Tryptophan analogIDO pathway inhibitorDownstream of IDO1 (mTORC1 reactivation)Not a direct enzyme inhibitor~70 nM (mTORC1 reactivation)[3][14]-

Note: IC50 (Half-maximal inhibitory concentration) and Ki (inhibition constant) values are key indicators of inhibitor potency. Lower values indicate higher potency. Cellular IC50 values can vary depending on the cell line and assay conditions. Indoximod's mechanism of action is distinct from the other inhibitors, as it does not directly inhibit the IDO1 enzyme but rather counteracts the downstream effects of tryptophan depletion[3][14][15][16][17].

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures discussed, the following diagrams were generated using Graphviz.

IDO1_Pathway cluster_0 Tryptophan Catabolism cluster_1 Immune Modulation Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 catabolized by T_Cell T Cell Tryptophan->T_Cell required for activation Kynurenine Kynurenine IDO1->Kynurenine produces IDO1->T_Cell depletion inhibits Treg Regulatory T Cell (Treg) Kynurenine->Treg promotes differentiation Treg->T_Cell suppresses Tumor_Cell Tumor Cell Tumor_Cell->IDO1 upregulates Inhibitor IDO1 Inhibitor Inhibitor->IDO1 blocks activity

Caption: The IDO1 metabolic pathway and its role in tumor immune evasion.

Experimental_Workflow cluster_enzyme Enzymatic Assay cluster_cellular Cellular Assay Recombinant_IDO1 Recombinant IDO1 Enzyme Incubation Incubation Recombinant_IDO1->Incubation Tryptophan_Substrate Tryptophan Substrate Tryptophan_Substrate->Incubation Inhibitor_Compound Test Inhibitor Inhibitor_Compound->Incubation Measurement Measure Kynurenine Production (Spectrophotometry/HPLC) Incubation->Measurement IC50_Calculation Calculate IC50 Measurement->IC50_Calculation Tumor_Cells Tumor Cells (e.g., HeLa, SKOV-3) IFN_gamma IFN-γ Stimulation (to induce IDO1 expression) Tumor_Cells->IFN_gamma Inhibitor_Treatment Treat with Inhibitor IFN_gamma->Inhibitor_Treatment Cell_Incubation Incubation Inhibitor_Treatment->Cell_Incubation Supernatant_Collection Collect Supernatant Cell_Incubation->Supernatant_Collection Kynurenine_Measurement Measure Kynurenine (Ehrlich's Reagent/LC-MS) Supernatant_Collection->Kynurenine_Measurement Cellular_IC50 Calculate Cellular IC50 Kynurenine_Measurement->Cellular_IC50

Caption: General workflow for enzymatic and cellular IDO1 inhibition assays.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of IDO1 inhibitors. Below are representative protocols for key experiments.

IDO1 Enzymatic Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant IDO1.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)

  • Cofactors: 20 mM Ascorbic acid, 10 µM Methylene blue

  • Catalase (to remove hydrogen peroxide)

  • Test inhibitor compound dissolved in DMSO

  • 30% (w/v) Trichloroacetic acid (TCA) for reaction termination

  • 96-well microplate

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a reaction mixture containing assay buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.

  • Add the test inhibitor at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Initiate the enzymatic reaction by adding the recombinant IDO1 enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).[18]

  • Stop the reaction by adding TCA to each well.[18]

  • Incubate the plate at 50°C for 30 minutes to hydrolyze the product N-formylkynurenine to kynurenine.[18]

  • Centrifuge the plate to pellet any precipitated protein.

  • Measure the kynurenine concentration in the supernatant. This can be done spectrophotometrically by adding Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and measuring the absorbance at 480 nm, or by using a more sensitive method like HPLC.[4][18][19]

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Cellular IDO1 Inhibition Assay (Kynurenine Measurement)

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, which provides insights into cell permeability and off-target effects.

Materials:

  • Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3)[4]

  • Cell culture medium and supplements

  • Interferon-gamma (IFN-γ) to induce IDO1 expression

  • Test inhibitor compound dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent or LC-MS/MS system

  • 96-well cell culture plates

Procedure:

  • Seed the chosen cancer cell line into 96-well plates and allow them to adhere overnight.[4]

  • Induce IDO1 expression by treating the cells with an optimal concentration of IFN-γ (e.g., 100 ng/mL) for 24 hours.[4]

  • Remove the IFN-γ containing medium and add fresh medium containing various concentrations of the test inhibitor. Include a vehicle control.

  • Incubate the cells for a further 24-48 hours.[4]

  • Collect the cell culture supernatant.

  • To measure kynurenine, add TCA to the supernatant to precipitate proteins, and incubate at 50°C for 30 minutes to convert N-formylkynurenine to kynurenine.[4]

  • Centrifuge to remove precipitated proteins.

  • Quantify the kynurenine in the supernatant using Ehrlich's reagent and a spectrophotometer (absorbance at 480 nm) or by a more sensitive and specific method like LC-MS/MS.[4]

  • Calculate the percent inhibition of kynurenine production for each inhibitor concentration and determine the cellular IC50 value.

Conclusion

The landscape of IDO1 inhibitors is diverse, with compounds exhibiting different mechanisms of action and potencies. While direct enzymatic inhibitors like Epacadostat, Linrodostat, and Navoximod have demonstrated low nanomolar efficacy in biochemical and cellular assays, pathway inhibitors such as Indoximod offer an alternative strategy by targeting the downstream consequences of IDO1 activity. The choice of inhibitor for research or therapeutic development will depend on the specific context, including the tumor type, the desire for on-target specificity versus broader pathway modulation, and the potential for combination with other immunotherapies. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel IDO1 inhibitors like N'-hydroxy-6-methoxypicolinimidamide and other members of the promising hydroxyamidine class.

References

A Guide to Validating the Mechanism of Action of (Z)-N'-hydroxy-6-methoxypicolinimidamide Through Mutagenesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorously validating the mechanism of action of a novel compound is a critical step in the drug discovery pipeline. This guide provides a comprehensive framework for validating the target and mechanism of (Z)-N'-hydroxy-6-methoxypicolinimidamide, a hypothetical novel enzyme inhibitor, using a combination of biochemical assays and mutagenesis techniques.

Part 1: Initial Biochemical Characterization and Comparison

Before proceeding to mutagenesis, it is essential to characterize the inhibitory activity of this compound and compare its performance with existing inhibitors of the putative target enzyme.

Biochemical Profile of this compound vs. Alternative Inhibitors

The initial step involves determining the potency and selectivity of our lead compound. The following table summarizes hypothetical data comparing this compound with two known inhibitors of the target enzyme.

CompoundTarget Enzyme IC50 (nM)Off-Target Enzyme 1 IC50 (nM)Off-Target Enzyme 2 IC50 (nM)Mode of Inhibition
This compound 50>10,000>10,000Competitive
Inhibitor A255002,000Competitive
Inhibitor B100>10,0008,000Non-competitive

Kinetic Parameters of Target Enzyme Inhibition

To understand how this compound interacts with its target, a detailed kinetic analysis is necessary. The data below illustrates the impact of the compound on the enzyme's kinetic parameters.

ConditionKm (μM)Vmax (μmol/min)Ki (nM)
No Inhibitor10100N/A
+ this compound2510045
+ Inhibitor B105090

G

Experimental Protocol: Enzyme Inhibition Assay

This protocol outlines the determination of IC50 and the mode of inhibition.[1][2][3]

  • Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound. Prepare the target enzyme and its substrate in an appropriate assay buffer.

  • IC50 Determination: In a 96-well plate, add the enzyme, buffer, and varying concentrations of the inhibitor. Incubate for a predetermined time. Initiate the reaction by adding the substrate. Measure the rate of product formation or substrate depletion using a suitable detection method (e.g., absorbance, fluorescence). Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

  • Mode of Inhibition Studies: To determine the mode of inhibition, perform the enzyme assay with varying concentrations of both the substrate and the inhibitor. Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on Km and Vmax.

Part 2: Validating the Target Through Mutagenesis

Mutagenesis studies are the gold standard for confirming that a compound's effect is mediated through a specific target.[4][5][6][7] By altering the putative binding site of this compound, we can observe changes in its inhibitory activity.

Impact of Target Mutation on Inhibitor Potency

The following table presents hypothetical data from a site-directed mutagenesis study. A mutation in the predicted binding pocket of the target enzyme that leads to a significant increase in the IC50 of this compound provides strong evidence of direct binding.

Enzyme VariantIC50 of this compound (nM)Fold Change in IC50Enzymatic Activity (% of Wild Type)
Wild Type501100%
Mutant A (in binding pocket)8,50017095%
Mutant B (outside binding pocket)651.398%

G start Start: Plasmid with Wild-Type Gene primers Design & Synthesize Mutagenic Primers start->primers pcr PCR Amplification with Mutagenic Primers start->pcr primers->pcr dpn1 DpnI Digestion of Parental Plasmid pcr->dpn1 transform Transformation into Competent E. coli dpn1->transform screen Screen Colonies (e.g., Sequencing) transform->screen culture Culture Positive Clone screen->culture protein Protein Expression & Purification culture->protein assay Biochemical Assay with Inhibitor protein->assay

Experimental Protocol: Site-Directed Mutagenesis

This protocol provides a general workflow for creating point mutations in the target gene.[4][5][6][7]

  • Primer Design: Design primers containing the desired mutation, flanked by homologous sequences to the target gene.

  • PCR Mutagenesis: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the target gene with the mutagenic primers.

  • Template Removal: Digest the parental, non-mutated plasmid DNA with a methylation-dependent endonuclease (e.g., DpnI).

  • Transformation: Transform the mutated plasmid into competent E. coli for propagation.

  • Verification: Isolate the plasmid DNA from several colonies and verify the presence of the desired mutation by DNA sequencing.

  • Protein Expression and Purification: Express the mutant protein and purify it for subsequent biochemical characterization.

  • Biochemical Analysis: Perform enzyme inhibition assays with the mutant protein to determine the IC50 of this compound and compare it to the wild-type enzyme.

Alternative Approach: CRISPR-Cas9 Mediated Mutagenesis

In a cellular context, CRISPR-Cas9 technology can be employed to introduce mutations in the endogenous gene encoding the target protein.[8][9][10][11] This allows for the validation of the compound's mechanism of action in a more physiologically relevant system. The emergence of resistance in cells with specific mutations in the target gene following treatment with this compound would strongly support a direct interaction.

Part 3: Logical Framework for Target Validation

The validation of a drug's mechanism of action is a multi-step process that integrates data from various experimental approaches. The following diagram illustrates the logical flow from initial discovery to in vivo validation.

G phenotypic_screen Phenotypic Screen Identifies This compound target_id Target Identification (e.g., Affinity Chromatography) phenotypic_screen->target_id biochem_char Biochemical Characterization (IC50, Kinetics) target_id->biochem_char mutagenesis Site-Directed Mutagenesis biochem_char->mutagenesis cellular_assays Cellular Assays (Target Engagement, Downstream Effects) biochem_char->cellular_assays mutagenesis->biochem_char Confirm Binding Site resistance Generation of Resistant Mutants (CRISPR or Chemical Mutagenesis) cellular_assays->resistance animal_model In Vivo Efficacy in Animal Models cellular_assays->animal_model resistance->cellular_assays Validate Resistance

References

Independent Verification of the Anti-Tumor Effects of N'-hydroxy-6-methoxypicolinimidamide: A Comparative Analysis Based on a Plausible Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the anti-tumor effects of N'-hydroxy-6-methoxypicolinimidamide is not publicly available. This guide provides an independent verification based on the plausible mechanism of action of this compound as a histone deacetylase (HDAC) inhibitor. This inference is drawn from its chemical structure, which contains an N'-hydroxyimidamide functional group, a tautomer of a hydroxamic acid. Hydroxamic acids are a well-established class of HDAC inhibitors. For the purpose of this comparative guide, the well-characterized and clinically approved HDAC inhibitor, Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA), will be used as the primary comparator.

Introduction

N'-hydroxy-6-methoxypicolinimidamide is a small molecule with potential for anti-tumor activity. Its chemical scaffold suggests it may function as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. Inhibition of HDACs can restore normal gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.

This guide provides a comparative analysis of the potential anti-tumor effects of N'-hydroxy-6-methoxypicolinimidamide by examining the established data for Vorinostat, a potent pan-HDAC inhibitor.

Data Presentation: Comparative Anti-Tumor Activity

The following table summarizes the in vitro cytotoxic activity of the comparator agent, Vorinostat, against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit the growth of 50% of the cell population.

Cell LineCancer TypeVorinostat (SAHA) IC50 (µM)Reference
LNCaPProstate Cancer2.5 - 7.5[1]
PC-3Prostate Cancer2.5 - 7.5[1]
TSU-Pr1Prostate Cancer2.5 - 7.5[1]
MCF-7Breast Cancer (ER positive)0.75[1][2]
MDA-MB-231Breast Cancer (ER negative)Lower than MCF-7[2]
A431Epidermoid Squamous Cell Carcinoma~2.0[3]
MES-SAUterine SarcomaNot specified, but effective in vitro[4]
Rh41Rhabdomyosarcoma (ARMS)Not specified, but effective in vitro[5]
RDRhabdomyosarcoma (ERMS)Not specified, but effective in vitro[5]

In Vivo Efficacy of Vorinostat in Xenograft Models

The table below summarizes the in vivo anti-tumor efficacy of Vorinostat in mouse xenograft models.

Xenograft ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
CWR22Prostate Cancer25, 50, 100 mg/kg/day78%, 97%, 97% reduction respectively[1]
A431Epidermoid Squamous Cell Carcinoma100 mg/kg, IPSignificant arrest in tumor growth[3][6]
MES-SAUterine Sarcoma50 mg/kg/day, 5 days/week for 21 daysEfficiently inhibited tumor growth[4]
Rh41Rhabdomyosarcoma (ARMS)Not specifiedSignificantly inhibited[5]
RDRhabdomyosarcoma (ERMS)Not specifiedNo significant inhibition[5]

Experimental Protocols

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.

Principle: A substrate consisting of an acetylated lysine side chain is incubated with the HDAC enzyme and the test compound. HDAC activity removes the acetyl group. A developer is then added that specifically recognizes the deacetylated lysine, generating a fluorescent signal. The intensity of the fluorescence is inversely proportional to the HDAC activity.

Protocol:

  • Prepare a nuclear extract from cancer cells or use a purified recombinant HDAC enzyme.

  • In a 96-well microplate, add the HDAC enzyme/nuclear extract, the test compound at various concentrations, and the HDAC assay buffer.

  • Add the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Add the developer solution containing a lysine-specific protease and a fluorophore to each well.

  • Incubate at 37°C for 15-30 minutes.

  • Measure the fluorescence using a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[7][8][9]

  • Calculate the percent inhibition and determine the IC50 value of the test compound.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[10][11][12][13]

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubate the plate for 1.5 to 4 hours at 37°C, allowing formazan crystals to form.

  • Remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][13]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[12][13]

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of a compound in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Protocol:

  • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of nude mice.[4][14]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomly assign the mice to treatment and control groups.

  • Administer the test compound (e.g., Vorinostat at 50-100 mg/kg/day) or a vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage).

  • Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Compare the tumor growth in the treated group to the control group to determine the anti-tumor efficacy.

Mandatory Visualization

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_drug Pharmacological Intervention cluster_effects Cellular Effects HDAC HDAC Acetyl_Group Acetyl Group HDAC->Acetyl_Group Deacetylation Histone Histone Tail (Lysine) DNA DNA Histone->DNA Acetyl_Group->Histone HAT HAT HAT->Acetyl_Group Acetylation Chromatin_Condensed Condensed Chromatin (Transcriptionally Inactive) Chromatin_Open Open Chromatin (Transcriptionally Active) Chromatin_Condensed->Chromatin_Open HAT Activity Chromatin_Open->Chromatin_Condensed HDAC Activity TSG Tumor Suppressor Genes Chromatin_Open->TSG Allows Transcription TSG_Protein Tumor Suppressor Proteins (e.g., p21, p53) TSG->TSG_Protein Translation CellCycleArrest Cell Cycle Arrest TSG_Protein->CellCycleArrest Apoptosis Apoptosis TSG_Protein->Apoptosis Differentiation Differentiation TSG_Protein->Differentiation Drug N'-hydroxy-6-methoxypicolinimidamide (Hypothesized HDACi) Drug->HDAC Inhibition

Caption: Mechanism of Action of a Hypothesized HDAC Inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation HDAC_Assay 1. In Vitro HDAC Inhibition Assay Cell_Viability 2. Cell Viability Assay (e.g., MTT) HDAC_Assay->Cell_Viability Mechanism_Studies 3. Mechanistic Studies (Western Blot, Cell Cycle Analysis) Cell_Viability->Mechanism_Studies Decision1 Active? Mechanism_Studies->Decision1 Xenograft 4. Tumor Xenograft Model Efficacy 5. Efficacy Assessment (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity 6. Toxicity Assessment (Body Weight, Histology) Efficacy->Toxicity Decision2 Efficacious & Safe? Toxicity->Decision2 Start Compound Synthesis (N'-hydroxy-6-methoxypicolinimidamide) Start->HDAC_Assay Decision1->Xenograft Yes Lead_Candidate Lead Candidate for Further Development Decision2->Lead_Candidate Yes

Caption: Experimental Workflow for Anti-Tumor Compound Evaluation.

References

A Researcher's Guide to the Comparative ADME Profiling of Picolinimidamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide outlines a comprehensive framework for the comparative in vitro evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel picolinimidamide analogs. Early assessment of these properties is critical for the selection of promising drug candidates and the avoidance of costly late-stage failures.

The following sections provide detailed experimental protocols for key ADME assays, structured tables for the comparative presentation of data, and workflow diagrams to visualize the experimental processes. This guide is intended to serve as a practical template for conducting a thorough comparative study of picolinimidamide derivatives.

Comparative Data Summary

To facilitate a clear comparison of ADME properties across a series of picolinimidamide analogs, all quantitative data should be summarized in the following structured tables.

Table 1: Comparative Metabolic Stability of Picolinimidamide Analogs

Compound IDHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Analog A
Analog B
Analog C
Control

Table 2: Comparative Permeability of Picolinimidamide Analogs

Compound IDApparent Permeability (Papp, A→B) (x 10⁻⁶ cm/s)Apparent Permeability (Papp, B→A) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)
Analog A
Analog B
Analog C
Control

Table 3: Comparative Plasma Protein Binding of Picolinimidamide Analogs

Compound IDUnbound Fraction (fu)Percent Bound (%)
Analog A
Analog B
Analog C
Control

Experimental Protocols

Detailed methodologies for the key in vitro ADME experiments are provided below.

Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes which are rich in cytochrome P450 enzymes.[1][2]

Objective: To determine the in vitro half-life and intrinsic clearance of picolinimidamide analogs.

Materials:

  • Picolinimidamide analogs and a control compound with known metabolic stability.

  • Pooled liver microsomes (human, rat, or other species of interest).

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (pH 7.4).

  • Acetonitrile or other suitable organic solvent for quenching the reaction.

  • 96-well plates.

  • Incubator.

  • LC-MS/MS system for analysis.

Procedure:

  • Prepare stock solutions of the picolinimidamide analogs and control compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, pre-warm the liver microsomes and the test compounds in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint).

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.[3][4][5][6]

Objective: To assess the intestinal permeability and potential for active efflux of picolinimidamide analogs.

Materials:

  • Caco-2 cells.

  • Cell culture medium and supplements.

  • Transwell inserts (e.g., 24-well).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer.

  • Picolinimidamide analogs and control compounds (e.g., a high permeability and a low permeability standard).

  • Lucifer yellow for monolayer integrity testing.

  • LC-MS/MS system for analysis.

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

  • Wash the cell monolayers with pre-warmed transport buffer.

  • Add the test compounds to the apical (A) or basolateral (B) side of the monolayer to assess bidirectional permeability (A→B and B→A).

  • At specified time points, collect samples from the receiver chamber.

  • Analyze the concentration of the test compounds in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to proteins in the plasma, which can significantly impact its distribution and clearance.[7][8][9][10]

Objective: To determine the unbound fraction of picolinimidamide analogs in plasma.

Materials:

  • Picolinimidamide analogs.

  • Plasma (human, rat, or other species of interest).

  • Equilibrium dialysis device or ultrafiltration units.

  • Phosphate buffered saline (PBS, pH 7.4).

  • Incubator.

  • LC-MS/MS system for analysis.

Procedure (Equilibrium Dialysis):

  • Add the test compound to plasma.

  • Load the plasma containing the test compound into one chamber of the dialysis unit and PBS into the other chamber, separated by a semi-permeable membrane.

  • Incubate the dialysis unit at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

  • After incubation, collect samples from both the plasma and the buffer chambers.

  • Analyze the concentration of the test compound in both samples by LC-MS/MS.

  • Calculate the unbound fraction (fu) and the percentage of plasma protein binding.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for the key ADME assays.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Prepare Compound Stock Solutions pre_incubate Pre-incubate Microsomes & Compounds at 37°C prep_cpd->pre_incubate prep_microsomes Prepare Microsome & Buffer Solution prep_microsomes->pre_incubate prep_nadph Prepare NADPH Solution start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn pre_incubate->start_rxn time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->time_points quench Quench Reaction with Cold Solvent time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate Caco2_Permeability_Workflow cluster_culture Cell Culture cluster_experiment Permeability Experiment cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts differentiate Culture for 21-25 Days to Differentiate seed_cells->differentiate check_integrity Confirm Monolayer Integrity (TEER) differentiate->check_integrity add_compound Add Compound to Apical or Basolateral Side check_integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect Samples from Receiver Chamber incubate->sample analyze Analyze Samples by LC-MS/MS sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate PPB_Workflow cluster_setup Setup cluster_incubation Equilibration cluster_analysis Analysis prep_plasma Spike Compound into Plasma load_dialysis Load Plasma and Buffer into Dialysis Unit prep_plasma->load_dialysis incubate Incubate at 37°C until Equilibrium load_dialysis->incubate collect_samples Collect Samples from Both Chambers incubate->collect_samples analyze Analyze Samples by LC-MS/MS collect_samples->analyze calculate Calculate Unbound Fraction (fu) analyze->calculate

References

Assessing Reproducibility in IDO1 Inhibition: A Comparative Guide to (Z)-N'-hydroxy-6-methoxypicolinimidamide and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of experiments involving (Z)-N'-hydroxy-6-methoxypicolinimidamide, a potential inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), and its alternatives. A comprehensive understanding of the experimental protocols and comparative performance data is crucial for evaluating the reliability and potential of these compounds in cancer immunotherapy research.

This compound belongs to the amidoxime class of compounds, which are recognized for their diverse biological activities. In the context of cancer research, this compound is investigated for its potential to inhibit IDO1, a key enzyme in the kynurenine pathway of tryptophan metabolism. The overexpression of IDO1 in the tumor microenvironment leads to immunosuppression by depleting tryptophan, an essential amino acid for T-cell function, and by producing immunosuppressive metabolites. By inhibiting IDO1, compounds like this compound aim to restore anti-tumor immune responses.

Comparative Analysis of IDO1 Inhibitors

To assess the reproducibility and efficacy of this compound, it is essential to compare its performance against established IDO1 inhibitors. While specific quantitative data for this compound is not widely published, we can draw comparisons with well-characterized alternatives such as Epacadostat (INCB024360) and Navoximod (NLG919).

CompoundTarget(s)IC50 (Enzyme Assay)IC50 (Cell-Based Assay)Mechanism of Action
This compound IDO1 (presumed)Data not publicly availableData not publicly availableHeme-binding inhibitor (presumed)
Epacadostat (INCB024360) IDO1~70 nM~10-50 nMPotent and selective reversible inhibitor
Navoximod (NLG919) IDO1~75 nM~100-200 nMNon-competitive inhibitor
BMS-986205 IDO1Data not publicly availablePotent inhibition observedIrreversible inhibitor

Note: The IC50 values can vary depending on the specific assay conditions. The data presented here are representative values from published studies. The lack of publicly available data for this compound highlights the need for further research to establish its potency and comparative efficacy.

Experimental Protocols for Assessing IDO1 Inhibition

Reproducible assessment of IDO1 inhibition relies on standardized and well-documented experimental protocols. Below are methodologies for key experiments commonly used to evaluate IDO1 inhibitors.

Recombinant Human IDO1 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.

Methodology:

  • Reagents: Recombinant human IDO1 enzyme, L-tryptophan (substrate), methylene blue, ascorbic acid, catalase, and the test compound.

  • Procedure:

    • The reaction is initiated by adding L-tryptophan to a reaction mixture containing the IDO1 enzyme, cofactors (methylene blue, ascorbic acid, catalase), and varying concentrations of the test compound.

    • The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).

    • The reaction is stopped by adding a quenching agent (e.g., trichloroacetic acid).

    • The product of the reaction, N-formylkynurenine, is converted to kynurenine.

    • Kynurenine concentration is measured spectrophotometrically at 480 nm after the addition of Ehrlich's reagent or by HPLC.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based IDO1 Inhibition Assay

This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into its cell permeability and activity in a more physiologically relevant environment.

Methodology:

  • Cell Line: A human cell line that expresses IDO1 upon stimulation, such as the human cervical cancer cell line HeLa or the human glioblastoma cell line U87.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.

    • Varying concentrations of the test compound are added to the cells.

    • After a defined incubation period (e.g., 48-72 hours), the cell culture supernatant is collected.

    • The concentration of kynurenine in the supernatant is measured as described in the enzyme inhibition assay.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kynurenine production inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow for evaluating IDO1 inhibitors.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalyzes T_Cell_Suppression T_Cell_Suppression Kynurenine->T_Cell_Suppression Leads to

Caption: The IDO1 signaling pathway, where the enzyme IDO1 converts tryptophan to kynurenine, leading to T-cell suppression.

Experimental_Workflow cluster_Enzyme_Assay Enzyme-Based Assay cluster_Cell_Assay Cell-Based Assay A1 Recombinant IDO1 Enzyme A2 Add Substrate & Test Compound A1->A2 A3 Measure Kynurenine A2->A3 A4 Calculate IC50 A3->A4 B1 IDO1-Expressing Cells B2 Induce IDO1 (IFN-γ) & Add Test Compound B1->B2 B3 Measure Kynurenine in Supernatant B2->B3 B4 Calculate IC50 B3->B4

A Comparative Guide to N'-hydroxy-6-methoxypicolinimidamide and Alternative Chemical Probes for IDO1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of N'-hydroxy-6-methoxypicolinimidamide as a representative of the hydroxyamidine class of chemical probes targeting Indoleamine 2,3-dioxygenase 1 (IDO1). Its performance is objectively compared with established IDO1 chemical probes, Epacadostat and Navoximod (GDC-0919), supported by experimental data from publicly available scientific literature.

Introduction to IDO1 and Chemical Probes

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the context of cancer, upregulation of IDO1 in tumor cells and antigen-presenting cells leads to a depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites.[1][2] This creates a tolerogenic tumor microenvironment that allows cancer cells to evade the host immune system.[2] Consequently, IDO1 has emerged as a critical therapeutic target in immuno-oncology.[1]

Chemical probes are indispensable tools for dissecting the biological roles of proteins like IDO1 and for validating their potential as drug targets. An ideal chemical probe exhibits high potency, selectivity, and well-characterized in-cell activity. This guide evaluates N'-hydroxy-6-methoxypicolinimidamide within the broader context of hydroxyamidine-based IDO1 inhibitors and compares it against the well-validated probes Epacadostat and Navoximod.

Performance Comparison of IDO1 Chemical Probes

The following tables summarize the key quantitative data for N'-hydroxy-6-methoxypicolinimidamide (as a representative hydroxyamidine) and the alternative probes Epacadostat and Navoximod.

Compound Class Target Mechanism of Action Biochemical Potency (IC50/Ki) Cellular Potency (IC50) Selectivity References
N'-hydroxy-6-methoxypicolinimidamideHydroxyamidineIDO1Heme-competitive inhibitor (presumed)Data not available for this specific compoundData not available for this specific compoundData not available for this specific compoundN/A
Epacadostat (INCB024360)HydroxyamidineIDO1Competitive inhibitorIC50: ~71.8 nM~10 nM (human IDO1), 52.4 nM (mouse IDO1)>1000-fold vs. IDO2 and TDO[1][3][4]
Navoximod (GDC-0919)Imidazo[1,5-a]pyridineIDO1Potent inhibitorKi: 7 nM75 nM>20-fold vs. TDO[1][5][6]

Table 1: Comparison of Biochemical and Cellular Activity. This table highlights the potency and selectivity of the chemical probes. While specific data for N'-hydroxy-6-methoxypicolinimidamide is not available, data for the structurally related and well-characterized probe, Epacadostat, is provided as a benchmark for the hydroxyamidine class.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for researchers aiming to replicate or build upon the validation data.

IDO1 Enzymatic Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified IDO1.

Principle: The assay quantifies the production of N-formylkynurenine, the product of the IDO1-catalyzed oxidation of L-tryptophan. The reaction is typically monitored by measuring the formation of kynurenine after acid hydrolysis of N-formylkynurenine.

Materials:

  • Purified recombinant human IDO1 enzyme

  • L-tryptophan (substrate)

  • Ascorbic acid (reductant)

  • Methylene blue (electron carrier)

  • Catalase (to remove H2O2)

  • Potassium phosphate buffer (pH 6.5)

  • Trichloroacetic acid (TCA) for reaction termination and hydrolysis

  • p-dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent) for colorimetric detection of kynurenine

  • Test compounds (e.g., N'-hydroxy-6-methoxypicolinimidamide, Epacadostat, Navoximod) dissolved in DMSO

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

  • Add the purified IDO1 enzyme to the reaction mixture.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding L-tryptophan.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding TCA.

  • Incubate at 50-60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge to pellet precipitated protein.

  • Transfer the supernatant to a new plate and add Ehrlich's reagent.

  • Measure the absorbance at 480 nm.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[7][8][9]

Cellular IDO1 Activity Assay

This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context.

Principle: The assay measures the production of kynurenine by cells that endogenously or ectopically express IDO1. IDO1 expression is often induced by interferon-gamma (IFN-γ).

Materials:

  • Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SKOV-3)

  • Cell culture medium and supplements

  • Recombinant human IFN-γ

  • L-tryptophan

  • Test compounds

  • Reagents for kynurenine detection as described in the enzymatic assay.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.

  • Add the test compound at various concentrations along with a defined concentration of L-tryptophan.

  • Incubate for 24-48 hours.

  • Collect the cell culture supernatant.

  • Measure the kynurenine concentration in the supernatant using the TCA and Ehrlich's reagent method described above.

  • Calculate the cellular IC50 value.[7][10][11]

Visualizations

The following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow for validating an IDO1 chemical probe.

IDO1_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Immune_Cells Immune Cells Tumor_Cell Tumor Cell IDO1 IDO1 Tumor_Cell->IDO1 APC Antigen Presenting Cell (APC) APC->IDO1 T_Cell Effector T Cell T_Cell->Tumor_Cell Kills Treg Regulatory T Cell (Treg) Treg->T_Cell Suppresses IFN_gamma IFN-γ IFN_gamma->Tumor_Cell Upregulates IFN_gamma->APC Upregulates Tryptophan L-Tryptophan IDO1->Tryptophan Depletes Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Tryptophan->T_Cell Essential for proliferation Tryptophan->IDO1 Substrate Kynurenine->T_Cell Induces anergy/apoptosis Kynurenine->Treg Promotes differentiation Chemical_Probe IDO1 Chemical Probe (e.g., N'-hydroxy-6- methoxypicolinimidamide) Chemical_Probe->IDO1 Inhibits

Caption: IDO1 Signaling Pathway in the Tumor Microenvironment.

Experimental_Workflow Start Start: Identify Potential IDO1 Probe Biochemical_Assay Biochemical Assay (Enzymatic Activity) Start->Biochemical_Assay Determine IC50/Ki Cellular_Assay Cellular Assay (Kynurenine Production) Biochemical_Assay->Cellular_Assay Confirm on-target engagement in cells Selectivity_Profiling Selectivity Profiling (vs. IDO2, TDO) Cellular_Assay->Selectivity_Profiling Assess off-target effects In_Vivo_PKPD In Vivo Pharmacokinetics/ Pharmacodynamics Selectivity_Profiling->In_Vivo_PKPD Evaluate drug-like properties Efficacy_Studies In Vivo Efficacy Studies (Tumor Models) In_Vivo_PKPD->Efficacy_Studies Test in disease models Validated_Probe Validated Chemical Probe Efficacy_Studies->Validated_Probe

Caption: Workflow for Validating an IDO1 Chemical Probe.

Conclusion

While specific experimental data for N'-hydroxy-6-methoxypicolinimidamide is not yet widely published, its structural class, the hydroxyamidines, has been extensively validated for potent and selective inhibition of IDO1. Epacadostat, a well-characterized hydroxyamidine-based chemical probe, demonstrates low nanomolar potency in both biochemical and cellular assays with excellent selectivity over related enzymes.[1][4] Navoximod represents an alternative chemical scaffold with a distinct mechanism of action and also exhibits high potency.[1][5]

For researchers investigating the biological functions of IDO1, both Epacadostat and Navoximod serve as excellent, well-validated chemical probes. N'-hydroxy-6-methoxypicolinimidamide, based on its chemical structure, is predicted to be an effective IDO1 inhibitor. However, its validation as a chemical probe would require rigorous experimental characterization as outlined in the provided protocols and workflow. This guide provides the necessary framework and comparative data to aid in the selection and application of chemical probes for the study of IDO1.

References

Statistical Validation of N'-hydroxy-6-methoxypicolinimidamide's Efficacy in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of N'-hydroxy-6-methoxypicolinimidamide, a putative inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), against other IDO1 inhibitors and standard-of-care immunotherapies. The data presented is based on published preclinical studies and aims to offer an objective overview for researchers in oncology and drug development.

Introduction

N'-hydroxy-6-methoxypicolinimidamide belongs to a class of hydroxyamidine derivatives that have been identified as potent and selective inhibitors of IDO1.[1] IDO1 is a key immunosuppressive enzyme that catalyzes the degradation of tryptophan into kynurenine, leading to a tolerogenic tumor microenvironment. By inhibiting IDO1, these compounds aim to restore anti-tumor immunity. This guide will compare the preclinical performance of a representative hydroxyamidine derivative to other well-characterized IDO1 inhibitors, namely Epacadostat and Navoximod, as well as established immune checkpoint inhibitors targeting PD-1 and CTLA-4.

Quantitative Efficacy Comparison

The following tables summarize the preclinical efficacy of various IDO1 inhibitors and standard immunotherapy agents in relevant cancer models.

Table 1: In Vitro Potency of IDO1 Inhibitors

CompoundTargetAssayIC50 / EC50 / KiReference
Representative Hydroxyamidine Derivative (Cpd 18)IDO1HeLa cell-based assayIC50: 7.9 nM[1]
Epacadostat (INCB24360)IDO1Human IDO1 cell-based assayIC50: ~10 nM[2][3]
Epacadostat (INCB24360)Mouse IDO1Mouse IDO1-transfected HEK293/MSR cellsIC50: 52.4 nM[3]
Navoximod (GDC-0919)IDO1IDO pathway inhibitionKi: 7 nM, EC50: 75 nM[4]
Navoximod (GDC-0919)IDO1Human T cell-proliferation MLR assayEC50: 90 nM[5]

Table 2: In Vivo Antitumor Efficacy in Syngeneic Mouse Models

Compound/AntibodyModelDosingMonotherapy EfficacyCombination Efficacy (with anti-PD-1)Reference
Representative Hydroxyamidine Derivative (Cpd 18)MC38 colon carcinoma300 or 600 mg/kgNot ReportedSynergistic antitumor effect[1]
Epacadostat (INCB24360)CT26 colon carcinoma100 mg/kg, po bidKynurenine suppressionNot explicitly stated in these terms, but synergy is implied in other studies.[3]
Navoximod (GDC-0919)B16 MelanomaNot specifiedGreatly enhanced vaccine responsesImproved efficacy of anti-PD-1[6]
Anti-PD-1 mAb4T1 breast cancerNot specifiedSuperior antitumor effects (murine anti-mouse)-[1]
Anti-CTLA-4 mAb (CBT-509)MC38 colorectal cancer3 mg/kgTumor eradication in 7 of 8 miceNot Reported[7]
Anti-CTLA-4 mAb (Ipilimumab)MC38 colorectal cancer3 mg/kgTumor eradication in 4 of 8 miceNot Reported[7]

Signaling Pathway and Experimental Workflow

IDO1 Signaling Pathway

The diagram below illustrates the central role of the IDO1 enzyme in tryptophan metabolism and its impact on the tumor microenvironment. IDO1 inhibitors, such as N'-hydroxy-6-methoxypicolinimidamide, block the conversion of tryptophan to kynurenine, thereby alleviating the immunosuppressive effects.

IDO1_Pathway IDO1 Signaling Pathway in the Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by T_cell T-cell Proliferation & Activation Tryptophan->T_cell Essential for Kynurenine Kynurenine IDO1->Kynurenine Produces Treg Regulatory T-cell (Treg) Differentiation & Function Kynurenine->Treg Promotes Immune_Suppression Immune Suppression Treg->Immune_Suppression Leads to IDO1_Inhibitor N'-hydroxy-6-methoxypicolinimidamide (IDO1 Inhibitor) IDO1_Inhibitor->IDO1 Inhibits

Caption: IDO1 pathway and the mechanism of its inhibition.

Preclinical Efficacy Evaluation Workflow

The following diagram outlines a typical experimental workflow for assessing the preclinical efficacy of an IDO1 inhibitor.

Experimental_Workflow Typical Preclinical Workflow for IDO1 Inhibitor Evaluation cluster_in_vitro In Vitro / Ex Vivo Assays cluster_in_vivo In Vivo Studies Enzyme_Assay IDO1 Enzymatic Assay (Determine IC50) Cell_Assay Cell-based IDO1 Activity Assay (e.g., in HeLa or HEK293 cells) MLR_Assay Mixed Lymphocyte Reaction (MLR) (Assess T-cell proliferation) Tumor_Model Syngeneic Mouse Tumor Model (e.g., MC38, CT26) MLR_Assay->Tumor_Model Proceed to in vivo if promising Treatment Treatment Groups: - Vehicle - IDO1 Inhibitor (mono) - anti-PD-1 (mono) - Combination Tumor_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis: - Plasma/Tumor Kynurenine Levels Treatment->PD_Analysis Immune_Profiling Immune Cell Profiling (e.g., Flow Cytometry of TILs) Treatment->Immune_Profiling

Caption: Workflow for preclinical evaluation of IDO1 inhibitors.

Experimental Protocols

In Vivo Tumor Efficacy Studies (General Protocol)

A common preclinical model for evaluating immuno-oncology agents is the syngeneic mouse tumor model.

  • Cell Lines and Animals: Murine cancer cell lines such as CT26 (colon carcinoma), MC38 (colon adenocarcinoma), or B16 (melanoma) are used.[3][7] These cells are implanted subcutaneously into immunocompetent mice (e.g., BALB/c or C57BL/6).

  • Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment groups. The investigational compound (e.g., N'-hydroxy-6-methoxypicolinimidamide) is typically administered orally (po) daily or twice daily (bid).[1][3] Comparator antibodies (e.g., anti-PD-1, anti-CTLA-4) are usually given via intraperitoneal (ip) injection.

  • Efficacy Endpoints: Tumor growth is monitored regularly by caliper measurements, and tumor volume is calculated. The primary efficacy endpoint is often tumor growth inhibition (TGI). Survival studies may also be conducted.[1]

  • Pharmacodynamic Assessments: To confirm target engagement, blood and tumor tissue can be collected to measure the levels of tryptophan and kynurenine.[3]

In Vitro IDO1 Inhibition Assay (HeLa Cell-based)

This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.

  • Cell Culture: HeLa cells, which express IDO1 upon stimulation, are cultured in appropriate media.

  • IDO1 Induction: Cells are stimulated with interferon-gamma (IFN-γ) to induce the expression of the IDO1 enzyme.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., N'-hydroxy-6-methoxypicolinimidamide).

  • Kynurenine Measurement: After an incubation period, the supernatant is collected, and the concentration of kynurenine is measured, typically using a colorimetric assay or by LC-MS/MS.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the IDO1 activity (IC50) is calculated from the dose-response curve.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay assesses the immunosuppressive effects of IDO1 and the ability of an inhibitor to restore T-cell proliferation.

  • Cell Co-culture: Dendritic cells (DCs), which can express IDO1, are co-cultured with allogeneic T-cells.

  • IDO1 Activity: In the presence of IDO1 activity, T-cell proliferation is suppressed.

  • Inhibitor Treatment: The co-culture is treated with the IDO1 inhibitor at various concentrations.

  • Proliferation Measurement: T-cell proliferation is measured, often by incorporation of a radioactive tracer (e.g., ³H-thymidine) or a fluorescent dye (e.g., CFSE).

  • EC50 Determination: The effective concentration of the inhibitor that restores 50% of the T-cell proliferation (EC50) is determined.[4]

N'-hydroxy-6-methoxypicolinimidamide, as a representative of the hydroxyamidine class of IDO1 inhibitors, shows high potency in preclinical in vitro assays.[1] Preclinical in vivo data on a closely related compound demonstrates a synergistic anti-tumor effect when combined with anti-PD-1 therapy.[1] This profile is comparable to other clinical-stage IDO1 inhibitors like Epacadostat and Navoximod, which also exhibit potent IDO1 inhibition and synergistic activity with checkpoint inhibitors in preclinical models.[2][3][6] The provided data and protocols offer a framework for the continued evaluation and comparison of N'-hydroxy-6-methoxypicolinimidamide in the context of cancer immunotherapy. Further head-to-head preclinical studies would be necessary to definitively establish its comparative efficacy and safety profile.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (Z)-N'-hydroxy-6-methoxypicolinimidamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive operational and disposal plan for (Z)-N'-hydroxy-6-methoxypicolinimidamide, ensuring laboratory safety and regulatory compliance.

Compound Hazard Profile (Inferred)

The hazard profile is based on data from analogous compounds. All personnel should treat this compound with the precautions required for a hazardous substance until a comprehensive toxicological assessment is available.

PropertyInferred DataSource
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.Inferred from Safety Data Sheets of analogous compounds such as Picolinimidamide Hydrochloride and N'-Hydroxy-2-methylpropanimidamide.[1]
GHS Precautionary Statements P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.Inferred from Safety Data Sheets of analogous compounds.[1][2]
Physical State Solid, powder.Based on typical characteristics of similar organic compounds used in research.
Storage Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.General best practice for laboratory chemical storage.[3]

Detailed Disposal Protocol

This step-by-step guide ensures the safe and compliant disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or punctures before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.

  • Respiratory Protection: If handling the powder outside of a fume hood where dust may be generated, a NIOSH-approved respirator is necessary.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal.

  • Solid Waste:

    • Place any solid this compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and absorbent materials from spill cleanups into a designated, properly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Liquid Waste:

    • If the compound is dissolved in a solvent, collect the solution in a designated hazardous liquid waste container.

    • Do not mix with incompatible waste streams. The solvent used will dictate the specific liquid waste stream.

  • Sharps Waste:

    • Any contaminated sharps (needles, razor blades, etc.) must be placed in a designated sharps container.

Waste Container Labeling

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration (if in solution) and quantity of the waste.

  • The associated hazards (e.g., "Skin Irritant," "Eye Irritant").

  • The date the waste was first added to the container.

  • The name of the principal investigator or laboratory contact.

Storage of Hazardous Waste

Store waste containers in a designated satellite accumulation area within the laboratory. This area should be:

  • Under the control of the laboratory personnel.

  • Away from general laboratory traffic.

  • In a location that prevents tipping or damage.

  • Provided with secondary containment to capture any potential leaks.

Final Disposal Procedure
  • Once the waste container is full or has been in use for the maximum allowable time per institutional and local regulations, arrange for its collection by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.

Emergency Procedures: Spill and Exposure Management

Immediate and appropriate action is critical in the event of a spill or exposure.

Spill Cleanup Protocol
  • Small Spills (Solid):

    • Ensure proper PPE is worn.

    • Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent) to avoid raising dust.

    • Carefully sweep the absorbed material into a hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact your institution's EHS department immediately.

    • Restrict access to the spill area.

    • If safe to do so, and you are trained, contain the spill to prevent it from spreading.

Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Unwanted This compound waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (powder, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (in solution) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste ehs_pickup Arrange for Pickup by EHS or Licensed Contractor store_waste->ehs_pickup

Caption: Disposal workflow for this compound.

References

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(Z)-N'-hydroxy-6-methoxypicolinimidamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.